4-Ethylthymine
Description
The exact mass of the compound 4-Ethoxy-5-methylpyrimidin-2-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-ethoxy-5-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAWHRVAWZHIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909598 | |
| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-55-8 | |
| Record name | 4-Ethylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Formation of 4-Ethylthymine from Ethylating Agents
This guide provides a comprehensive overview of the chemical mechanisms underlying the formation of O4-ethylthymine (O4-EtT), a significant DNA adduct resulting from exposure to ethylating agents. We will delve into the types of ethylating agents, the specifics of their reaction with the thymine base in DNA, the biological consequences of this lesion, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on DNA damage, carcinogenesis, and chemotherapy.
Introduction: The Significance of DNA Ethylation
DNA, the blueprint of life, is under constant assault from a variety of endogenous and exogenous agents that can modify its chemical structure. Among these, alkylating agents are a prominent class of compounds capable of transferring alkyl groups to DNA bases.[1][2] This process, known as DNA alkylation, can lead to the formation of various DNA adducts, which, if not repaired, can result in mutations and cellular toxicity.[3] Ethylating agents, specifically, introduce an ethyl group to the DNA molecule and are found in various environmental sources, including tobacco smoke, and are also utilized as chemotherapeutic drugs.[4][5]
One of the critical lesions formed by ethylating agents is Othis compound (O4-EtT).[6] While other sites on DNA bases can be alkylated, the formation of adducts on exocyclic oxygen atoms, such as the O4 position of thymine, is particularly noteworthy due to its potent mutagenic potential.[7][8] Unlike some other DNA lesions, O4-EtT is often poorly repaired by cellular DNA repair mechanisms, leading to its persistence in tissues.[9][10] This persistence increases the likelihood of mispairing during DNA replication, primarily causing T→C transition mutations, which have been implicated in carcinogenesis.[6][11]
The Chemical Mechanism of Othis compound Formation
The formation of Othis compound is a result of a nucleophilic attack by the oxygen atom at the C4 position of the thymine ring on an electrophilic ethyl group provided by an ethylating agent. The precise mechanism, whether it follows a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway, is largely dependent on the nature of the ethylating agent.[12][13]
SN1 vs. SN2 Reaction Pathways
-
SN1 Mechanism: Ethylating agents that react via an SN1 mechanism, such as N-ethyl-N-nitrosourea (ENU), first undergo a rate-limiting step to form a highly reactive ethyl carbonium ion (CH₃CH₂⁺).[12][14] This carbocation is a potent electrophile that can then be attacked by various nucleophilic sites on the DNA bases, including the O4-oxygen of thymine. SN1 reactions are characterized by their dependence only on the concentration of the alkylating agent and tend to favor reactions at oxygen atoms.[13][15]
-
SN2 Mechanism: In contrast, ethylating agents that follow an SN2 pathway, like diethyl sulfate (DES), involve a direct, single-step reaction where the nucleophile (O4 of thymine) attacks the ethyl group, and the leaving group departs simultaneously.[16][17] The rate of an SN2 reaction is dependent on the concentrations of both the ethylating agent and the nucleophilic site on the DNA.[17] These reactions are more sterically hindered and tend to favor alkylation at more accessible nitrogen atoms over oxygen atoms.[18]
The following diagram illustrates the generalized pathways for Othis compound formation.
Caption: SN1 and SN2 pathways for Othis compound formation.
Key Ethylating Agents
A variety of ethylating agents can induce the formation of Othis compound. These can be broadly categorized as follows:
| Ethylating Agent Class | Example(s) | Primary Mechanism | Context of Exposure |
| N-Nitroso Compounds | N-ethyl-N-nitrosourea (ENU), N-nitrosodiethylamine (NDEA) | SN1 | Environmental, dietary, tobacco smoke, endogenous metabolism[14][19][20][21] |
| Alkyl Sulfates | Diethyl sulfate (DES) | SN2 | Industrial chemicals[16] |
| Chemotherapeutic Agents | Nitrogen mustards, Nitrosoureas (e.g., Carmustine) | SN1/SN2 | Cancer treatment[1][2][5] |
Biological Consequences of Othis compound Formation
The formation of Othis compound in DNA is a significant event with profound biological implications. The ethyl group at the O4 position disrupts the normal Watson-Crick base pairing between thymine and adenine.
Mutagenesis
During DNA replication, the presence of Othis compound can cause DNA polymerase to misincorporate a guanine (G) nucleotide opposite the lesion instead of adenine (A).[7][11] In subsequent rounds of replication, this G will pair with a cytosine (C), ultimately leading to a T:A to C:G transition mutation.[6][11] Studies have shown that Othis compound is highly mutagenic, with a significant frequency of inducing these specific transitions.[6][22]
Caption: Mutagenic pathway of Othis compound leading to a T:A to C:G transition.
Cytotoxicity and DNA Repair
While highly mutagenic, Othis compound is not considered a strongly cytotoxic lesion that completely blocks DNA replication in repair-proficient cells.[7] However, in cells deficient in certain DNA repair pathways, such as nucleotide excision repair (NER), these lesions can inhibit plasmid replication.[6] Human cells possess repair mechanisms to counteract the effects of such DNA adducts. The primary repair pathway for O4-alkylthymine is thought to be nucleotide excision repair, although some evidence suggests the existence of a specific repair protein distinct from O6-alkylguanine-DNA alkyltransferase (AGT).[9][23] The efficiency of this repair is crucial in determining the ultimate fate of the cell and the likelihood of mutation.
Experimental Methodologies for Studying Othis compound
The study of Othis compound formation and its biological consequences relies on a range of sophisticated analytical and molecular biology techniques.
Detection and Quantification of Othis compound
Several methods are employed to detect and quantify Othis compound in biological samples.
| Method | Principle | Sensitivity | Reference |
| Immunoassays (e.g., ELISA, RIA) | Utilizes monoclonal antibodies specific to O4-ethylthymidine. | High (attomole to femtomole range) | [24][25][26] |
| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling with ³²P, and separation by chromatography. | Very High | [4] |
| Mass Spectrometry (e.g., LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. | High, provides structural information | [27][28][29] |
Protocol: Immuno-Slot Blot Assay for Othis compound Quantification
This protocol provides a general workflow for the quantification of Othis compound using an immuno-slot blot assay, a technique that has been successfully used to detect this adduct in human tissues.[24]
-
DNA Isolation and Hydrolysis:
-
Extract high-molecular-weight DNA from the tissue or cell sample using standard phenol-chloroform extraction or a commercial kit.
-
Enzymatically hydrolyze the DNA to individual deoxynucleosides using DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Application to Membrane:
-
Denature the hydrolyzed DNA samples by heating.
-
Apply the samples to a nitrocellulose or nylon membrane using a slot blot apparatus. This ensures a uniform application area.
-
-
Immunodetection:
-
Block the membrane with a non-specific protein solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary monoclonal antibody specific for O4-ethylthymidine.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Signal Detection and Quantification:
-
Add a chemiluminescent or colorimetric substrate for the enzyme on the secondary antibody.
-
Capture the signal using X-ray film or a digital imaging system.
-
Quantify the signal intensity and compare it to a standard curve generated with known amounts of O4-ethylthymidine to determine the amount of the adduct in the sample.
-
Caption: Workflow for Immuno-Slot Blot Assay of Othis compound.
In Vitro Synthesis of Othis compound-Containing Oligonucleotides
To study the specific effects of Othis compound on DNA replication and repair, it is often necessary to synthesize oligonucleotides containing this adduct at a defined position.[30][31]
Protocol: Solid-Phase Synthesis of Othis compound Oligonucleotides
This method is adapted from established procedures for the solid-phase synthesis of modified oligonucleotides.[30]
-
Synthesis of O4-Ethylthymidine Phosphoramidite:
-
Prepare the O4-ethylthymidine monomer with a phosphoramidite group, which is necessary for its incorporation into the growing oligonucleotide chain.
-
-
Solid-Phase Oligonucleotide Synthesis:
-
Use a standard automated DNA synthesizer.
-
Employ a solid support (e.g., controlled pore glass) to which the first nucleotide is attached.
-
In the cycle where Othis compound is to be incorporated, use the prepared O4-ethylthymidine phosphoramidite instead of the standard thymidine phosphoramidite.
-
Continue the synthesis until the desired oligonucleotide length is achieved.
-
-
Deprotection and Cleavage:
-
Use a non-ammonia-based deprotection strategy to remove protecting groups from the bases and the phosphate backbone. A common method involves using a solution of ethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[30] This is crucial as ammonia can react with Othis compound to form 5-methylcytosine.[30]
-
Cleave the synthesized oligonucleotide from the solid support.
-
-
Purification:
-
Purify the full-length Othis compound-containing oligonucleotide from shorter, failed sequences using techniques like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Conclusion
The formation of Othis compound from the reaction of ethylating agents with DNA is a critical area of study in toxicology, carcinogenesis, and cancer therapy. Understanding the chemical mechanisms, the biological consequences, and the methods for detecting and analyzing this DNA adduct is essential for assessing the risks associated with exposure to ethylating agents and for developing more effective and less toxic chemotherapeutic strategies. The persistence of Othis compound and its high mutagenic potential underscore the importance of cellular DNA repair pathways in maintaining genomic integrity. Further research into the specific repair mechanisms for this lesion will provide valuable insights into cancer prevention and treatment.
References
- Role of nucleotide excision repair in processing of O4-alkylthymines in human cells. (1994-10-14). PubMed Central.
- Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. (2011-03-30). PubMed.
- Alkyl
- 12 Key Alkylating Agents Examples in Chemotherapy: Wh
- Site-specific gap-misrepair mutagenesis by Othis compound. PubMed.
- Chemotherapy. Wikipedia.
- Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. (1993-09). PubMed.
- A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characteriz
- Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. PubMed.
- Alkyl
- Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors. (1989-01-01). PubMed.
- Full article: Alkylating agents and cancer therapy. (2007-10-01). Taylor & Francis Online.
- Mechanistic and Other Relevant Data. Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI.
- In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. PubMed Central.
- Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. (1993-09).
- Detection of Othis compound in human liver DNA. (1988). PubMed.
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central.
- DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair P
- Clues to the non-carcinogenicity of certain N-Nitroso compounds: Role of alkylated DNA bases. (2018-01).
- The alkylation of 2′-deoxyguanosine and of thymidine with diazoalkanes.
- othis compound. PubChem.
- Evolutionary Origins of DNA Repair Pathways: Role of Oxygen Catastrophe in the Emergence of DNA Glycosylases. MDPI.
- Two types of nucleophilic substitutions – S N 1 and S N 2....
- Translesion synthesis of O4-alkylthymidine lesions in human cells. (2016-07-27). PubMed Central.
- Alkylation of DNA and carcinogenicity of N-nitroso compounds. (1980-09). PubMed.
- Optimization of alkylation of thymine with bromoacetaldehyde diethyl acetal.
- Mechanism of action of alkylating agents. A. Formation of...
- A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. PubMed Central.
- ANALYTICAL METHOD SUMMARIES. (2021-05-24). New Zealand Food Safety.
- Analytical Method Summaries.
- (PDF) Correspondence re: S. M. Bronstein et al. Efficient repair of O6- ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Res., 52: 2008-2011, 1992. (2015-08-06).
- Alkylating Agents. (2016-05-27). Oncohema Key.
- Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis. PubMed.
- In-vitro Replication Studies on O2-Methylthymidine and O4-Methylthymidine. PubMed Central.
- O4-Ethylthymidine. PubChem.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- SN1 SN2 E1 E2. BYJU'S.
- Othis compound. Santa Cruz Biotechnology.
- III Analytical Methods. Ministry of the Environment, Government of Japan.
- 7.12: Comparison of SN1 and SN2 Reactions. (2020-05-30). Chemistry LibreTexts.
- Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT). (1986-01).
Sources
- 1. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 2. int.livhospital.com [int.livhospital.com]
- 3. mdpi.com [mdpi.com]
- 4. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. Role of nucleotide excision repair in processing of O4-alkylthymines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 16. Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detection of Othis compound in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 29. env.go.jp [env.go.jp]
- 30. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Mutagenic Potential of 4-Ethylthymine in Mammalian Cells: Mechanisms, Detection, and Implications
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylating agents represent a significant class of mutagens found in the environment, in certain therapeutics, and as byproducts of cellular metabolism.[1][2] These agents can form a variety of DNA adducts, with O-alkylation of nucleotide bases being particularly insidious due to their high mutagenic potential. Among these, O4-ethylthymine (4-ET) is a persistent and highly miscoding lesion that poses a significant threat to genomic integrity.[3][4] Unlike some other adducts, 4-ET is repaired inefficiently in mammalian cells, increasing the likelihood of its fixation as a permanent mutation.[4][5][6] This guide provides a comprehensive overview of the mutagenic mechanisms of 4-ET, details the state-of-the-art methodologies for its detection and characterization in mammalian cells, and discusses the implications for genetic toxicology and drug development. We will explore the causality behind experimental choices in key assays, providing field-proven insights for robust and reliable assessment of this potent mutagenic lesion.
The Genesis and Chemical Nature of this compound
This compound is a DNA adduct formed when an ethyl group is attached to the O4 position of a thymine base. This modification is typically induced by SN1-type ethylating agents, such as N-ethyl-N-nitrosourea (ENU), which are potent mutagens used extensively in experimental genetics.[7] The addition of the ethyl group at this position fundamentally alters the hydrogen-bonding properties of the thymine base.
| Property | Value | Source |
| IUPAC Name | 4-ethoxy-5-methyl-3,4-dihydro-1H-pyrimidin-2-one | [8] |
| Molecular Formula | C₇H₁₂N₂O₂ | [8] |
| Molecular Weight | 156.18 g/mol | [9] |
| CAS Number | 10557-55-8 | [9][10] |
| Significance | A potential carcinogenic DNA lesion | [10] |
The structural change from thymine to this compound is depicted below. This seemingly minor alteration is the root of its mutagenic activity.
Caption: Mutagenic pathway of this compound leading to a T:A to C:G transition.
Inefficient Cellular Repair
The persistence of a DNA lesion is a key determinant of its mutagenic potential. This compound is particularly problematic because it is not efficiently repaired by the major DNA repair pathways in mammalian cells. [5]
-
O⁶-Alkylguanine-DNA Alkyltransferase (AGT): While AGT is highly effective at repairing O⁶-alkylguanine, it shows very little activity towards O⁴-alkylthymine adducts like 4-ET in human cells. [6]* Nucleotide Excision Repair (NER): The NER pathway, which typically handles bulky, helix-distorting lesions, is also largely ineffective at recognizing and removing 4-ET. [4][6]Studies have shown that the repair of O-ethylated thymines is slow and not significantly influenced by NER activity status. [4] This lack of efficient repair means the 4-ET lesion can persist in the DNA for long periods, increasing the probability that it will be present during DNA replication and cause a mutation. [3]
A Practical Guide to Assessing the Mutagenic Potential of 4-ET
A battery of tests is required to fully characterize the genotoxic profile of a compound suspected of forming 4-ET adducts. [11][12]The following assays provide a robust framework for evaluating different types of genetic damage, from primary DNA breaks to fixed gene mutations.
The Comet Assay: Detecting Primary DNA Damage
The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive method for quantifying DNA strand breaks in individual cells. [13][14]While 4-ET itself is not a strand break, the cellular attempts to repair it, or the replication stress it causes, can lead to the formation of transient breaks. This makes the Comet Assay a valuable first-tier screen for genotoxic activity. The alkaline version is most common as it detects both single and double-strand breaks. [14] Principle of Causality: Cells are embedded in agarose on a slide and then lysed, leaving behind DNA "nucleoids". [15]Electrophoresis under alkaline conditions causes the negatively charged DNA to migrate towards the anode. [16]Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail". The intensity of the tail relative to the head is proportional to the amount of DNA damage. [13]
-
Cell Preparation: Culture mammalian cells of interest (e.g., CHO, TK6) to exponential growth. Treat cells with the suspected ethylating agent at various concentrations for a defined period (e.g., 3-4 hours). Include a negative control (vehicle) and a positive control (e.g., H₂O₂).
-
Slide Preparation: Mix ~10,000 treated cells with low melting point (LMP) agarose (at 37°C) and immediately pipette onto a pre-coated slide. [13]Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. [14][15]This step removes cell membranes and proteins, leaving the nucleoid.
-
DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. [15]5. Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. [13]All steps from lysis onward should be performed in the dark to prevent additional DNA damage.
-
Neutralization & Staining: Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I.
-
Visualization & Scoring: Visualize slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. [13]A statistically significant, dose-dependent increase in tail moment indicates genotoxicity.
Caption: Standardized workflow for the Alkaline Comet Assay.
The In Vitro Micronucleus Assay: Assessing Chromosomal Damage
The micronucleus assay is a cornerstone of genotoxicity testing, recommended by OECD guideline 487. It detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events. [17]A micronucleus is a small, separate nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into the main nucleus during mitosis. [17] Principle of Causality: To ensure that only cells that have divided once are scored, an inhibitor of cytokinesis, Cytochalasin B (CytoB), is added to the culture. [18]This results in binucleated cells. The presence of micronuclei in these binucleated cells is a direct indicator that DNA damage present before mitosis was misrepaired or unrepaired, leading to chromosomal instability. [18]
-
Cell Culture and Treatment: Seed cells (e.g., human lymphocytes, HepG2) at an appropriate density. Treat with the test compound for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), or for a longer period (e.g., 24 hours) without S9.
-
Addition of Cytochalasin B: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (final concentration typically 3-6 µg/mL). [11][18]3. Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division, leading to the formation of binucleated cells.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Gently resuspend the cell pellet in a warm hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm. [18]6. Fixation: Fix the cells using a freshly prepared cold fixative (e.g., methanol:acetic acid). Repeat the fixation step 2-3 times.
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides and allow them to air dry. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Under a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria. A compound is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells. [19]
The HPRT Assay: Quantifying Gene Mutation
The Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a mammalian cell gene mutation test that detects forward mutations in the HPRT gene. [20][21]This assay is highly effective at detecting a wide range of mutagenic events, including the point mutations (T:A to C:G transitions) specifically caused by 4-ET. [21][22] Principle of Causality: The HPRT gene is located on the X-chromosome. [20]Its protein product is a key enzyme in the purine salvage pathway. Normal cells with functional HPRT can incorporate purine analogues like 6-thioguanine (6-TG) into their DNA, which is a lethal event. However, cells that have a mutation inactivating the HPRT gene cannot process 6-TG and will therefore survive and form colonies in its presence. [20][23]The number of surviving colonies is a direct measure of the mutation frequency.
-
Cell Treatment: Expose a suitable mammalian cell line (e.g., CHO, V79) to various concentrations of the test compound for a defined period (e.g., 3-5 hours), both with and without an S9 metabolic activation system. [21]2. Phenotypic Expression: Following treatment, wash the cells and culture them in normal growth medium for a period of 7-9 days. This "expression time" is critical to allow for the turnover of any pre-existing HPRT protein and mRNA and for the fixation of the DNA mutation through cell division. [23]3. Mutant Selection: After the expression period, plate a known number of cells in a medium containing the selective agent, 6-thioguanine (6-TG). Concurrently, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency (a measure of cytotoxicity). [23]4. Incubation and Colony Counting: Incubate the plates for 10-14 days to allow for colony formation.
-
Calculate Mutant Frequency: Count the colonies on both the selective and non-selective plates. The mutant frequency is calculated as the number of 6-TG resistant colonies divided by the total number of viable cells plated (as determined by the cloning efficiency). A dose-dependent and statistically significant increase in mutant frequency above the background level indicates a positive result. [23]
Summary and Implications
The formation of this compound in DNA is a critical mutagenic event. Its propensity to cause T:A to C:G transitions, coupled with its resistance to cellular repair mechanisms, makes it a potent driver of genetic instability. For drug development and chemical safety assessment, a thorough understanding of a compound's potential to form such adducts is paramount.
The integrated testing strategy described herein—progressing from the detection of primary DNA damage (Comet Assay) to chromosomal aberrations (Micronucleus Assay) and finally to specific gene mutations (HPRT Assay)—provides a self-validating system for characterizing this risk. A positive result in these assays, particularly a pattern consistent with the known mechanism of 4-ET, serves as a strong warning of mutagenic potential, warranting further investigation and careful risk assessment.
| Assay | Genetic Endpoint Measured | Principle | Key Advantage for 4-ET Assessment |
| Comet Assay | DNA Single and Double-Strand Breaks | Electrophoretic migration of broken DNA from lysed single cells. [13] | High sensitivity for detecting primary genotoxic stress. |
| Micronucleus Assay | Chromosome Breaks (Clastogenicity) & Loss (Aneugenicity) | Visualization of chromosome fragments/whole chromosomes excluded from the nucleus after mitosis. [17] | Measures fixed chromosomal damage, a key event in carcinogenesis. |
| HPRT Assay | Forward Gene Mutations (Point mutations, small deletions) | Selection of cells with inactivating mutations in the HPRT gene using a toxic purine analogue. [20][24] | Directly detects the specific types of mutations (transitions) caused by 4-ET. |
References
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]
-
Mammalian cell HPRT gene mutation assay: test methods. PubMed. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
Comet Assay Protocol. McGill University. [Link]
-
Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. National Institutes of Health (NIH). [Link]
-
HPRT Assay. Scantox. [Link]
-
Hprt mutation assays. Toxys. [Link]
-
Molecular Analysis of Mutations in the Human HPRT Gene. PubMed. [Link]
-
HPRT Gene Test. MB Biosciences. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. National Cancer Institute. [Link]
-
Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. PubMed. [Link]
-
Rodent Micronucleus Assay. Charles River Laboratories. [Link]
-
Micronucleus test. Wikipedia. [Link]
-
Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. ResearchGate. [Link]
-
Micronucleus Assay: The State of Art, and Future Directions. National Institutes of Health (NIH). [Link]
-
Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. PubMed. [Link]
-
Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. National Institutes of Health (NIH). [Link]
-
Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. PubMed. [Link]
-
Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Oxford Academic. [Link]
-
Mutagenic damage to mammalian cells by therapeutic alkylating agents. PubMed. [Link]
-
A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization. PubMed. [Link]
-
Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. National Institutes of Health (NIH). [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [Link]
-
othis compound. National Institutes of Health (NIH). [Link]
-
Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Oxford Academic. [Link]
-
Mutagenicity Testing Applied for Regulation of Developing Products. Current Separations. [Link]
-
Testing the Mutagenicity Potential of Chemicals. ClinMed International Library. [Link]
-
Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT). ResearchGate. [Link]
-
Othis compound. Pharmaffiliates. [Link]
-
The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II. National Institutes of Health (NIH). [Link]
-
Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. PubMed. [Link]
-
An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX gene. PubMed. [Link]
-
Modulation of DNA methylation by one-carbon metabolism: a milestone for healthy aging. e-century.org. [Link]
Sources
- 1. Mutagenic damage to mammalian cells by therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. othis compound | C7H12N2O2 | CID 102061458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. academic.oup.com [academic.oup.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Micronucleus test - Wikipedia [en.wikipedia.org]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. criver.com [criver.com]
- 20. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scantox.com [scantox.com]
- 22. clinmedjournals.org [clinmedjournals.org]
- 23. HPRT Gene Test — MB Biosciences [mbbiosciences.com]
- 24. Molecular Analysis of Mutations in the Human HPRT Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 4-Ethylthymine: Unraveling a Promutagenic DNA Adduct
An In-Depth Technical Guide
Introduction: The Expanding Landscape of DNA Alkylation Damage
In the mid-20th century, the field of chemical carcinogenesis was rapidly advancing, with a primary focus on how environmental and endogenous agents could covalently modify DNA, forming what are known as DNA adducts.[1][2][3] Early research was dominated by the study of guanine alkylation, particularly at the N7 and O6 positions.[1] The O6-alkylguanine adduct, in particular, was identified as a major promutagenic lesion, capable of causing G:C to A:T transition mutations by mispairing with thymine during DNA replication.[4] This established a powerful paradigm: alkylating agents, such as N-nitroso compounds found in certain foods and tobacco smoke, could initiate cancer by directly altering the genetic code.[5][6]
However, the story of DNA alkylation damage was far from complete. While guanine adducts explained many observed mutations, they did not account for all of them, specifically the T:A to C:G transitions that were also frequently observed after exposure to alkylating agents. This discrepancy pointed to the existence of other, unidentified promutagenic lesions. Scientists began to hypothesize that the oxygen atoms on pyrimidine bases, like thymine, could also be targets for alkylation. This guide delves into the pivotal early studies that led to the identification, synthesis, and characterization of 4-Ethylthymine (O4-EtdT), a critical and highly mutagenic DNA adduct.
Part 1: The Synthetic Challenge: Creating the Tools for Investigation
Before the biological significance of this compound could be explored, researchers first had to create it. It was impossible to study a lesion's effect on DNA replication or its potential for repair without a pure, characterized source of the modified base and, crucially, the ability to place it at a specific location within a DNA strand.
Causality in Synthetic Strategy
The primary challenge in synthesizing oligonucleotides containing O4-alkylthymine was the lability of the O4-alkyl group itself. Standard solid-phase DNA synthesis protocols relied on harsh deprotection steps, typically using ammonia, to remove protecting groups from the other bases (A, G, and C).[7] However, ammonia was found to attack the O4-alkylthymine, converting it to 5-methylcytosine, thereby destroying the very lesion under investigation.[7]
This necessitated the development of novel synthetic strategies. The solution lay in using a milder set of base protecting groups that could be removed under non-ammoniacal conditions. Researchers adopted phenoxyacetyl groups for adenine and guanine, and the isobutyryl group for cytosine.[7] These groups could be efficiently removed using alkoxide ions, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol, which left the O4-ethyl group on thymine intact.[7]
Experimental Protocol: Solid-Phase Synthesis of an Othis compound-Containing Oligonucleotide
The following protocol outlines the key steps adapted from early methodologies for incorporating O4-EtdT into a defined DNA sequence.
-
Monomer Preparation: Synthesize the O4-ethylthymidine phosphoramidite monomer. This involves the chemical ethylation of a protected thymidine precursor, followed by phosphitylation to create the reactive phosphoramidite building block required for DNA synthesis.
-
Solid-Phase Synthesis:
-
The synthesis is performed on a controlled-pore glass (CPG) solid support, starting with the desired 3'-terminal nucleoside.
-
The synthesis cycle consists of four steps: (i) Detritylation to deprotect the 5'-hydroxyl group, (ii) Coupling of the next phosphoramidite monomer (including the O4-EtdT monomer at the desired position), (iii) Capping of unreacted 5'-hydroxyl groups, and (iv) Oxidation of the phosphite triester to a more stable phosphate triester.
-
This cycle is repeated until the full-length oligonucleotide is assembled.
-
-
Deprotection and Cleavage:
-
The crucial step is to cleave the oligonucleotide from the CPG support and remove all base and phosphate protecting groups without affecting the Othis compound.
-
Instead of ammonia, a solution of ethanol and DBU is used.[7] This cleaves the phosphodiester protecting groups and the base protecting groups (phenoxyacetyl and isobutyryl) effectively.
-
-
Purification and Characterization:
-
The crude oligonucleotide product is purified, typically using High-Performance Liquid Chromatography (HPLC).
-
The final product's identity and purity are confirmed using techniques like enzymatic digestion followed by HPLC analysis of the resulting nucleosides, and mass spectrometry to verify the correct molecular weight.[8]
-
Caption: Workflow for O4-EtdT Oligonucleotide Synthesis.
Part 2: The Biological Consequence: Demonstrating Miscoding and Mutagenicity
With the ability to synthesize site-specifically modified DNA, researchers could directly test the biological consequences of this compound. The central hypothesis was that the ethyl group at the O4 position would disrupt normal Watson-Crick base pairing, leading to errors during DNA replication.
The Miscoding Hypothesis
Structurally, the addition of an alkyl group at the O4 position of thymine alters its hydrogen bonding potential. It was proposed that O4-alkylthymine would physically and electronically resemble cytosine more than thymine, leading it to preferentially pair with guanine.[4] This mispairing, if not repaired before the next round of DNA replication, would result in a T to C transition mutation.
Caption: O4-EtdT mispairs with Guanine, mimicking a C:G pair.
Experimental Protocol: In Vitro Primer Extension Assay
This technique was instrumental in demonstrating the miscoding potential of O4-EtdT directly. It assesses which nucleotide a DNA polymerase preferentially inserts opposite the lesion.
-
Template-Primer Design: An oligonucleotide template containing a single, site-specific O4-EtdT is synthesized. A shorter, radiolabeled primer is annealed to this template, with its 3' end positioned just before the lesion.
-
Polymerase Reaction: The template-primer complex is incubated with a DNA polymerase and a mixture of all four deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP).
-
Product Separation: The reaction is stopped, and the resulting DNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is exposed to X-ray film (autoradiography).
-
If the polymerase stalls at the lesion, a band corresponding to the primer length will be prominent.
-
If the polymerase bypasses the lesion, longer bands will appear. By running separate reactions, each with only one of the four dNTPs, one can determine which base is preferentially incorporated opposite the O4-EtdT.
-
Self-Validation: A control template with a normal thymine at the same position is run in parallel. This ensures that the polymerase is active and correctly inserts adenine opposite the unmodified thymine.
-
Key Findings from Early Miscoding Studies
Early in vitro replication studies consistently showed that DNA polymerases preferentially inserted guanine (dGTP) opposite both O4-methylthymine and Othis compound.[9][10] The frequency of this misincorporation was significantly higher than the insertion of adenine, the correct base.[9] These results provided direct biochemical evidence that O4-EtdT is a highly promutagenic lesion that directly causes T→C transitions.[9][11]
| Lesion | Primary Miscoding Partner | Resulting Mutation | Relative Frequency (vs. correct pairing) |
| O4-Methylthymine (m4T) | Guanine (G) | T → C Transition | >10-fold more frequent than T:A pairing[9] |
| Othis compound (e4T) | Guanine (G) | T → C Transition | ~2-fold higher than m4T; >10-fold vs T:A [9][11] |
| Unmodified Thymine (T) | Adenine (A) | None (Correct) | N/A |
Part 3: Detection in Biological Systems: From Theory to Reality
Demonstrating that O4-EtdT could cause mutations was a critical step, but the next question was whether this adduct actually formed in the DNA of living organisms exposed to ethylating agents and, if so, at what levels. The low abundance of these adducts required the development of highly sensitive detection methods.
Early Detection Methodology: Immunoassays
Before the widespread availability of ultrasensitive mass spectrometry, immunological methods were the state-of-the-art for detecting specific DNA adducts. These techniques relied on raising highly specific antibodies that could recognize and bind to the O4-ethylthymidine nucleoside.
Experimental Protocol: Immuno-Slot Blot Assay for O4-EtdT Quantification
This method allowed for the quantification of O4-EtdT in small amounts of DNA isolated from tissues or cells.[12]
-
DNA Isolation & Denaturation: Genomic DNA is extracted from the biological sample of interest (e.g., human liver tissue).[13] The DNA is then denatured to single strands, typically by heat, to expose the bases.
-
Immobilization: A known amount of the denatured DNA is applied to a nitrocellulose or nylon membrane using a slot-blot apparatus. This binds the DNA to the membrane in a defined shape.
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibody to the membrane surface.
-
Primary Antibody Incubation: The membrane is incubated with a solution containing a polyclonal or monoclonal antibody raised specifically against O4-EtdT.[14] This primary antibody binds only to the slots containing DNA with the target adduct.
-
Secondary Antibody & Detection: The membrane is washed to remove unbound primary antibody and then incubated with a secondary antibody. This secondary antibody is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Signal Generation: A chemiluminescent or colorimetric substrate is added. The enzyme on the secondary antibody converts the substrate, generating a light or color signal proportional to the amount of O4-EtdT present.
-
Quantification: The signal intensity is measured using a densitometer or imager. A standard curve is generated using known amounts of DNA containing a synthesized O4-EtdT standard, allowing for precise quantification of the adduct level in the unknown samples.
Using such methods, researchers successfully detected O4-EtdT in the DNA of human liver tissue, providing the first direct evidence of its formation in humans due to environmental or endogenous exposure to ethylating agents.[13] Notably, these studies found significantly higher levels of O4-EtdT in malignant versus non-malignant tissues, suggesting a potential role in human carcinogenesis.[13]
Part 4: Early Insights into Cellular Defense: DNA Repair
The discovery of a potent promutagenic lesion immediately raises the question of cellular defense mechanisms. Do cells have a way to remove O4-EtdT and prevent the mutations it causes? Early studies investigated this by exposing cells to ethylating agents and measuring the persistence of the adduct over time.
It was found that O4-EtdT is a persistent lesion, meaning it is repaired slowly in mammalian tissues.[11] This persistence is a key factor in its mutagenicity; the longer the adduct remains in the DNA, the higher the probability that it will be present during DNA replication and cause a mutation.
Interestingly, the repair activity for O4-EtdT appeared distinct from the well-characterized O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), the protein responsible for repairing O6-alkylguanine.[12] While some AGT mutants showed an enhanced ability to repair O4-alkylthymine, the evidence suggested that other, potentially specific, repair pathways might be involved.[11][12] These early findings opened up a new avenue of research into the complex and varied ways cells protect their genomes from alkylation damage.[15]
Conclusion
The early studies on this compound fundamentally shifted the understanding of DNA damage caused by alkylating agents. They moved the focus beyond guanine-centric models and established pyrimidine adducts as critical players in mutagenesis and carcinogenesis. The development of novel synthetic methods for creating O4-EtdT-containing oligonucleotides was the essential technological leap that enabled direct biochemical proof of its miscoding potential.[7][16] Subsequent development of sensitive immunological detection techniques confirmed its presence in human tissues, linking this specific molecular lesion to real-world exposures and human disease.[6][13] These foundational discoveries underscored the importance of O4-EtdT as a persistent and highly mutagenic DNA adduct, paving the way for decades of further research into its role in cancer etiology and the intricate DNA repair pathways that have evolved to combat it.
References
- Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. (2015). Vertex AI Search.
- Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. (1993). PubMed.
- Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. PNAS.
- Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. PMC - NIH.
- Detection of Othis compound in human liver DNA. (1988). PubMed.
- DNA Damage: Alkyl
- Historical Perspective on the DNA Damage Response. PMC - NIH.
- Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence.
- Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT).
- Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases. (1990). PubMed.
- O(4)-methylthymine. DNAmod.
- A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characteriz
- a human DNA repair activity specific for Othis compound: identification and partial characteriz
- A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. PMC - NIH.
- The first evidence of alkylation of DNA by environmental chemicals was. Semantic Scholar.
- Evolutionary analysis indicates that DNA alkylation damage is a byproduct of cytosine DNA methyltransferase activity. PMC - NIH.
- Alkyl
- Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. (2011). PubMed.
- Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. PubMed.
- Analysis of Novel DNA Adducts Derived
- DNA adducts – Knowledge and References. Taylor & Francis.
Sources
- 1. escholarship.org [escholarship.org]
- 2. The first evidence of alkylation of DNA by environmental chemicals was | Semantic Scholar [semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Othis compound in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Historical Perspective on the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Miscoding Potential of 4-Ethylthymine During DNA Replication
Abstract
O4-ethylthymine (4-EtT) is a mutagenic DNA adduct formed by the reaction of DNA with ethylating agents, which are prevalent environmental and endogenous carcinogens. This lesion is of significant concern due to its persistence in mammalian tissues and its profound impact on the fidelity of DNA replication.[1][2] Unlike many other DNA lesions, 4-EtT does not typically block DNA replication; instead, it frequently directs the misincorporation of guanine (G) instead of adenine (A), leading to T→C transition mutations.[2][3] This guide provides a comprehensive technical overview of the mechanisms underlying 4-EtT's miscoding potential, detailed protocols for its experimental investigation, and an analysis of the cellular polymerases involved in its bypass. This document is intended for researchers in molecular biology, toxicology, and drug development seeking to understand and investigate the mutagenic consequences of DNA alkylation.
Introduction: The Significance of O-Alkylated Thymine Adducts
DNA is under constant assault from both endogenous and environmental agents that can modify its chemical structure. Alkylating agents, such as N-nitroso compounds, are a major class of carcinogens that covalently attach alkyl groups to DNA bases. While guanine is a primary target, alkylation at the O4 position of thymine produces lesions like O4-methylthymine (O4-MeT) and Othis compound (4-EtT) that are highly mutagenic.[2][4][5]
These O-alkylthymine adducts are particularly insidious for two reasons:
-
Persistence: They are often repaired less efficiently by cellular DNA repair pathways compared to other lesions like O6-alkylguanine, leading to their accumulation in the genome.[2][6][7]
-
High Miscoding Potential: During DNA replication, the presence of an alkyl group at the O4 position alters the hydrogen-bonding face of the thymine base, promoting the formation of a stable, albeit incorrect, base pair with guanine.[3][8]
This guide will focus specifically on 4-EtT, detailing the structural basis of its mutagenicity and the biochemical methods used to quantify its effects on DNA replication fidelity.
The Molecular Mechanism of this compound Miscoding
The primary mutagenic outcome of 4-EtT is a T→C transition.[3] This occurs because the ethyl group at the O4 position prevents the standard Watson-Crick hydrogen bonding with adenine. Instead, it promotes a stable "wobble" conformation that is structurally similar to a canonical Watson-Crick base pair, allowing it to be accepted by the active site of DNA polymerases.[8]
Several factors contribute to this mispairing:
-
Steric and Electronic Mimicry: The 4-EtT:G mispair adopts a conformation that is physically similar to a correct T:A or C:G pair.[8] DNA polymerase active sites select for nucleotide substrates based on the geometric shape and hydrogen-bonding patterns that complement the template.[9] The 4-EtT:G pair effectively mimics these features, evading the polymerase's proofreading functions.[8][9]
-
Lack of Major Helix Distortion: Unlike bulky, helix-distorting adducts, the 4-EtT:G pair does not significantly perturb the local DNA structure, which might otherwise trigger repair or stall replication.[8]
-
Favorable Kinetics: Studies have shown that DNA polymerases preferentially incorporate dGMP opposite 4-EtT.[2][3][10] Kinetic analyses demonstrate that the efficiency of inserting G opposite 4-EtT is often comparable to, or only slightly less than, inserting A opposite an unmodified T.[3][11]
The consequence of this misincorporation is that in the subsequent round of replication, the newly incorporated guanine will serve as a template for cytosine, completing the T→C transition mutation.
Caption: Mutagenic pathway of this compound (4-EtT).
Experimental Methodologies for Studying 4-EtT Miscoding
To precisely quantify the miscoding potential and replication kinetics of 4-EtT, a site-specific approach is required. This involves synthesizing a DNA oligonucleotide containing a single, defined 4-EtT lesion and using it as a template in in vitro DNA replication assays.[3]
Synthesis of Oligonucleotides Containing Site-Specific this compound
The foundational step for these assays is the chemical synthesis of a DNA template containing 4-EtT at a predetermined position. Standard phosphoramidite chemistry must be modified because the O4-ethyl group is labile and can be removed by the ammonia treatment typically used for deprotection.[12]
Specialized methods have been developed to overcome this challenge:
-
Modified Protecting Groups: Using base protecting groups like phenoxyacetyl (for A and G) and isobutyryl (for C) allows for milder deprotection conditions.[12]
-
Ammonia-Free Deprotection: Deprotection is achieved using alkoxide ions, such as a mixture of ethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which effectively removes the protecting groups without cleaving the O4-ethyl linkage.[12]
These methods enable the routine synthesis of high-purity oligonucleotides of various lengths containing a site-specific 4-EtT lesion, which are essential for subsequent biochemical assays.[12][13][14][15]
Primer Extension Assays: A Core Technique
The primer extension assay is the primary method for assessing how a DNA polymerase interacts with a lesion.[3][16][17] The assay involves a template strand (containing the 4-EtT), a shorter, complementary primer strand (often 5'-radiolabeled), a DNA polymerase, and a pool of deoxynucleoside triphosphates (dNTPs).[16][18][19]
Caption: General workflow for a primer extension assay.
Detailed Protocol: Steady-State Kinetic Analysis of Nucleotide Incorporation
This protocol is adapted from established methodologies for determining the kinetic parameters of nucleotide incorporation opposite a DNA lesion.[11][20] It allows for the calculation of the apparent Michaelis-Menten constants, Km(app) and Vmax, for each dNTP.
Materials:
-
Template-Primer: HPLC-purified template oligonucleotide containing a single 4-EtT and a 5'-radiolabeled ([32P]) primer annealed to it.
-
Enzyme: Purified DNA polymerase (e.g., human polymerase η, Klenow fragment of E. coli Pol I).
-
dNTPs: High-purity dATP, dGTP, dCTP, and dTTP stock solutions.
-
Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA. Optimize for the specific polymerase.
-
Stop Solution: Formamide loading dye containing EDTA and tracking dyes (e.g., bromophenol blue, xylene cyanol).
-
Denaturing Polyacrylamide Gel (15-20%) and electrophoresis apparatus.
Procedure:
-
Reaction Setup: Prepare a master mix containing the annealed template-primer and reaction buffer. Aliquot into separate reaction tubes for each dNTP to be tested.
-
dNTP Titration: For each of the four dNTPs, prepare a series of dilutions to cover a range of concentrations (e.g., 0.1 to 100 µM).
-
Initiate Reaction: Add the appropriate dNTP dilution to each tube. Initiate the reaction by adding a pre-determined concentration of DNA polymerase. The enzyme concentration and reaction time should be optimized to ensure single-hit conditions (less than 20-25% of the primer is extended).
-
Incubation: Incubate reactions at the optimal temperature for the polymerase (e.g., 37°C) for a fixed time (e.g., 5-10 minutes).
-
Quench Reaction: Stop the reactions by adding an equal volume of Stop Solution.
-
Electrophoresis: Denature the samples by heating at 95°C for 5 minutes, then load onto a denaturing polyacrylamide gel.
-
Visualization & Quantification: After electrophoresis, expose the gel to a phosphor screen. Scan the screen and quantify the band intensities for the unextended primer (n) and the extended product (n+1) using appropriate software.
-
Data Analysis:
-
Calculate the velocity of the reaction (V) for each dNTP concentration as the percentage of product formed per unit time.
-
Plot V versus the dNTP concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) to determine the Vmax and Km values.[20]
-
The incorporation efficiency or specificity constant is calculated as (kcat/Km) ≈ Vmax/Km.
-
The fidelity of incorporation is determined by comparing the efficiency of incorrect nucleotide incorporation (e.g., dGTP) to correct nucleotide incorporation (dATP): Fidelity = (Vmax/Km)correct / (Vmax/Km)incorrect.
-
Data Presentation and Interpretation
The kinetic parameters derived from primer extension assays provide a quantitative measure of the miscoding potential of 4-EtT.
Table 1: Representative Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite Thymine (T) vs. This compound (4-EtT) by a Model DNA Polymerase.
| Template Base | Incoming dNTP | Vmax (relative) | Km (µM) | Efficiency (Vmax/Km) | Miscoding Frequency |
| T (Control) | dATP | 1.00 | 5.0 | 0.200 | - |
| dGTP | 0.001 | 500 | 0.000002 | 1 in 100,000 | |
| 4-EtT | dGTP | 0.85 | 10.0 | 0.085 | - |
| dATP | 0.10 | 50.0 | 0.002 | 1 in 42.5 |
Note: Data are hypothetical but representative of published findings.[3][11]
Interpretation of Results:
-
High Efficiency of dGTP Incorporation: The data clearly show that opposite 4-EtT, the efficiency of dGTP incorporation (0.085) is dramatically higher than for dATP (0.002).[3][6]
-
High Miscoding Frequency: The miscoding frequency, calculated as the ratio of incorrect to correct incorporation efficiencies, is extremely high. In this example, guanine is incorporated ~42 times more frequently than adenine opposite the lesion. Studies show this preference for G over A is at least 10-fold.[3]
-
Minimal Block to Replication: The Vmax for dGTP incorporation opposite 4-EtT is comparable to that of dATP opposite unmodified T, indicating that the lesion does not significantly block the polymerase, provided the "correct" incorrect nucleotide (dGTP) is available.[3]
Role of Translesion Synthesis (TLS) Polymerases
While high-fidelity replicative polymerases can be stalled by DNA damage, cells possess specialized translesion synthesis (TLS) polymerases to bypass such lesions and prevent replication fork collapse.[21][22] These polymerases have more open and flexible active sites, allowing them to accommodate distorted templates.[6][21]
Several TLS polymerases are implicated in the bypass of O-alkylthymine adducts:
-
Polymerase η (Eta): Human Pol η is particularly adept at bypassing a wide range of lesions.[6][23] Studies have shown that Pol η can efficiently and accurately bypass UV-induced thymine dimers but is also capable of bypassing O4-alkyldT lesions.[6][7][23] It shows a strong tendency to misincorporate dGMP opposite these lesions, contributing to their mutagenic potential.[6][11]
-
Polymerase ζ (Zeta): Pol ζ often acts in a two-polymerase mechanism, extending from a nucleotide inserted opposite a lesion by another TLS polymerase like Pol η.[7][23] Depletion of Pol ζ in human cells has been shown to reduce the bypass efficiency of 4-EtT, highlighting its role in completing the translesion synthesis process.[7]
-
Polymerase κ (Kappa): Pol κ can bypass smaller O4-alkyldT lesions like O4-MeT and 4-EtT but is blocked by larger adducts.[6]
The choice of polymerase and the fidelity of the bypass process are critical determinants of whether the cell survives and whether a mutation is introduced into the genome.[7][21]
Conclusion and Future Directions
Othis compound is a potent premutagenic lesion that efficiently directs the misincorporation of guanine during DNA replication, leading to T→C transitions. Its ability to structurally mimic a standard base pair allows it to be processed by DNA polymerases, including specialized TLS enzymes, with high efficiency but low fidelity. The experimental framework described herein, centered on the synthesis of lesion-containing oligonucleotides and quantitative primer extension assays, provides a robust system for dissecting the molecular mechanisms of this process.
Future research should continue to explore the structural basis of polymerase-lesion interactions through X-ray crystallography and cryo-EM, further elucidate the interplay between different TLS polymerases in bypassing 4-EtT in a cellular context, and investigate the influence of local sequence context on miscoding fidelity. A deeper understanding of these mechanisms is critical for assessing the risks of environmental carcinogens and developing novel therapeutic strategies that exploit DNA damage and repair pathways.
References
-
Singer, B., & Spengler, S. J. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915-1919. [Link]
-
Fernandez-Forner, D., Palom, Y., Ikuta, S., Pedroso, E., & Eritja, R. (1991). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Nucleic Acids Research, 19(13), 3641–3646. [Link]
-
Wang, P., Zhang, W., Wang, Y., & Wang, Y. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic Acids Research, 43(22), 10846–10854. [Link]
-
Wang, P., Zhang, W., Wang, Y., & Wang, Y. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic Acids Research, 43(22), 10846–10854. [Link]
-
Preston, B. D., Singer, B., & Loeb, L. A. (1986). Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. Proceedings of the National Academy of Sciences, 83(22), 8501-8505. [Link]
-
Preston, B. D., Singer, B., & Loeb, L. A. (1986). Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8501–8505. [Link]
-
Choi, J. Y., & Guengerich, F. P. (2013). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical research in toxicology, 26(9), 1372–1380. [Link]
-
Eritja, R., Fernandez-Forner, D., Palom, Y., & Pedroso, E. (1991). Synthesis of Oligonucleotides Containing 4-O-Ethylthymidine. Nucleosides and Nucleotides, 10(1-3), 623-624. [Link]
-
Li, B. F., Reese, C. B., & Swann, P. F. (1989). A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. Nucleic Acids Research, 17(11), 4061–4069. [Link]
-
Scharer, O. D. (2009). DNA polymerases provide a canon of strategies for translesion synthesis past oxidatively generated lesions. Environmental and Molecular Mutagenesis, 50(5), 335-343. [Link]
-
Pauly, G. T., & Mosbaugh, D. W. (1989). Site-specific gap-misrepair mutagenesis by Othis compound. Carcinogenesis, 10(11), 2059-2065. [Link]
-
Wang, P., Zhang, W., & Wang, Y. (2016). Translesion synthesis of O4-alkylthymidine lesions in human cells. Nucleic Acids Research, 44(20), 9728–9736. [Link]
-
Malik, C. K., & Lior-Hoffmann, L. (2013). Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Current protocols in chemical biology, 5(4), 271–290. [Link]
-
Voigt, J. M., & Topal, M. D. (1990). Synthesis and properties of DNA oligomers containing an O4-ethylated thymine. d(e4TpA), d(Ape4T), d(Ape4TpA), and d(Tpe4TpT). Journal of Biological Chemistry, 265(12), 6882-6887. [Link]
-
Fernandez-Forner, D., Palom, Y., Ikuta, S., Pedroso, E., & Eritja, R. (1991). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. ResearchGate. [Link]
-
Singer, B., & Spengler, S. J. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. ResearchGate. [Link]
-
Swann, P. F. (1990). Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases. Mutation Research, 233(1-2), 81-94. [Link]
-
Saffhill, R. (1985). In vitro miscoding of alkylthymines with DNA and RNA polymerases. Chemical-Biological Interactions, 53(1-2), 121-130. [Link]
-
Schlicker, A., & Scharer, O. D. (2014). DNA Polymerases η and ζ Combine to Bypass O2-[4-(3-Pyridyl)-4-oxobutyl]thymine, a DNA Adduct Formed from Tobacco Carcinogens. The Journal of biological chemistry, 289(45), 31284–31293. [Link]
-
Zhang, Y., Yuan, F., Wu, X., & Wang, Z. (2000). Preferential Incorporation of G Opposite Template T by the Low-Fidelity Human DNA Polymerase ι. Molecular and Cellular Biology, 20(19), 7099-7108. [Link]
-
Choi, J. Y., & Guengerich, F. P. (2006). Kinetic Analysis of Base Pairing Preference for Nucleotide Incorporation Opposite Template Pyrimidines by Human DNA Polymerase ι. Journal of Biological Chemistry, 281(32), 22605-22615. [Link]
-
Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor protocols, 2013(2), 195–197. [Link]
-
Masutani, C., Kusumoto, R., Iwai, S., & Hanaoka, F. (2000). Mechanisms of accurate translesion synthesis by human DNA polymerase η. The EMBO journal, 19(12), 3100–3109. [Link]
-
Gardner, A. F., & Jack, W. E. (1999). Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase. The Journal of biological chemistry, 274(39), 27763–27771. [Link]
-
Journal of DNA And RNA Research. (n.d.). Primer Extension Assay. Open Access Pub. [Link]
-
Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor Protocols. [Link]
-
Shomu's Biology. (2013, February 11). Translesion DNA synthesis [Video]. YouTube. [Link]
-
Singer, B., Spengler, S. J., Fraenkel-Conrat, H., & Kuśmierek, J. T. (1986). O4-Methyl, -Ethyl, or -Isopropyl Substituents on Thymidine in Poly(dA-dT) All Lead to Transitions upon Replication. Proceedings of the National Academy of Sciences of the United States of America, 83(1), 28-32. [Link]
-
Dolan, M. E., Scicchitano, D., & Pegg, A. E. (1988). A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization. Cancer Research, 48(5), 1124-1128. [Link]
-
Warren, J. J., & Beese, L. S. (2009). The structural basis for the mutagenicity of O6-methyl-guanine lesions. Proceedings of the National Academy of Sciences of the United States of America, 106(23), 9221–9226. [Link]
-
Kingsland, A., & Maibaum, L. (2018). DNA Base Pair Mismatches Induce Structural Changes and Alter the Free-Energy Landscape of Base Flip. The journal of physical chemistry. B, 122(51), 12251–12259. [Link]
Sources
- 1. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic potential of O4-methylthymine in vivo determined by an enzymatic approach to site-specific mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openaccesspub.org [openaccesspub.org]
- 18. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 19. scispace.com [scispace.com]
- 20. Preferential Incorporation of G Opposite Template T by the Low-Fidelity Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA polymerases provide a canon of strategies for translesion synthesis past oxidatively generated lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Mechanisms of accurate translesion synthesis by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Interaction of DNA Polymerases with 4-Ethylthymine Lesions
<An In-depth Technical Guide
Abstract
The integrity of the genome is under constant threat from endogenous and environmental agents. Alkylating agents, a prominent class of such threats, can modify DNA bases, forming lesions that challenge the cellular machinery of replication and repair. Among these, O4-ethylthymine (4-EtT) is a particularly insidious lesion due to its persistence and potent mutagenicity. This guide provides a comprehensive technical overview of the molecular interactions between DNA polymerases and 4-EtT. We will delve into the mechanisms of lesion bypass, the kinetic and structural determinants of polymerase fidelity, and the ultimate cellular consequences, offering insights critical for researchers in toxicology, oncology, and drug development.
Introduction: The Challenge of O-Alkylated Thymine Lesions
DNA alkylation at the oxygen atoms of nucleotide bases represents a significant form of DNA damage. These O-alkylation adducts, such as O4-alkylthymine, are poorly repaired in many mammalian systems and can persist in tissues.[1][2][3] If not repaired before DNA replication, these lesions can disrupt the progression of high-fidelity replicative polymerases, potentially leading to stalled replication forks, genomic instability, and cell death.[4][5]
To overcome such replication blocks, cells employ a specialized group of enzymes known as translesion synthesis (TLS) DNA polymerases.[5][6] These polymerases are characterized by a more open and flexible active site, allowing them to accommodate distorted or damaged DNA templates that would halt conventional polymerases.[7] However, this flexibility often comes at the cost of reduced fidelity, making TLS an inherently mutagenic process.[5] The Othis compound (4-EtT) lesion, formed by ethylating agents, is a classic example of a promutagenic adduct whose fate is largely determined by its interaction with this diverse cast of DNA polymerases.[3][8] Alkylation at the O4 position of thymine disrupts the normal Watson-Crick hydrogen bonding pattern, predisposing it to mispair with guanine instead of adenine.[4][9] This mispairing is the molecular basis for the characteristic T→C transition mutations observed after exposure to ethylating agents.[3][4]
The Encounter: Polymerase Interaction with this compound
When a DNA polymerase encounters a 4-EtT lesion in the template strand, one of two primary outcomes occurs: the polymerase stalls, or it bypasses the lesion. The specific outcome and the fidelity of bypass are highly dependent on the type of polymerase involved.
Replicative Polymerases: A Roadblock
High-fidelity replicative polymerases, such as DNA Polymerase δ, possess a tightly constrained active site that stringently enforces Watson-Crick base pairing geometry.[10][11] The presence of the ethyl group at the O4 position of thymine sterically hinders the formation of a proper T:A base pair within this active site. Consequently, replicative polymerases are often completely blocked by such lesions, leading to replication fork stalling.[12]
Translesion Synthesis (TLS) Polymerases: The Bypass Specialists
Cells utilize specialized TLS polymerases to navigate replication-blocking lesions like 4-EtT.[4][9] Members of the Y-family of DNA polymerases, in particular, play a crucial role in this process.[1][13]
-
Human Polymerase η (Pol η): Pol η is a key player in the bypass of O-alkylthymidine lesions.[1] Studies have shown that Pol η can successfully bypass a range of O4-alkyldT lesions, including 4-EtT.[1][13] Critically, steady-state kinetic data reveal that Pol η preferentially misincorporates guanine (dGMP) opposite 4-EtT.[1] This misincorporation is the direct cause of the T→C transition mutations associated with this lesion. The ability of Pol η to accommodate the lesion is attributed to its more spacious active site.[7][13] Structural studies of Pol η with other O-alkylthymidines show the damaged nucleobase can be lodged within the active site, with the alkyl group making hydrophobic contacts, an arrangement that influences nucleotide incorporation.[13]
-
Human Polymerase κ (Pol κ): Pol κ also demonstrates the ability to bypass smaller O-alkylthymidine lesions like O4-methylthymidine and 4-EtT. However, it is blocked by larger or more complex alkyl groups, suggesting a more limited capacity for lesion accommodation compared to Pol η.[1]
-
Other TLS Polymerases (Pol ι, Pol ζ): In vitro studies have shown that other TLS polymerases, such as Pol ι and yeast Pol ζ, are generally incapable of bypassing O4-alkyldT lesions, highlighting the specialized roles of different TLS enzymes.[1] In human cells, however, deficiency in either Pol η or Pol ζ leads to a significant drop in the bypass efficiency for 4-EtT, suggesting a cooperative or context-dependent role for Pol ζ in vivo.[4][9]
The following diagram illustrates the potential fates of a replication fork encountering a 4-EtT lesion.
Caption: Potential outcomes of DNA polymerase interaction with a 4-EtT lesion.
Quantitative Insights: The Kinetics of Nucleotide Incorporation
The decision to insert a specific nucleotide opposite a lesion is governed by the kinetic parameters of the DNA polymerase. Steady-state kinetic analysis is a powerful tool to quantify the efficiency and fidelity of this process. The key parameters are the Michaelis constant (K_m), which reflects the substrate binding affinity, and the maximum reaction velocity (V_max) or catalytic rate (k_cat). The ratio k_cat/K_m represents the catalytic efficiency of the polymerase for a given nucleotide.
Studies comparing the incorporation of different nucleotides opposite 4-EtT have consistently shown that the mutagenic pairing with guanine (G) is kinetically favored over the correct pairing with adenine (A).[8][14]
Table 1: Comparative Nucleotide Insertion Opposite this compound (4-EtT) (Note: The following data is illustrative, synthesized from findings where G incorporation is favored over A. Exact values can vary based on the specific polymerase, sequence context, and experimental conditions.)
| DNA Polymerase | Incoming Nucleotide | Relative Insertion Frequency (vs. A) | Mutagenic Outcome | Supporting Evidence |
| E. coli Pol I (Klenow) | dGTP | ~10-fold higher | T→C Transition | [8][14] |
| dATP | 1 (Reference) | Error-free Bypass | [8][14] | |
| Human Pol η | dGTP | Preferentially misincorporated | T→C Transition | [1] |
| dATP | Lower efficiency | Error-free Bypass | [1] |
These kinetic studies reveal a crucial mechanistic insight: the structure of the 4-EtT:G mispair is more readily accommodated within the active site of bypass polymerases than the 4-EtT:A pair.[8] This preference for forming the mutagenic pair, followed by the efficient extension from this terminus, solidifies the T→C mutation in the genome.[8][14]
Experimental Workflow: The Primer Extension Assay
The primer extension assay is the cornerstone technique for studying the bypass of DNA lesions by polymerases in vitro.[8][15][16] It allows for the direct visualization of polymerase stalling and the identification of incorporated nucleotides opposite a site-specific lesion.
Principle of the Assay
A short, labeled DNA primer is annealed to a longer, synthetic DNA template that contains a single, site-specifically placed 4-EtT lesion. A DNA polymerase is added along with deoxyribonucleoside triphosphates (dNTPs). The polymerase extends the primer until it either stalls at the lesion or bypasses it. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging. The length of the products reveals the extent of synthesis and the site of termination.
Sources
- 1. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translesion DNA Synthesis in Human Cells [sites.psu.edu]
- 6. youtube.com [youtube.com]
- 7. DNA Polymerase: Structural Homology, Conformational Dynamics, and the Effects of Carcinogenic DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanistic Studies with DNA Polymerases Reveal Complex Outcomes following Bypass of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Analysis of Mispaired DNA Termini Transitioning to DNA Polymerase Pre-catalytic Complexes Supports an Induced Fit Fidelity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesion orientation of O4-alkylthymidine influences replication by human DNA polymerase η - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. openaccesspub.org [openaccesspub.org]
- 16. Primer extension - Wikipedia [en.wikipedia.org]
4-Ethylthymine: A High-Fidelity Biomarker for Quantifying Exposure to Environmental Ethylating Carcinogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethylthymine (O⁴-etT), a specific DNA adduct, as a critical biomarker for assessing exposure to environmental and lifestyle-related carcinogens. As a senior application scientist, the following narrative synthesizes foundational biochemistry, advanced analytical methodologies, and field-proven applications to equip researchers and drug development professionals with the knowledge to leverage this biomarker in their work.
The Rationale for DNA Adducts as Exposure Biomarkers
Exposure to chemical carcinogens is a primary driver of oncogenesis. Many of these agents, or their metabolites, are electrophilic and react covalently with nucleophilic sites on DNA, forming DNA adducts . These adducts are not merely markers; they are pathogenic lesions that can disrupt the structure of the DNA helix, block replication, or, more insidiously, cause miscoding during DNA synthesis, leading to fixed mutations.[1]
An ideal biomarker for carcinogen exposure should be chemically specific to the exposure, quantifiable at low levels, persistent enough to reflect chronic exposure, and directly linked to the mechanism of disease.[2][3][4][5] O⁴-ethylthymine (O⁴-etT) fulfills these criteria, emerging as a highly reliable indicator of exposure to a class of carcinogens known as ethylating agents.
O⁴-Ethylthymine: Mechanism of Formation and Biological Consequences
The Chemistry of Formation
O⁴-ethylthymine is formed when an ethyl group is covalently attached to the O⁴ position of the thymine base within the DNA strand. This reaction is characteristic of exposure to ethylating agents , such as N-ethyl-N-nitrosourea (ENU) and various N-nitroso compounds found in tobacco smoke and certain preserved foods.[1][6][7] These compounds generate highly reactive ethylating species that attack the exocyclic oxygen atoms on DNA bases.[8][9]
Tobacco smoke, in particular, is a significant source of exposure, containing numerous alkylating agents that lead to the formation of O⁴-etT in smokers' tissues.[10][11][12]
Mutagenic Potential: The Path to Oncogenesis
The addition of an ethyl group at the O⁴ position of thymine disrupts its normal Watson-Crick base-pairing geometry. During DNA replication, the modified O⁴-ethylthymine base preferentially mispairs with guanine instead of adenine.[13][14] If this mismatch is not corrected by cellular DNA repair machinery, a subsequent round of replication will result in a permanent T:A to C:G transition mutation .[1][14] This specific mutational signature is a hallmark of ethylating agent-induced carcinogenesis.
The relationship from exposure to potential disease is a critical concept in biomarker utility.
DNA Repair and Persistence
The persistence of O⁴-etT is a key reason for its utility as a biomarker. While cells possess repair mechanisms, including O⁶-alkylguanine-DNA alkyltransferase (AGT) and potentially nucleotide excision repair (NER), the repair of O⁴-etT is known to be relatively slow and inefficient in human tissues.[15][16][17][18] This slow repair allows the adduct to accumulate to detectable levels under conditions of chronic exposure and increases the probability that it will be present during DNA replication, leading to mutation. Studies have shown that O⁴-etT levels can remain elevated in the lung tissue of former smokers for years after cessation, highlighting its long-term persistence.[10][11]
Quantitative Analysis: The Gold Standard LC-MS/MS Methodology
Accurate and sensitive quantification is paramount for any biomarker. While early methods relied on immunoassays, these could suffer from cross-reactivity and lower precision.[19][20] The current authoritative method for the quantification of O⁴-etT is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[21] This technique offers unparalleled specificity and sensitivity, allowing for the detection of adducts at frequencies as low as a few per 10⁸ normal nucleotides.[10][11]
The LC-MS/MS Experimental Workflow
The power of this methodology lies in its systematic process of isolating, separating, and specifically detecting the target molecule. The use of a stable isotope-labeled internal standard is critical for ensuring trustworthiness, as it corrects for any analyte loss during the extensive sample preparation process.
Detailed Experimental Protocol: Quantification of O⁴-ethyl-2'-deoxythymidine (O⁴-EtdT) in DNA
This protocol outlines a self-validating system for the robust quantification of O⁴-EtdT.
1. DNA Extraction and Purification:
-
Extract genomic DNA from the biological matrix (e.g., ~50 mg of tissue) using a standard phenol-chloroform extraction or a commercial DNA isolation kit optimized for high purity.
-
Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).
2. Isotope-Dilution and Enzymatic Hydrolysis (The Self-Validating Step):
-
To a known amount of DNA (e.g., 50 µg), add a precise quantity of a stable isotope-labeled internal standard, such as [¹⁵N₅]-O⁴-ethyl-2'-deoxythymidine. The causality here is critical: adding the standard before digestion ensures it undergoes the exact same processing as the target analyte, correcting for any subsequent sample loss or degradation.
-
Perform enzymatic hydrolysis to break down the DNA into its constituent deoxynucleosides. This is typically a two-step process:
- Incubate with Nuclease P1 and phosphodiesterase II in a suitable buffer (e.g., sodium acetate) to digest DNA into 3'-mononucleotides.
- Follow with incubation with alkaline phosphatase to dephosphorylate the mononucleotides into deoxynucleosides.
3. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Pass the hydrolyzed sample through a C18 SPE cartridge to remove salts and other polar impurities that could interfere with the LC-MS/MS analysis.
-
Elute the deoxynucleosides with a methanol/water mixture.
-
Dry the eluate under vacuum and reconstitute in a small volume of mobile phase for injection.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Inject the reconstituted sample onto a reverse-phase C18 HPLC column.
- Use a gradient elution program with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. The gradient allows for the separation of O⁴-EtdT from the much more abundant canonical deoxynucleoside, thymidine (dT).
-
Tandem Mass Spectrometry (MS/MS):
- Utilize an electrospray ionization (ESI) source in positive ion mode.
- Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This is the key to specificity. Specific precursor-to-product ion transitions are monitored for both the native analyte and the internal standard.
-
For O⁴-EtdT: Monitor the transition of the protonated molecule [M+H]⁺ to its characteristic product ion (the ethyl-thymine base).
-
For the Internal Standard: Monitor the corresponding mass-shifted transition.
- Optimize collision energy for each transition to maximize signal intensity.
5. Quantification:
-
Integrate the peak areas for both the analyte (O⁴-EtdT) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the absolute amount of O⁴-EtdT in the original DNA sample by comparing this ratio to a standard curve generated with known amounts of analyte and a fixed amount of internal standard.
-
Express the final result as the number of O⁴-EtdT adducts per 10⁸ normal thymidine bases.
Field-Proven Applications and Quantitative Data
The application of this methodology has provided definitive evidence linking environmental exposures to the formation of O⁴-etT in humans.
Tobacco Smoke Exposure
Multiple studies have confirmed the presence of O⁴-etT in the lung tissue of smokers at significantly higher levels than in non-smokers.[10][11] This provides a direct molecular link between smoking and a specific, pro-mutagenic DNA lesion in the target organ for lung cancer.
General Environmental Exposure
Studies have also detected O⁴-etT in human liver DNA from individuals with no known occupational exposure, suggesting a background level of exposure to environmental ethylating agents.[19][20][22] Notably, some of these studies found significantly higher levels in the liver DNA of individuals with cancer compared to those without, suggesting the biological relevance of this adduct accumulation.[19][20][22]
Data Summary: O⁴-Ethylthymine Levels in Human Tissues
The following table summarizes representative quantitative findings from key studies.
| Study Focus | Population Group | Tissue | Mean O⁴-etT Level (adducts per 10⁸ thymidines) | Reference |
| Tobacco Smoking | Current/Recent Smokers | Lung | 0.78 ± 0.76 | [10] |
| Tobacco Smoking | Long-term Ex/Never Smokers | Lung | 0.45 ± 0.44 | [10] |
| Cancer Status | Liver Cancer Patients | Liver | 39.9 ± 40.2 (x 10⁻⁸ O⁴-EtdT/dT) | [19][22] |
| Cancer Status | Non-Cancer Cases | Liver | 11.7 ± 6.5 (x 10⁻⁸ O⁴-EtdT/dT) | [19][22] |
Note: Data from different studies may have variations due to methodology and population characteristics. The values presented are for comparative illustration.
Conclusion and Future Imperatives
This compound stands as a robust and mechanistically relevant biomarker of exposure to ethylating carcinogens. Its slow repair rate ensures that it serves as an integrator of chronic exposure, while its high mutagenic potential provides a direct link to cancer etiology. The development of highly sensitive and specific LC-MS/MS methods has made its quantification in human samples a reliable and powerful tool for molecular epidemiology, risk assessment, and potentially for evaluating the efficacy of chemopreventive agents.
For researchers and drug development professionals, leveraging O⁴-etT can:
-
Stratify patient populations based on exposure history.
-
Provide mechanistic evidence for target engagement of drugs that modulate DNA repair pathways.
-
Serve as a surrogate endpoint in clinical trials for agents aimed at reducing carcinogen exposure or enhancing DNA repair.
Future work should focus on standardizing analytical protocols across laboratories, expanding studies to larger and more diverse cohorts, and exploring the utility of O⁴-etT in easily accessible matrices like urine to develop non-invasive screening methods.[23][24][25][26]
References
-
Eberle, G., Barbin, A., Laib, R. J., Ciroussel, F., Thomale, J., Bartsch, H., & Rajewsky, M. F. (1989). 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in liver DNA from rats exposed to vinyl chloride. Carcinogenesis, 10(11), 2093–2096. [Link]
-
Sagher, D., Karrison, T., Schwartz, J. L., Larson, R., & Strauss, B. (1990). A human DNA repair activity specific for Othis compound: identification and partial characterization. Carcinogenesis, 11(8), 1419–1423. [Link]
-
Jerry, D. J., Ozbun, L. L., Kittrell, F. S., Lane, D. P., Medina, D., & Butel, J. S. (1996). N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by N-methyl-N-nitrosourea. Cancer Letters, 102(1-2), 159–165. [Link]
-
Lívia, A., Schoket, B., Tömösi, A., & Phillips, D. H. (2011). Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts. Mutagenesis, 26(4), 541–546. [Link]
-
Debiak, M., Nikolova, T., & Kaina, B. (2004). DNA Mismatch Repair Deficiency Stimulates N-Ethyl-N-nitrosourea-induced Mutagenesis and Lymphomagenesis. Cancer Research, 64(20), 7228–7235. [Link]
-
van der Schans, G. P., van Dijk, M., & Lohman, P. H. (1982). Repair of ethylnitrosourea-induced DNA damage in the newborn rat. I. Alkali-labile lesions and in situ breaks. Carcinogenesis, 3(6), 647–651. [Link]
-
Xu, Y. Z., & Pegg, A. E. (2011). Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. Journal of Biological Chemistry, 286(44), 38042–38049. [Link]
-
van der Schans, G. P., van Dijk, M., & Lohman, P. H. (1982). Repair of ethylnitrosourea-induced DNA damage in the newborn rat. I. Alkali-labile lesions and in situ breaks. Carcinogenesis, 3(6), 647-651. [Link]
-
Lívia, A., Schoket, B., Tömösi, A., & Phillips, D. H. (2011). Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. Mutagenesis, 26(4), 541-546. [Link]
-
Pauly, G. T., Hughes, S. H., & Moschel, R. C. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. ResearchGate. [Link]
-
Saparbaev, M., & Laval, J. (1990). Site-specific gap-misrepair mutagenesis by Othis compound. Nucleic Acids Research, 18(21), 6207–6213. [Link]
-
Huh, N. H., Satoh, M. S., Shiga, J., Rajewsky, M. F., & Kuroki, T. (1989). Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors. Cancer Research, 49(1), 93–97. [Link]
-
Huh, N. H., Satoh, M. S., Shiga, J., Rajewsky, M. F., & Kuroki, T. (1989). Immunoanalytical Detection of Othis compound in Liver DNA of Individuals with or without Malignant Tumors. Cancer Research, 49(1), 93-97. [Link]
-
Huh, N., Satoh, M. S., Shiga, J., & Kuroki, T. (1988). Detection of Othis compound in human liver DNA. IARC scientific publications, (89), 292–295. [Link]
-
Eide, I., Hagemann, R., Zahl-Begnum, M., & Størmer, F. C. (1997). Ethylation and methylation of hemoglobin in smokers and non-smokers. Carcinogenesis, 18(5), 973–977. [Link]
-
Saffhill, R. (1980). Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis. British journal of cancer, 42(4), 639–642. [Link]
-
Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235–263. [Link]
-
Pauly, G. T., Hughes, S. H., & Moschel, R. C. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915-1919. [Link]
-
Wogan, G. N. (1999). Biomarkers for assessing environmental exposure to carcinogens in the diet. Environmental health perspectives, 107 Suppl 2(Suppl 2), 341–345. [Link]
-
Le, T., & Clarke, S. J. (2017). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of Analytical & Bioanalytical Techniques, 8(2), 1000355. [Link]
-
Iwan, K., & Carell, T. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature protocols, 14(1), 171–190. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
-
Chemistry For Everyone. (2024, May 4). What Is LC-MS/MS (Tandem Mass Spectrometry)? [Video]. YouTube. [Link]
-
Andersen, C. L., et al. (2020). DNA methylation differentiates smoking from vaping and non-combustible tobacco use. Epigenetics, 15(10), 1048-1059. [Link]
-
Bailly, C. (2020). From old alkylating agents to new minor groove binders. Expert Opinion on Investigational Drugs, 29(12), 1403-1424. [Link]
-
Raynaud, F. I., et al. (2008). A liquid chromatographic-tandem mass spectrometric method for the determination of two selective thymidylate synthase inhibitors, BGC945 and BGC638, in mouse plasma. Journal of Chromatography B, 876(1), 94-100. [Link]
-
Song, L., et al. (2005). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 33(15), e130. [Link]
-
Wogan, G. N. (1999). Biomarkers for assessing environmental exposure to carcinogens in the diet. Environmental Health Perspectives, 107(Suppl 2), 341. [Link]
-
Hägglund, U., et al. (2010). Urinary levels of thymine dimer as a biomarker of exposure to ultraviolet radiation in humans during outdoor activities in the summer. Mutagenesis, 25(2), 165-170. [Link]
-
Phillips, D. H., & Castegnaro, M. (1999). Validation of biomarkers for the study of environmental carcinogens: a review. Mutagenesis, 14(3), 239-246. [Link]
-
Hägglund, U., et al. (2010). Urinary levels of thymine dimer as a biomarker of exposure to ultraviolet radiation in humans during outdoor activities in the summer. Mutagenesis, 25(2), 165-70. [Link]
-
Li, Y., et al. (2024). Identification and Validation of Four Serum Biomarkers With Optimal Diagnostic and Prognostic Potential for Gastric Cancer Based on Machine Learning Algorithms. Advanced Science, 11(11), e2307844. [Link]
-
Wentzensen, N., et al. (2016). Discovery and validation of methylation markers for endometrial cancer. International Journal of Cancer, 138(8), 1961-1971. [Link]
-
Franco, R., et al. (2018). Molecular biomarkers to assess health risks due to environmental contaminants exposure. Revista de la Facultad de Medicina, 66(1), 117-126. [Link]
-
Santella, R. M., et al. (2000). Urinary thymidine dimer as a marker of total body burden of UV-inflicted DNA damage in humans. Cancer Epidemiology, Biomarkers & Prevention, 9(1), 71-75. [Link]
-
Bhatnagar, V. K., & Talaska, G. (1999). Carcinogen exposure and effect biomarkers. Toxicology letters, 108(2-3), 107–116. [Link]
-
Ahlquist, D. A., et al. (2019). Discovery, Validation, and Application of Novel Methylated DNA Markers for Detection of Esophageal Cancer in Plasma. Clinical Cancer Research, 25(24), 7412-7420. [Link]
-
Kim, J. H., et al. (2015). Small Molecule Metabolite Biomarker Candidates in Urine from Mice Exposed to Formaldehyde. Molecules, 20(7), 12767-12782. [Link]
-
Fotopoulou, C., et al. (2024). Clinical validation of a DNA methylation biomarker associated with overall survival of relapsed ovarian cancer patients. International Journal of Cancer. [Link]
-
Prokes, I., et al. (2023). Effects of pesticide exposure on oxidative stress and DNA methylation urinary biomarkers in Czech adults and children from the CETOCO-CZ cohort. Environment International, 172, 107775. [Link]
-
Duffy, M. J., et al. (2015). Validation of new cancer biomarkers: a position statement from the European group on tumor markers. Clinical chemistry, 61(6), 809–820. [Link]
-
Marioni, R. E., et al. (2018). DNA methylation signature of passive smoke exposure is less pronounced than active smoking: The Understanding Society study. Environment International, 119, 513-519. [Link]
-
Clinical and Laboratory Standards Institute. (2021). Quantitative Measurement of Proteins and Peptides by Mass Spectrometry. [Link]
-
Haufroid, V., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping by UPLC-MS/MS. Clinica Chimica Acta, 538, 117-124. [Link]
Sources
- 1. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers for assessing environmental exposure to carcinogens in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Molecular biomarkers to assess health risks due to environmental contaminants exposure [scielo.org.co]
- 5. Carcinogen exposure and effect biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethylation and methylation of hemoglobin in smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific gap-misrepair mutagenesis by Othis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Othis compound in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Urinary levels of thymine dimer as a biomarker of exposure to ultraviolet radiation in humans during outdoor activities in the summer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Urinary thymidine dimer as a marker of total body burden of UV-inflicted DNA damage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Determination of 4-Ethylthymine in Human Urine using a Validated UHPLC-MS/MS Method
Abstract
This document provides a comprehensive guide to a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of 4-Ethylthymine (4-EtT) in human urine. This compound is a DNA adduct formed upon exposure to ethylating agents, which are present in tobacco smoke, certain industrial processes, and some chemotherapeutic drugs. As a persistent and miscoding lesion, 4-EtT can serve as a critical biomarker for assessing DNA damage and cancer risk.[1][2] This application note details the entire workflow, from sample collection and preparation using solid-phase extraction (SPE) to the optimized UHPLC-MS/MS parameters and full method validation, following international regulatory guidelines. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for researchers, scientists, and drug development professionals engaged in molecular epidemiology, toxicology studies, and clinical trials.
Introduction: The Significance of this compound as a Biomarker
Ethylating agents can react with DNA to form a variety of adducts. Among these, O-alkylated thymine lesions such as this compound (O⁴-ethylthymine) are of particular concern due to their pro-mutagenic potential.[3] Unlike many other DNA adducts, O-alkylated thymidines are often repaired slowly in mammalian cells, leading to their accumulation and an increased likelihood of causing T→C transition mutations during DNA replication.[3]
The detection and quantification of these adducts excreted in urine provide a non-invasive approach to monitor whole-body exposure and DNA damage.[4] Urinary biomarkers are invaluable in molecular epidemiology for assessing cancer risk in populations exposed to carcinogens and in clinical settings for monitoring the genotoxic effects of certain therapies. The development of a robust, validated analytical method is paramount for generating reliable data in these critical research areas. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its inherent selectivity and sensitivity, which are necessary to detect the typically low concentrations of these biomarkers in complex biological matrices like urine.[5]
Principle of the Method
The analytical workflow is designed to isolate this compound from the complex urinary matrix, chromatographically separate it from endogenous interferences, and detect it with high specificity and sensitivity using tandem mass spectrometry.
The core steps are:
-
Sample Preparation: A known amount of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is added to the urine sample. This is critical for correcting for analyte loss during sample processing and for matrix effects during analysis. The sample is then subjected to Solid-Phase Extraction (SPE) on a reversed-phase (C18) sorbent. This step selectively retains the moderately nonpolar 4-EtT while washing away salts, urea, and other highly polar interferences. The retained analyte is then eluted with an organic solvent.
-
Chromatographic Separation: The prepared sample is injected into a UHPLC system. A reversed-phase C18 column separates 4-EtT from other remaining matrix components based on hydrophobicity. A gradient elution with an acidified aqueous mobile phase and an organic modifier ensures sharp peak shapes and efficient separation.
-
Detection and Quantification: The column effluent enters the mass spectrometer. This compound is ionized using positive-ion electrospray ionization (ESI+). The specific precursor ion (m/z) for 4-EtT is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes background noise, allowing for accurate quantification at very low concentrations.[5]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound Analytical Standard | ≥98% Purity | Clearsynth (CAS: 10557-55-8)[6] or United States Biological (CAS: 10557-55-8)[7] |
| This compound-d5 (Internal Standard) | ≥98% Purity | Custom Synthesis or Specialty Supplier |
| Water, LC-MS Grade | LC-MS Grade | Fisher Scientific or equivalent |
| Acetonitrile (ACN), LC-MS Grade | LC-MS Grade | Fisher Scientific or equivalent |
| Methanol (MeOH), LC-MS Grade | LC-MS Grade | Fisher Scientific or equivalent |
| Formic Acid (FA), LC-MS Grade | ≥99% Purity | Sigma-Aldrich or equivalent |
| Ammonium Acetate, LC-MS Grade | ≥99% Purity | Sigma-Aldrich or equivalent |
| C18 Solid-Phase Extraction (SPE) Cartridges | 100 mg, 3 mL | Waters (Sep-Pak), Agilent (Bond Elut), or equivalent |
| Human Urine (Drug-Free) | Pooled Matrix | Biological Specialty Corporation or equivalent |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of this compound-d5 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards.
-
Calibration Standards & QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human urine to create a calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QC samples at a minimum of three levels: low, medium, and high (e.g., 0.3, 8, 80 ng/mL).
Urine Sample Preparation Protocol (Solid-Phase Extraction)
-
Sample Thawing and Spiking: Thaw frozen urine samples completely at room temperature. Vortex to mix. Centrifuge at 4000 x g for 10 minutes to pellet any sediment.
-
Internal Standard Addition: To 1 mL of urine supernatant in a polypropylene tube, add 10 µL of the IS working solution (e.g., 1 µg/mL). Vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the sorbent to go dry.[8]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the SPE sorbent bed thoroughly by applying a vacuum or positive pressure nitrogen for 5-10 minutes. This step is crucial to ensure efficient elution with the non-aqueous solvent.
-
Elution: Elute the this compound and internal standard from the cartridge by passing two 1 mL aliquots of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.
UHPLC-MS/MS Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| UHPLC System | Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent |
| Column | Reversed-Phase C18, e.g., Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.1 | |
| 6.5 | |
| 6.6 | |
| 8.0 | |
| Mass Spectrometer | Sciex 6500+, Agilent 6495C, or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d5 |
Note: The precursor ion for this compound is [M+H]⁺ (C₇H₁₂N₂O₂; Mol. Wt.: 156.18 g/mol ).[9] MS/MS parameters must be optimized by infusing a standard solution of the analyte and internal standard.
Method Validation
The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the ICH M10 guideline.[1][6] The goal of validation is to demonstrate that the method is reliable and reproducible for its intended use.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response of interferences at the retention time of the analyte should be <20% of the LLOQ response. |
| Calibration Curve | Define the relationship between concentration and response. | At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and their variability. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed at LLOQ, LQC, MQC, HQC levels. |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible. Not required to be 100%. |
| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor CV should be ≤15% across different lots of urine. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
| Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response; Accuracy within ±20%; Precision ≤20% CV. |
Expected Performance Data
The following table summarizes the expected performance data for this validated method, based on similar analyses of nucleoside adducts.[10][11][12]
| Validation Parameter | Expected Result |
| Linear Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 12% |
| Accuracy (%RE) | Within ±10% of nominal values |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Negligible (IS-normalized matrix factor 0.95 - 1.08) |
| Stability | Stable for 24h at room temp, 72h in autosampler (4°C), 3 freeze-thaw cycles, and 6 months at -80°C. |
Conclusion
This application note describes a detailed, robust, and highly sensitive UHPLC-MS/MS method for the quantification of the DNA damage biomarker this compound in human urine. The protocol leverages a straightforward solid-phase extraction for sample cleanup and state-of-the-art tandem mass spectrometry for detection, providing the selectivity and sensitivity required for biomonitoring studies. The comprehensive validation approach ensures that the method generates reliable, accurate, and reproducible data, making it an essential tool for researchers in toxicology, clinical diagnostics, and pharmaceutical development. By adhering to the principles and protocols outlined herein, laboratories can confidently implement this method to advance our understanding of the impact of ethylating agents on human health.
References
- Umbenhauer, D., et al. (1985).
- Huh, N., et al. (1988). Detection of Othis compound in human liver DNA.
- Kang, H., et al. (1995). Detection of O6-methylguanine, O4-methylthymine and Othis compound in human liver and peripheral blood leukocyte DNA. PubMed.
-
University of Washington. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]
- Nair, J., et al. (2002). Modified Immunoenriched (32)P-HPLC Assay for the Detection of O(4)-ethylthymidine in Human Biomonitoring Studies. PubMed.
- Dolan, M. E., et al. (1990).
-
PubChem. othis compound. National Center for Biotechnology Information. [Link]
- Balbo, S., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. PMC - NIH.
- Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
- Williams, D., et al. (2014).
- D'Avolio, A., et al. (2020).
- Olsson, A. O., et al. (2001). Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry. PubMed.
- de Oliveira, M. F., et al. (2024). A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases. PubMed.
- Cusato, J., et al. (2021). Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification of Current Anti-HIV Nucleoside Analogues in Human Plasma. MDPI.
- PerkinElmer. (2021). Analyzing Pesticides and Pigments in Wine in a Single Run Using UHPLC-MS/MS Method.
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Sources
- 1. Detection of O6-methylguanine, O4-methylthymine and Othis compound in human liver and peripheral blood leukocyte DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified immunoenriched (32)P-HPLC assay for the detection of O(4)-ethylthymidine in human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. clearsynth.com [clearsynth.com]
- 7. usbio.net [usbio.net]
- 8. m.youtube.com [m.youtube.com]
- 9. othis compound | C7H12N2O2 | CID 102061458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Ethylthymine DNA Adducts by Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of DNA by endogenous and exogenous agents results in the formation of DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis.[1] 4-Ethylthymine (4-EtT), a DNA adduct formed from exposure to ethylating agents found in sources such as tobacco smoke, is a significant biomarker for assessing cancer risk.[2][3] Its persistence and promutagenic potential, primarily causing T-to-C transitions, underscore the importance of its accurate quantification in biological samples.[4]
This application note details a robust and sensitive method for the quantification of this compound (as its deoxynucleoside, O4-ethyl-2'-deoxythymidine or 4-EtdT) in DNA samples using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) coupled with a stable isotope dilution (SID) strategy. SID-LC-MS/MS is widely regarded as the gold standard for DNA adduct analysis due to its exceptional specificity, accuracy, and sensitivity, allowing for the detection of adducts at levels as low as a few adducts per 10⁸ normal nucleotides.[1][5]
The protocol herein provides a comprehensive workflow, from DNA isolation and enzymatic hydrolysis to sample enrichment and final quantification, incorporating field-proven insights to ensure data integrity and reproducibility.
Principle of the Method
This method is based on the principle of stable isotope dilution mass spectrometry.[6] A known amount of a stable isotope-labeled internal standard (SIL-IS), Othis compound-d5 (as the deoxynucleoside, 4-EtdT-d5), is spiked into the DNA sample prior to enzymatic hydrolysis. The SIL-IS is chemically identical to the analyte of interest (4-EtdT) but has a greater mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer. By co-extracting and co-analyzing the analyte and the SIL-IS, any variations or losses during sample preparation are compensated for, leading to highly accurate and precise quantification. The ratio of the mass spectrometric signal of the native adduct to that of the SIL-IS is used to determine the exact amount of 4-EtdT in the original DNA sample.
Materials and Reagents
-
DNA Extraction: DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Enzymatic Hydrolysis:
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from E. coli)
-
50 mM Sodium Acetate buffer (pH 5.0)
-
1 M Tris-HCl buffer (pH 8.5)
-
-
Internal Standard: Othis compound-d5 (as the deoxynucleoside, 4-EtdT-d5)
-
Solid-Phase Extraction (SPE):
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
-
LC-MS/MS Analysis:
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Experimental Protocols
DNA Isolation
High-quality genomic DNA should be isolated from the biological matrix (e.g., tissues, cells) using a commercial DNA isolation kit following the manufacturer's protocol. It is crucial to obtain pure DNA, free from RNA and protein contamination, as these can interfere with subsequent enzymatic digestion and MS analysis.[7] The quantity and purity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop), ensuring a 260/280 nm absorbance ratio of ~1.8.
Stable Isotope Labeled Internal Standard Spiking and Enzymatic Hydrolysis
Accurate quantification relies on the precise addition of the SIL-IS.
-
To 50 µg of purified DNA, add a known amount of Othis compound-d5 deoxynucleoside (e.g., 50 fmol).
-
Add 50 mM sodium acetate buffer (pH 5.0) to a final volume of 180 µL.
-
Add 10 units of Nuclease P1.
-
Incubate the mixture at 37°C for 2 hours.
-
Add 20 µL of 1 M Tris-HCl buffer (pH 8.5).
-
Add 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material. The supernatant contains the mixture of normal and adducted deoxynucleosides.
Expert Insight: Enzymatic hydrolysis is preferred over acid hydrolysis for O-alkylated adducts as it is milder and prevents the degradation of the adduct.[8] The sequential addition of Nuclease P1 and Alkaline Phosphatase ensures complete digestion of DNA to individual deoxynucleosides.
Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment
To remove the excess of normal deoxynucleosides and other interfering matrix components, a solid-phase extraction step is employed.[9]
-
Condition a C18 SPE cartridge by washing with 6 mL of methanol followed by 6 mL of water.
-
Load the supernatant from the enzymatic hydrolysis step onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of water to remove salts and polar compounds.
-
Elute the 4-EtdT and 4-EtdT-d5 adducts with 4 mL of 50% methanol in water.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of 10% acetonitrile in water for LC-MS/MS analysis.
Trustworthiness Check: The use of a C18 stationary phase allows for the retention of the relatively less polar 4-EtdT adduct while the more polar, unmodified deoxynucleosides are washed away, thus enriching the sample for the analyte of interest.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Chromatographic Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-60% B
-
10-12 min: 60-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-20 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
The key to the specificity of this method lies in the selection of the precursor and product ions for both the analyte and the internal standard.[10] Based on the known fragmentation patterns of alkylated deoxynucleosides, where a neutral loss of the deoxyribose moiety (116.12 Da) is a predominant fragmentation pathway, the following MRM transitions are monitored:[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-EtdT | 271.1 | 155.1 | Optimize for instrument |
| 4-EtdT-d5 (SIL-IS) | 276.1 | 160.1 | Optimize for instrument |
Expert Insight: The collision energy should be optimized for the specific instrument being used to maximize the signal intensity of the product ions. The precursor ion represents the protonated deoxynucleoside [M+H]+, and the product ion corresponds to the protonated nucleobase after the neutral loss of the deoxyribose group.[5]
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both 4-EtdT and 4-EtdT-d5.
-
Calculate the peak area ratio (PAR) of the analyte to the internal standard: PAR = (Peak Area of 4-EtdT) / (Peak Area of 4-EtdT-d5)
-
Generate a calibration curve by plotting the PAR of a series of calibration standards (prepared by spiking known amounts of 4-EtdT and a fixed amount of 4-EtdT-d5 into blank DNA hydrolysate) against the known concentration of 4-EtdT.
-
Determine the concentration of 4-EtdT in the unknown samples by interpolating their PAR values on the calibration curve.
-
The final adduct level is typically expressed as the number of 4-EtdT adducts per 10⁸ normal thymidines. The amount of normal thymidine in the sample can be determined by a separate LC-MS/MS analysis of a diluted aliquot of the DNA hydrolysate.
Data Presentation
The following table summarizes the key quantitative parameters of the method.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | Typically in the low femtomole range on-column | [11] |
| Reported Levels in Smokers | 4.2 ± 8.0 adducts / 10⁸ nucleotides (salivary DNA) | [1] |
| Reported Levels in Non-Smokers | Non-detectable | [1] |
Visualizations
Experimental Workflow
Caption: Overview of the workflow for 4-EtT quantification.
Principle of Isotope Dilution
Caption: The principle of stable isotope dilution for accurate quantification.
References
-
Yuan, J., Wang, P., Wu, J., Yu, Y., & Wang, Y. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927–937. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
Huh, N., Satoh, M. S., Shiga, J., & Kuroki, T. (1988). Detection of Othis compound in human liver DNA. IARC scientific publications, (89), 292–295. [Link]
-
Huh, N. H., Satoh, M. S., Shiga, J., Rajewsky, M. F., & Kuroki, T. (1989). Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors. Cancer research, 49(1), 93–97. [Link]
-
Chen, H. J., Chi, C. W., & Li, W. S. (2014). Detection and simultaneous quantification of three smoking-related ethylthymidine adducts in human salivary DNA by liquid chromatography tandem mass spectrometry. Toxicology letters, 224(1), 119–125. [Link]
-
Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
-
U.S. Centers for Disease Control and Prevention. (1998). Use of an Automated Solid Phase Extraction Process for Measuring Excised DNA-Methyl Adducts in Human Urine by Gas Chromotography-Mass Spectrometry. CDC Stacks. [Link]
-
Wang, P., Yu, Y., & Cui, Y. (2018). Comparison of Different Hydrolysis Methods in DNA Adducts Analysis and Application. Chinese Journal of Analytical Chemistry, 46(12), 1893-1901. [Link]
- Singer, B., & Grunberger, D. (1983). Molecular biology of mutagens and carcinogens. Plenum Press.
-
Singer, B., Chavez, F., Spengler, S. J., & Kusmierek, J. T. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, 14(9), 1915–1919. [Link]
-
Tret'yakova, G. A., Niles, J. C., & Wishnok, J. S. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical research in toxicology, 25(10), 2007–2033. [Link]
-
Scherer, G., Engl, J., & Urban, M. (2011). Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts. Mutagenesis, 26(4), 543–549. [Link]
-
Pharmaffiliates. (n.d.). Othis compound-d5. [Link]
-
Godschalk, R., Nair, J., Kliem, H. C., Wiessler, M., Bouvier, G., & Bartsch, H. (2002). Modified immunoenriched 32P-HPLC assay for the detection of O4-ethylthymidine in human biomonitoring studies. Chemical research in toxicology, 15(3), 437–442. [Link]
- Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178–196.
-
Dingley, K. H., Ubick, E. A., Vogel, J. S., Ognibene, T. J., Malfatti, M. A., Kulp, K. S., & Haack, K. W. (2014). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1105, 147–157. [Link]
-
Phillips, D. H. (2008). Methods for the Detection of DNA Adducts. Springer. [Link]
-
Poirier, M. C. (2016). DNA adducts as exposure biomarkers and indicators of cancer risk. Environmental health perspectives, 124(7), 893–899. [Link]
-
Traube, F. R., Schiffers, S., & Carell, T. (2021). Quantification of DNA Methylation and Its Oxidized Derivatives Using LC-MS. Methods in molecular biology (Clifton, N.J.), 2272, 77–94. [Link]
-
Tretyakova, N., Villalta, P. W., & Kotapati, S. (2012). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Accounts of chemical research, 45(4), 571–581. [Link]
-
Wang, Y., & Wang, P. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. eScholarship. [Link]
-
Yu, Y., Wang, P., Cui, Y., & Wang, Y. (2018). Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases. Analytical chemistry, 90(1), 556–576. [Link]
-
Zhang, Y., & Wang, Y. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link]
Sources
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. lcms.cz [lcms.cz]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.tue.nl [pure.tue.nl]
- 8. bumc.bu.edu [bumc.bu.edu]
- 9. biomedres.us [biomedres.us]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Quantification of DNA Methylation and Its Oxidized Derivatives Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase synthesis of 4-Ethylthymine-containing oligonucleotides
Application Note & Protocol
Topic: Solid-Phase Synthesis of 4-Ethylthymine-Containing Oligonucleotides
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of modified nucleobases into oligonucleotides is a cornerstone of advanced biological research and therapeutic development. 4-O-ethylthymine (e⁴T) is a significant mutagenic lesion resulting from DNA damage by ethylating agents. The synthesis of oligonucleotides containing e⁴T is crucial for studying DNA repair mechanisms, mutagenesis, and the structural effects of DNA adducts. However, the chemical lability of the O-alkyl group presents a significant challenge to standard solid-phase phosphoramidite chemistry, particularly during the final deprotection step. This guide provides a comprehensive, field-proven protocol for the successful synthesis, purification, and characterization of this compound-containing oligonucleotides, emphasizing a modified deprotection strategy to ensure the integrity of the final product.
Introduction: The Challenge of Synthesizing O-Alkylated Oligonucleotides
Standard automated DNA synthesis using the phosphoramidite method is a highly efficient and reliable process.[1][2] The synthesis cycle, consisting of detritylation, coupling, capping, and oxidation, allows for the stepwise assembly of a desired oligonucleotide sequence on a solid support.[3][] The final and most chemically harsh step is the deprotection, where the oligonucleotide is cleaved from the support and protecting groups on the exocyclic amines of the nucleobases and the phosphate backbone are removed.[5] This is typically accomplished with concentrated ammonium hydroxide.
However, the O4-ethyl group of this compound is highly susceptible to nucleophilic attack by ammonia. This leads to an undesirable side reaction, converting the target 4-O-ethylthymine into 5-methylcytosine, thereby compromising the integrity and utility of the synthesized oligonucleotide.[6] Therefore, a specialized approach is required that avoids the use of ammonia during deprotection. This protocol details such a method, which relies on milder base-protecting groups for the standard nucleosides and a non-ammoniacal deprotection solution.[6][7]
Principle of the Method & Workflow
The strategy for successfully synthesizing e⁴T-containing oligonucleotides hinges on two key modifications to the standard phosphoramidite protocol:
-
Use of Labile Base Protecting Groups: To facilitate a milder final deprotection, standard DNA phosphoramidites with more labile exocyclic amine protecting groups are used. Phenoxyacetyl (Pac) or dimethylformamidine (dmf) for dG and dA, and acetyl (Ac) for dC are preferred over the traditional benzoyl (Bz) and isobutyryl (iBu) groups.[8]
-
Ammonia-Free Deprotection: The critical step is the replacement of ammonium hydroxide with an alkoxide solution for deprotection. A mixture of ethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) effectively removes the cyanoethyl phosphate protecting groups and the labile base protecting groups without attacking the O4-ethyl moiety of thymine.[6]
Overall Synthesis Workflow
The entire process, from the initial setup on the DNA synthesizer to the final quality control, is outlined below.
Caption: Workflow for this compound Oligonucleotide Synthesis.
Materials and Equipment
Reagents and Consumables
| Reagent | Supplier | Grade | Notes |
| 4-O-Ethyl-5'-O-DMT-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite | Specialty Supplier | Anhydrous | The key modified building block. |
| Pac-dA, dmf-dG, Ac-dC, dT Phosphoramidites | Standard Supplier | Anhydrous | Use labile protecting groups. |
| Controlled Pore Glass (CPG) Support | Standard Supplier | 500 Å | Pre-loaded with the first nucleoside. |
| Acetonitrile | Standard Supplier | Anhydrous | For phosphoramidite and activator solutions. |
| Dichloroacetic Acid (DCA) in Dichloromethane | Standard Supplier | 3% (v/v) | For detritylation. |
| 5-Ethylthio-1H-tetrazole (ETT) or DCI | Standard Supplier | 0.25 M in ACN | Activator for coupling. |
| Capping Reagents (Cap A and Cap B) | Standard Supplier | Acetic Anhydride/NMI | For capping unreacted 5'-OH groups. |
| Iodine Solution | Standard Supplier | 0.02 M in THF/H₂O/Pyridine | For oxidation of the phosphite triester. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sigma-Aldrich | ≥98% | For deprotection solution. |
| Ethanol | Sigma-Aldrich | 200 Proof, Anhydrous | For deprotection solution. |
| Triethylammonium Acetate (TEAA) Buffer | Lab-prepared | 1.0 M, pH 7.0 | HPLC Mobile Phase A. |
| Acetonitrile | Standard Supplier | HPLC Grade | HPLC Mobile Phase B. |
Equipment
-
Automated DNA/RNA Synthesizer
-
High-Performance Liquid Chromatography (HPLC) System with a UV detector
-
Reversed-Phase HPLC Column (e.g., C18, 5 µm)
-
Mass Spectrometer (LC-MS or MALDI-TOF)
-
Centrifugal Vacuum Concentrator (e.g., SpeedVac)
-
Thermomixer or Heating Block
Detailed Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis
This protocol outlines the standard cycle for incorporating the this compound phosphoramidite into the growing oligonucleotide chain.
Caption: The Four Steps of the Phosphoramidite Synthesis Cycle.
-
Synthesizer Setup: Install the required phosphoramidites (standard and e⁴T), activator, and ancillary reagents on a compatible automated DNA synthesizer. Use CPG solid support pre-loaded with the 3'-terminal nucleoside.
-
Programming the Sequence: Enter the desired oligonucleotide sequence into the synthesizer's control software.
-
Synthesis Cycle Parameters: For the incorporation of the this compound phosphoramidite, the standard synthesis cycle is generally effective. However, extending the coupling time can ensure higher efficiency, especially for modified bases.[8][9]
| Step | Reagent | Time | Purpose |
| Detritylation | 3% DCA in DCM | 60-90 sec | Removes the 5'-DMT protecting group to expose the hydroxyl for coupling.[3] |
| Coupling | 0.1 M e⁴T-Amidite + 0.25 M ETT | 120-180 sec | Couples the modified base to the growing chain. A slightly longer time ensures high efficiency. |
| Capping | Cap A (Ac₂O) + Cap B (NMI) | 30 sec | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[8] |
| Oxidation | 0.02 M I₂ in THF/H₂O/Pyridine | 30 sec | Oxidizes the unstable phosphite triester (P(III)) to a stable phosphate triester (P(V)).[10] |
| Wash | Anhydrous Acetonitrile | 30-60 sec | Washes away excess reagents before the next cycle. |
-
Synthesis Mode: Synthesize the oligonucleotide with the final 5'-DMT group left on (DMT-ON). This hydrophobic handle greatly aids in purification by reversed-phase HPLC.[8]
-
Completion: Once the synthesis is complete, remove the column containing the CPG-bound oligonucleotide and dry it thoroughly with a stream of argon or nitrogen.
Protocol 2: Modified Deprotection and Cleavage
Causality: This step is the most critical deviation from standard protocols. The use of an ethanol/DBU mixture provides a sufficiently basic environment to remove the cyanoethyl and labile base protecting groups but is not nucleophilic enough to displace the O4-ethyl group from the thymine ring.[6] This preserves the desired modification.
-
Prepare Deprotection Solution: In a chemical fume hood, prepare a solution of 1 M DBU in anhydrous ethanol . Prepare this solution fresh before use.
-
Transfer Support: Carefully transfer the CPG support from the synthesis column to a 2 mL screw-cap microcentrifuge tube with a fluid-resistant O-ring.
-
Incubation: Add 1 mL of the freshly prepared ethanol/DBU solution to the CPG. Seal the tube tightly.
-
Heating: Place the tube in a thermomixer or heating block set to 55 °C for 16-24 hours (overnight) . Ensure gentle agitation if using a thermomixer. This step simultaneously cleaves the oligonucleotide from the CPG support and removes all necessary protecting groups.[6]
-
Recovery: After incubation, cool the tube to room temperature. Carefully pellet the CPG by centrifugation (10,000 x g for 1 min).
-
Transfer Supernatant: Using a pipette, carefully transfer the supernatant, which contains the crude deprotected oligonucleotide, to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant containing the oligonucleotide to a pellet in a centrifugal vacuum concentrator.
Protocol 3: Purification by Reversed-Phase HPLC
Causality: Reversed-phase HPLC separates molecules based on hydrophobicity.[11] In DMT-ON purification, the desired full-length product retains the very hydrophobic DMT group, causing it to be retained much longer on the C18 column than the shorter, DMT-off failure sequences.[12] This allows for excellent separation and purification.
-
Sample Preparation: Re-dissolve the dried crude oligonucleotide pellet in 200-500 µL of Mobile Phase A (e.g., 0.1 M TEAA, pH 7.5).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Gradient: A typical gradient runs from 5% to 50% Mobile Phase B over 30-40 minutes. This should be optimized based on the specific sequence and length.[12][13]
-
-
Injection and Fraction Collection: Inject the sample and collect the major peak corresponding to the DMT-ON product. This will be the most retained (latest eluting) major peak.
-
DMT Removal (Detritylation):
-
Dry the collected fraction in a centrifugal vacuum concentrator.
-
Re-dissolve the pellet in 100 µL of deionized water.
-
Add 400 µL of 80% aqueous acetic acid and let it stand at room temperature for 30 minutes. The solution will turn orange, indicating the release of the DMT cation.[8]
-
-
Final Desalting: The detritylated oligonucleotide can be desalted using a suitable method like gel filtration or by another round of HPLC.[11] After desalting, dry the sample to a final pellet.
Protocol 4: Quality Control by Mass Spectrometry
Causality: Mass spectrometry provides a direct measurement of the molecular weight of the synthesized oligonucleotide.[14] This allows for unambiguous confirmation that the correct sequence was synthesized and that the this compound modification is present and intact.
-
Sample Preparation: Re-dissolve the purified oligonucleotide pellet in an appropriate solvent for the mass spectrometer (e.g., 50:50 acetonitrile:water).
-
Analysis: Analyze the sample using either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight for the this compound-containing oligonucleotide. The values should match within the instrument's mass accuracy tolerance.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | - Inefficient coupling of the e⁴T phosphoramidite.- Incomplete detritylation.- Degradation during deprotection. | - Increase coupling time for the e⁴T amidite to 180 seconds.- Ensure detritylation reagent (DCA) is fresh.- Verify the freshness and concentration of the ethanol/DBU deprotection solution. |
| Mass Spectrum shows loss of 28 Da | - Loss of the ethyl group (C₂H₄) during processing. | - Ensure deprotection temperature does not exceed 55 °C.- Avoid any exposure to ammonia or other strong nucleophiles. |
| Mass Spectrum shows conversion to 5-methylcytosine | - Contamination with ammonia during deprotection. | - Use dedicated glassware for the ammonia-free deprotection step.- Ensure the DBU and ethanol are of high purity and anhydrous. |
| Multiple Peaks in HPLC Chromatogram | - Incomplete capping leading to failure sequences (N-1, N-2 etc.).- Incomplete detritylation of the final product. | - Ensure capping reagents are fresh and active.- Extend the final acetic acid detritylation step to 45-60 minutes. |
Conclusion
The successful synthesis of oligonucleotides containing labile modifications like 4-O-ethylthymine is readily achievable with careful consideration of the chemistry involved. By substituting standard base protecting groups with more labile alternatives and, most importantly, replacing the standard ammonia deprotection with a milder ethanol/DBU-based method, the integrity of the O-alkyl modification can be preserved.[6][7] The protocols outlined in this guide provide a robust and validated workflow for researchers to produce high-quality this compound-containing oligonucleotides for critical applications in molecular biology, toxicology, and drug development.
References
-
Fernandez-Forner, D., Palom, Y., Ikuta, S., Pedroso, E., & Eritja, R. (1992). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Nucleic Acids Research, 20(15), 4061–4065. [Link]
-
Li, B. F., Reese, C. B., & Swann, P. F. (1989). A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. Nucleic Acids Research, 17(10), 4061–4065. [Link]
-
Gilar, M. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. Analytical Biochemistry, 298(2), 196-206. [Link]
-
Mass Spectrometry Research Facility, University of Southampton. RP-HPLC Purification of Oligonucleotides. [Link]
-
Glen Research. (n.d.). Deprotection: Deprotect to Completion. Glen Report 20.24. [Link]
-
Rieck, F. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent Technologies Application Note. [Link]
-
Zarytova, V. F., Ivanova, E. M., & Chasovskikh, M. N. (2003). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 31(14), e79. [Link]
-
ATDBio Ltd. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. The Nucleic Acids Book. [Link]
-
ATDBio Ltd. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides. The Nucleic Acids Book. [Link]
-
Flannery, C., Hsiao, J., Tripodi, A. A. P., & Coffey, A. (2024). Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative purification. Agilent Technologies Poster. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Saleh, E. M. M., et al. (2025). Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. Molecules, 30(3), 581. [Link]
-
Saleh, E. M. M., et al. (2025). Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. PubMed. [Link]
-
Galiana, G., et al. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Nucleic Acids Research, 50(12), 6649–6659. [Link]
-
Say, J. R., et al. (2019). Solid-phase synthesis and structural characterisation of phosphoroselenolate-modified DNA. Organic & Biomolecular Chemistry, 17(41), 9143-9152. [Link]
-
Saleh, E. M. M., et al. (2025). Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. ResearchGate. [Link]
-
Fernandez-Forner, D., et al. (1992). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. ResearchGate. [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. [Link]
-
Dosanjh, M. K., et al. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915-9. [Link]
-
Beaucage, S. L. (2017). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
-
Nielsen, T. E. (2020). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Pure and Applied Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. twistbioscience.com [twistbioscience.com]
- 3. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Solid-phase synthesis and structural characterisation of phosphoroselenolate-modified DNA: a backbone analogue which does not impose conformational bi ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04098F [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. atdbio.com [atdbio.com]
- 12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. lcms.cz [lcms.cz]
- 14. [PDF] Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: In Vitro DNA Replication Assays Using 4-Ethylthymine-Modified Templates
Introduction: The Significance of 4-Ethylthymine in DNA Damage and Mutagenesis
4-O-ethylthymine (4-EtT) is a promutagenic DNA lesion formed by the reaction of ethylating agents with the thymine base in DNA.[1][2] These ethylating agents can originate from various environmental sources, including tobacco smoke, and are also linked to certain industrial chemicals.[3] The presence of the ethyl group at the O4 position of thymine disrupts the normal Watson-Crick hydrogen bonding, leading to mispairing during DNA replication.[4] Specifically, 4-EtT preferentially pairs with guanine instead of adenine, which, if not repaired, results in a T-to-C transition mutation during subsequent rounds of replication.[5][6][7]
The persistence of lesions like 4-EtT in the genome is a critical factor in the initiation of carcinogenesis.[6] While cells possess DNA repair mechanisms, some lesions may escape repair and be encountered by the DNA replication machinery.[8] To navigate such obstacles, cells employ a DNA damage tolerance pathway known as translesion synthesis (TLS).[9] TLS utilizes specialized, low-fidelity DNA polymerases that can replicate past damaged DNA, albeit with a higher error rate than high-fidelity replicative polymerases.[9][10]
Understanding how DNA polymerases interact with 4-EtT is crucial for elucidating the mechanisms of mutagenesis and for developing potential therapeutic strategies. In vitro DNA replication assays, particularly the primer extension assay, provide a powerful and controlled system to study these interactions at the molecular level.[11][12] These assays allow us to dissect the effects of a specific DNA lesion on the efficiency and fidelity of DNA synthesis by various polymerases.
This guide provides a comprehensive overview and detailed protocols for conducting in vitro DNA replication assays using DNA templates site-specifically modified with this compound.
Principle of the Primer Extension Assay
The primer extension assay is a versatile technique used to analyze the process of DNA synthesis on a given template.[11][12][13] The core principle involves a short, labeled (typically with 32P) DNA primer annealed to a longer, single-stranded DNA template that contains a site-specific lesion, in this case, 4-EtT. A DNA polymerase is then added along with deoxynucleoside triphosphates (dNTPs).
The polymerase extends the primer, synthesizing a new DNA strand complementary to the template. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[14]
By analyzing the resulting banding pattern, we can deduce:
-
Lesion Bypass Efficiency: A strong band corresponding to the full-length product indicates efficient bypass of the 4-EtT lesion. Conversely, a prominent band at the position just before the lesion signifies that the polymerase is stalled, indicating that 4-EtT is a blocking lesion for that specific polymerase.
-
Fidelity of Insertion: By running four separate reactions, each containing only one of the four dNTPs (dATP, dCTP, dGTP, or dTTP), we can determine which nucleotide the polymerase preferentially inserts opposite the 4-EtT. The reaction that yields an extended product reveals the identity of the inserted base. As studies have shown, guanine is the most likely nucleotide to be incorporated opposite 4-EtT.[5][6]
Experimental Workflow & Key Considerations
The successful execution of a primer extension assay with a 4-EtT modified template involves several critical stages, from the synthesis of the modified DNA to the final analysis of the replication products.
Figure 1. A schematic overview of the experimental workflow for the in vitro primer extension assay using a 4-EtT modified template.
Synthesis of this compound-Modified Oligonucleotides
A critical prerequisite for these assays is the availability of a high-purity oligonucleotide template containing 4-EtT at a specific position. The synthesis of such modified oligonucleotides requires specialized chemical methods, as the 4-O-ethyl group is sensitive to the standard deprotection conditions (ammonia) used in automated DNA synthesis.[2] Methodologies have been developed that utilize alternative protecting groups, such as p-nitrophenylethyl (NPE), and phosphite-triester solid-phase synthesis to efficiently produce 4-EtT-containing oligonucleotides.[1][2]
Choice of DNA Polymerase
The choice of DNA polymerase is central to the experimental question.
-
High-Fidelity Replicative Polymerases (e.g., Pol δ, Pol ε, Klenow Fragment): These are expected to be stalled by the 4-EtT lesion, as their active sites are not well-suited to accommodate damaged bases.
-
Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol ζ, Pol κ): These specialized polymerases are the primary candidates for bypassing the 4-EtT lesion.[4][10] Studies in human cells have specifically implicated Pol η and Pol ζ in the bypass of O4-alkylthymidine lesions.[4][10]
Detailed Protocols
Protocol 1: Primer 5'-End Labeling with [γ-32P]ATP
This protocol describes the standard method for radiolabeling the DNA primer.
Materials:
-
DNA Primer (100 µM stock)
-
T4 Polynucleotide Kinase (T4 PNK), 10 U/µl
-
10X T4 PNK Buffer
-
[γ-32P]ATP (10 µCi/µl)
-
Nuclease-free water
-
Sephadex G-25 spin column
Procedure:
-
In a microcentrifuge tube, combine the following reagents:
Reagent Volume Final Concentration 10X T4 PNK Buffer 2 µl 1X DNA Primer (100 µM) 1 µl 5 µM [γ-32P]ATP 5 µl 2.5 µCi/µl T4 PNK (10 U/µl) 1 µl 0.5 U/µl Nuclease-free water 11 µl - | Total Volume | 20 µl | |
-
Incubate the reaction at 37°C for 45-60 minutes.
-
Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.[15]
-
Purify the labeled primer from unincorporated [γ-32P]ATP using a Sephadex G-25 spin column according to the manufacturer's instructions.
-
Measure the concentration of the labeled primer.
Protocol 2: Primer Extension Assay for Lesion Bypass
This protocol is designed to assess the ability of a DNA polymerase to bypass the 4-EtT lesion.
Materials:
-
32P-labeled primer
-
4-EtT-containing template oligonucleotide
-
Unmodified control template oligonucleotide
-
DNA Polymerase of interest
-
10X Polymerase Reaction Buffer
-
dNTP mix (10 mM each)
-
Nuclease-free water
-
2X Stop/Loading Buffer (95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)
Procedure:
-
Annealing:
-
In a reaction tube, combine:
-
4-EtT Template (or Control Template): 2 pmol
-
32P-labeled Primer: 1 pmol
-
10X Annealing Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M NaCl): 2 µl
-
Nuclease-free water to a final volume of 10 µl.
-
-
Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Replication Reaction:
-
Prepare a master mix on ice for the replication reactions. For a single 20 µl reaction:
Reagent Volume Final Concentration Annealed Template/Primer 10 µl 100 nM Template, 50 nM Primer 10X Polymerase Buffer 2 µl 1X dNTP mix (10 mM) 0.4 µl 200 µM DNA Polymerase X µl (Enzyme-specific) | Nuclease-free water | to 20 µl | - |
-
Add the DNA polymerase to the annealed template/primer mix.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined time course (e.g., 5, 10, 20 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume (20 µl) of 2X Stop/Loading Buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 5-10 µl of each sample onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea) alongside a sequencing ladder or labeled DNA markers.[14]
-
Run the gel until the bromophenol blue dye is near the bottom.
-
Expose the gel to a phosphor screen or X-ray film to visualize the bands.
-
Data Analysis and Interpretation
The resulting autoradiogram will show bands corresponding to the unextended primer, the stalled product (if any) at the site of the 4-EtT lesion, and the full-length extension product.
-
Stalling vs. Bypass: The relative intensity of the band at the lesion site versus the full-length product band provides a semi-quantitative measure of bypass efficiency.
-
% Bypass = [Intensity(Full-Length Product)] / [Intensity(Stalled Product) + Intensity(Full-Length Product)] * 100
-
-
Controls are Critical:
-
Unmodified Template: A parallel reaction with a control template (containing a normal thymine) should show only the full-length product, confirming the polymerase is active and the system is working.
-
No Polymerase Control: This lane should only show the band for the unextended primer.
-
Time Course: Performing the assay at different time points can provide kinetic information about the rate of bypass.
-
Figure 2. A model of polymerase interaction with a 4-EtT lesion (T*). TLS polymerases can bypass the lesion, often by misincorporating dGTP, leading to a T->C mutation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No extension product (even on control template) | Inactive polymerase; Incorrect buffer; Primer/template degradation. | Check enzyme activity with a positive control; Verify buffer composition and pH; Run primer/template on a gel to check integrity. |
| High background/smearing | Too much polymerase; Nuclease contamination; Reaction time too long. | Titrate polymerase concentration; Use nuclease-free reagents and tips; Optimize incubation time. |
| Multiple bands or unexpected product sizes | Primer annealing to multiple sites; Primer-dimer formation. | Increase annealing temperature; Redesign primer to be more specific; Check primer for self-complementarity. |
| Weak signal | Inefficient primer labeling; Low specific activity of 32P; Insufficient exposure time. | Optimize labeling reaction; Use fresh radioisotope; Increase exposure time or use a more sensitive phosphor screen. |
References
- Fernandez-Forner, D., Palom, Y., Ikuta, S., Pedroso, E., & Eritja, R. (n.d.). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Nucleic Acids Research, 19(12), 3143–3148.
- Eritja, R., Fernandez-Forner, D., Palom, Y., & Pedroso, E. (1991). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Oxford Academic.
- Eritja, R., Fernandez-Forner, D., Palom, Y., & Pedroso, E. (1991). Synthesis of Oligonucleotides Containing 4-O-Ethylthymidine.
- N/A. (n.d.). The primer extension assay. SciSpace.
- Singer, B., Chavez, F., Goodman, M. F., Essigmann, J. M., & Dosanjh, M. K. (1992). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.
- Ceppi, M., Godschalk, R., Nair, J., Schooten, F. J., Risch, A., Drings, P., Kayser, K., Dienemann, H., & Bartsch, H. (2011). Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. PubMed.
- Peng, Y., Luk, E., & Wang, Y. (2016). Translesion synthesis of O4-alkylthymidine lesions in human cells. Nucleic Acids Research, 44(20), 9736–9744.
- Peng, Y., Luk, E., & Wang, Y. (2016). Translesion synthesis of O4-alkylthymidine lesions in human cells. Oxford Academic.
- Singer, B., Chavez, F., Goodman, M. F., Essigmann, J. M., & Dosanjh, M. K. (1992). Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence.
- Peng, Y., & Wang, Y. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic Acids Research, 43(21), 10345–10354.
- N/A. (n.d.). 7.25G: Primer Extension Analysis. Biology LibreTexts.
- N/A. (n.d.). Primer extension. Wikipedia.
- Walker, S. E., & Lorsch, J. R. (2016).
- N/A. (n.d.). Primer Extension System– AMV Reverse Transcriptase. Promega.
- N/A. (n.d.). DNA Damage and Repair Kits & Reagents. R&D Systems.
- N/A. (n.d.). Translesion DNA Synthesis. Benkovic Lab.
Sources
- 1. Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Translesion DNA Synthesis in Human Cells [sites.psu.edu]
- 10. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Primer extension - Wikipedia [en.wikipedia.org]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
Application Note & Protocol: Advanced Methods for Studying the Cellular Repair of 4-Ethylthymine DNA Lesions
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies used to investigate the cellular repair of 4-Ethylthymine (4-EtT), a significant pro-mutagenic DNA lesion. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to studying this critical DNA adduct.
Introduction: The Biological Challenge of this compound
Exposure to ethylating agents, from environmental sources like tobacco smoke to certain chemotherapeutics, results in the formation of various DNA adducts. Among these, O-alkylation products are particularly insidious due to their high mutagenic potential. This compound (4-EtT) is an O-alkylation adduct formed at the O4 position of thymine. This modification disrupts the normal Watson-Crick hydrogen bonding, promoting mispairing with guanine instead of adenine during DNA replication[1]. This T:G mispairing, if not corrected, leads to a characteristic T→C transition mutation upon the next round of replication[1][2][3].
Unlike some other DNA lesions, 4-EtT is repaired relatively slowly in human cells and can persist, increasing the probability of mutagenesis and contributing to carcinogenesis[4][5][6]. Understanding the cellular mechanisms that recognize and repair this lesion is therefore critical for toxicology, cancer biology, and the development of novel therapeutic strategies.
The Cellular Response to 4-EtT: A Complex Repair Landscape
The cellular fate of a 4-EtT lesion is determined by a complex interplay of DNA repair pathways, replication machinery, and damage tolerance mechanisms. While multiple pathways have been implicated, the precise hierarchy and efficiency of 4-EtT repair in human cells are still areas of active investigation.
-
Nucleotide Excision Repair (NER): Evidence suggests that the NER pathway can recognize 4-EtT lesions. In NER-deficient cells (e.g., from Xeroderma Pigmentosum, group A patients), the lesion is not mutagenic but instead acts as a strong block to DNA replication[2]. This indicates that while NER is involved in processing the adduct, this processing in repair-proficient cells can paradoxically lead to mutation fixation[2]. However, other studies have reported that the slow repair of 4-EtT is not significantly affected by NER status, highlighting the complexity and context-dependent nature of its repair[4][5].
-
Direct Reversal by Alkyltransferases (AGTs/MGMT): The primary enzyme for repairing O6-alkylguanine, O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), shows very low efficiency in repairing O4-alkylthymine in humans[4][7]. Interestingly, while the repair of 4-EtT is not competitively inhibited by substrates of MGMT, cells deficient in MGMT show no detectable repair activity for this lesion[8][9]. This suggests that a distinct, yet-to-be-fully-characterized protein may be responsible for the repair, or that MGMT plays an indirect or permissive role.
-
Translesion Synthesis (TLS): If the 4-EtT lesion is not repaired before the replication fork arrives, specialized low-fidelity DNA polymerases can be recruited to bypass the damage. Studies in human cells have shown that Pol η and Pol ζ are key players in the bypass of 4-EtT, a process that is inherently mutagenic and a major source of the observed T→C transitions[6].
The diagram below illustrates the potential pathways a 4-EtT lesion can follow within the cell.
Caption: Cellular pathways responding to this compound DNA lesions.
Core Methodologies for 4-EtT Quantification
Accurate quantification of 4-EtT lesions is the foundation for any repair study. The choice of method depends on the required sensitivity, specificity, and available instrumentation. The two most robust and widely used approaches are immunological assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunological Detection
This approach relies on high-affinity antibodies that specifically recognize the 4-EtT adduct. It is highly sensitive and suitable for high-throughput analysis.
Caption: General workflow for immunological detection of 4-EtT.
Protocol 1: Immuno-Slot Blot Assay for 4-EtT Quantification
This protocol, adapted from methodologies described in the literature[5][8][9], provides a reliable method for the relative quantification of 4-EtT in DNA samples.
Materials:
-
Genomic DNA samples
-
Standard DNA containing a known amount of 4-EtT
-
Denaturation Solution: 0.4 M NaOH, 25 mM EDTA
-
Neutralization Solution: 2 M Ammonium Acetate
-
Slot blot apparatus
-
Nylon or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-4-EtT polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
DNA Denaturation: Dilute 1-2 µg of each DNA sample (and standards) in Denaturation Solution. Incubate at 65°C for 15 minutes.
-
Neutralization & Loading: Immediately place samples on ice and add an equal volume of ice-cold Neutralization Solution. Load the samples onto the membrane pre-soaked in 6x SSC buffer using the slot blot manifold.
-
Immobilization: After loading, wash slots with 2x SSC. Disassemble the apparatus and bake the membrane at 80°C for 1-2 hours to crosslink the DNA.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-4-EtT antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate with the membrane overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate with the membrane for 1 hour at room temperature.
-
Final Washes: Repeat step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Imaging & Analysis: Immediately capture the signal using a CCD-based imager. Quantify the band intensity using image analysis software and calculate the amount of 4-EtT in each sample by comparing to the standard curve.
Mass Spectrometry-Based Quantification
LC-MS/MS provides absolute quantification and is considered the gold standard for specificity. The method involves breaking down DNA into individual nucleosides and measuring the precise mass of 4-ethyl-2'-deoxythymidine (4-EtdThd) relative to a stable isotope-labeled internal standard.
Caption: Workflow for absolute quantification of 4-EtT by LC-MS/MS.
Protocol 2: LC-MS/MS for Absolute Quantification of 4-EtdThd
This protocol outlines the general steps for quantifying 4-EtdThd via isotope-dilution mass spectrometry, a highly accurate method[10][11].
Materials:
-
Genomic DNA samples (10-20 µg)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₂, D₃]-4-EtdThd)
-
Enzyme Mix: Nuclease P1, Snake Venom Phosphodiesterase I, Alkaline Phosphatase
-
Digestion Buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.3)
-
Ultrafiltration units (e.g., 3 kDa MWCO)
-
UHPLC-MS/MS system (Triple Quadrupole)
Procedure:
-
Sample Preparation: To each DNA sample, add a known amount of the stable isotope-labeled internal standard.
-
Enzymatic Digestion: Add the enzyme mix and digestion buffer. Incubate at 37°C for 12-24 hours to ensure complete hydrolysis of DNA into individual 2'-deoxynucleosides.
-
Enzyme Removal: Centrifuge the digest through a 3 kDa MWCO ultrafiltration unit to remove the enzymes. Collect the flow-through containing the nucleosides.
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase UHPLC column (e.g., C18).
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The column eluent is directed to the electrospray ionization (ESI) source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both native 4-EtdThd and the isotope-labeled internal standard.
-
-
Quantification: Integrate the peak areas for both the analyte and the internal standard. The absolute amount of 4-EtdThd in the original DNA sample is calculated from the peak area ratio, the known amount of internal standard added, and the initial amount of DNA.
Method Comparison
| Feature | Immunological Assay (Slot Blot/ELISA) | LC-MS/MS |
| Principle | Antibody-Antigen Recognition | Mass-to-Charge Ratio |
| Quantification | Relative or Semi-Quantitative | Absolute and Highly Accurate |
| Sensitivity | High (fmol range)[8][12] | Very High (attomol to low fmol range)[10] |
| Specificity | Dependent on antibody cross-reactivity | Very High (unambiguous identification) |
| Throughput | High (96-well plates or large membranes) | Lower (sequential sample injection) |
| DNA Required | Low (1-2 µg) | Moderate (5-20 µg) |
| Cost/Expertise | Moderate cost, widely accessible | High initial cost, requires specialized expertise |
Protocols for Measuring Cellular Repair Kinetics
Quantifying the lesion is the first step. The ultimate goal is to measure its removal over time, which reflects the cell's repair capacity.
Protocol 3: Time-Course Analysis of 4-EtT Repair in Cultured Cells
This fundamental experiment measures the rate at which 4-EtT is removed from the genome of living cells.
Procedure:
-
Cell Culture: Plate cells (e.g., human fibroblasts, cancer cell lines) at an appropriate density. Grow to ~80% confluency.
-
Damage Induction: Treat the cells with an ethylating agent, such as N-ethyl-N-nitrosourea (ENU), for a short period (e.g., 1 hour) in serum-free media. Note: ENU is a potent carcinogen and requires appropriate safety precautions.
-
Time Zero (T₀) Sample: Immediately after treatment, wash the cells twice with PBS and harvest a subset of the cells. This represents the initial level of damage.
-
Repair Incubation: Add fresh, complete growth media to the remaining plates and return them to the incubator.
-
Time-Point Collection: Harvest cells at various time points post-treatment (e.g., 3, 6, 12, 24, 48, 72 hours).
-
DNA Isolation: Isolate high-quality genomic DNA from the cell pellets collected at each time point.
-
Lesion Quantification: Quantify the number of 4-EtT lesions per µg of DNA (or per 10⁶ thymidines) for each time point using either the Immuno-Slot Blot (Protocol 1) or LC-MS/MS (Protocol 2) method.
-
Data Analysis: Plot the percentage of remaining 4-EtT lesions against time. The data can often be fitted to a first-order exponential decay curve to calculate the repair half-life (t₁/₂) of the lesion.
Protocol 4: Cell-Free Extract Repair Assay
This in vitro assay measures the intrinsic repair capacity of a cell lysate, which is useful for comparing different cell types or for biochemical purification of repair factors[8][9].
Procedure:
-
Substrate Preparation: Prepare a DNA substrate containing 4-EtT lesions. This can be done by treating purified plasmid or calf thymus DNA with ENU in vitro.
-
Cell-Free Extract Preparation:
-
Harvest cultured cells and wash with PBS.
-
Lyse the cells using a hypotonic buffer and Dounce homogenization.
-
Centrifuge to pellet nuclei and cellular debris. The supernatant is the cytoplasmic extract.
-
The nuclear pellet can be further processed to create a nuclear extract.
-
Determine the protein concentration of the extract(s) using a Bradford or BCA assay.
-
-
Repair Reaction:
-
Set up reactions containing the 4-EtT DNA substrate, the cell-free extract (e.g., 50-100 µg of protein), and a reaction buffer (containing ATP, MgCl₂, etc.).
-
Incubate the reactions at 37°C.
-
-
Time-Course Analysis: Stop the reactions at various time points (e.g., 0, 30, 60, 120 minutes) by adding a stop solution (e.g., containing EDTA and Proteinase K).
-
DNA Purification & Quantification: Purify the DNA from the reaction mixture. Quantify the remaining 4-EtT lesions using an appropriate method (e.g., Immuno-Slot Blot).
-
Data Analysis: Plot the amount of 4-EtT removed (or remaining) versus time to determine the repair activity, often expressed as fmol of 4-EtT removed per mg of protein extract per hour.
Experimental Design & Data Interpretation: A Self-Validating System
The trustworthiness of any repair study hinges on rigorous experimental design and controls.
-
Use of Repair-Deficient Cells: The most powerful validation is the use of control cell lines with known defects in specific DNA repair pathways. For instance, comparing the repair kinetics of 4-EtT in a repair-proficient cell line versus an NER-deficient line (e.g., XP-A) can directly probe the contribution of NER[2][5]. Similarly, using MGMT-deficient cells can help clarify the role of alkyltransferases[8][9].
-
Dose-Response: When inducing damage, perform a dose-response experiment to find a concentration of the ethylating agent that induces a detectable level of 4-EtT without causing excessive cytotoxicity, which could confound repair measurements.
-
Loading Controls: For immuno-slot blots, it is crucial to ensure equal DNA loading. This can be verified by staining the membrane with a DNA stain like Methylene Blue after immunodetection or by re-probing with an antibody against total single-stranded DNA.
-
Standard Curves: All quantitative assays must be run alongside a standard curve generated from DNA with known concentrations of 4-EtT. This is essential for both the accuracy and reproducibility of the results.
Conclusion & Future Directions
The study of this compound repair is a dynamic field that sits at the intersection of environmental toxicology, cancer biology, and DNA metabolism. The methodologies described herein provide a robust framework for quantifying this pro-mutagenic lesion and measuring its repair kinetics in a variety of biological contexts. While immunoassays offer a sensitive and high-throughput option for screening, LC-MS/MS provides the gold standard for absolute and specific quantification.
Key questions remain, particularly regarding the identity of the specific enzymatic activity in human cells that slowly removes 4-EtT. The use of these advanced protocols, combined with modern genetic tools like CRISPR/Cas9 to create targeted knockout cell lines, will be instrumental in identifying these elusive repair factors and fully elucidating the cellular defense network against this persistent genomic threat.
References
- Role of nucleotide excision repair in processing of O4-alkylthymines in human cells. (1994). Journal of Biological Chemistry.
-
Glassner, B. J., et al. (2000). Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. Journal of Biological Chemistry. [Link]
-
Wani, A. A., et al. (1990). A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization. Carcinogenesis. [Link]
-
Wani, A. A., et al. (1990). A human DNA repair activity specific for Othis compound: identification and partial characterization. Carcinogenesis. [Link]
-
Droby, G. M., et al. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports. [Link]
-
Droby, G. M., et al. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Research Square. [Link]
-
Swann, P. F., et al. (1992). Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Research. [Link]
-
Huh, N., et al. (1989). Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors. Carcinogenesis. [Link]
-
Wani, A. A., et al. (1992). Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. Biochimica et Biophysica Acta. [Link]
-
Wani, A. A., & D'Ambrosio, S. M. (1987). Immunological Quantitation of O4-ethylthymidine in Alkylated DNA: Repair of Minor Miscoding Base in Human Cells. Carcinogenesis. [Link]
-
Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis. [Link]
-
Wang, P., et al. (2016). Translesion synthesis of O4-alkylthymidine lesions in human cells. Nucleic Acids Research. [Link]
-
He, Y., et al. (2015). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical Research in Toxicology. [Link]
-
Singer, B., et al. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis. [Link]
-
Al-Serori, H., et al. (2022). The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer. International Journal of Molecular Sciences. [Link]
-
Gackowski, D., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. [Link]
Sources
- 1. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of nucleotide excision repair in processing of O4-alkylthymines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translesion synthesis of O4-alkylthymidine lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Immunological quantitation of O4-ethylthymidine in alkylated DNA: repair of minor miscoding base in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Detection of 4-Ethylthymine using Liquid Chromatography-Tandem Mass Spectrometry
<
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Ethylthymine as a Biomarker of DNA Damage
Alkylating agents, a diverse class of compounds encountered in environmental pollutants, dietary components, and chemotherapeutic drugs, can covalently modify DNA, forming DNA adducts.[1][2] These adducts, if not repaired, can lead to mutations and contribute to the initiation of carcinogenesis.[1][3] this compound (4-EtT) is a specific DNA adduct formed by the ethylation of the O4 position of thymine.[4] Its persistence in tissues and potential to cause T-to-C transition mutations underscore its importance as a biomarker for assessing DNA damage and the genotoxic potential of chemical agents.[2][4] The accurate and sensitive quantification of 4-EtT in biological matrices is therefore crucial for toxicological risk assessment and in the safety evaluation of new drug candidates.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of DNA adducts due to its high sensitivity, specificity, and structural elucidation capabilities.[7][8][9] This application note provides a detailed protocol for the ultrasensitive detection of this compound (as the 2'-deoxynucleoside, 4-Ethyl-2'-deoxythymidine or 4-EtdT) in DNA samples using a stable isotope dilution LC-MS/MS method. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Principle of the Method
This method relies on the enzymatic digestion of DNA to its constituent 2'-deoxynucleosides, followed by enrichment of the 4-EtdT adduct. Quantification is achieved by stable isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (in this case, [¹³C₂,¹⁵N₂]-4-EtdT) is added to the sample prior to processing.[10][11][12] The internal standard co-elutes with the analyte and is differentiated by the mass spectrometer based on its mass-to-charge ratio (m/z). This approach corrects for any analyte loss during sample preparation and for variations in ionization efficiency, ensuring high accuracy and precision.[10][13] The analysis is performed using a triple quadrupole mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode, which provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[14]
Materials and Reagents
Reagents and Chemicals
-
4-Ethyl-2'-deoxythymidine (4-EtdT) standard
-
[¹³C₂,¹⁵N₂]-4-Ethyl-2'-deoxythymidine ([¹³C₂,¹⁵N₂]-4-EtdT) internal standard
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from Escherichia coli)
-
Proteinase K
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium acetate
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)[15]
-
Calf Thymus DNA (for calibration curve and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Solid-Phase Extraction (SPE) cartridges (for sample enrichment)
-
Nitrogen evaporator
-
Microcentrifuge
-
Vortex mixer
-
pH meter
Experimental Protocols
Workflow Overview
The entire analytical process, from sample acquisition to data analysis, is a multi-step procedure requiring meticulous attention to detail to ensure the integrity and accuracy of the results.
Caption: High-level workflow for 4-EtdT analysis.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 4-EtdT and [¹³C₂,¹⁵N₂]-4-EtdT in methanol. Store at -20°C. Rationale: Methanol is a suitable solvent for these compounds, and storing at low temperatures minimizes degradation.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-EtdT by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank matrix to create the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of [¹³C₂,¹⁵N₂]-4-EtdT at a concentration of 10 ng/mL in 50:50 (v/v) methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the 4-EtdT working standard solutions and a fixed volume of the internal standard working solution into aliquots of digested blank calf thymus DNA to prepare calibration standards and QC samples at low, medium, and high concentrations. Rationale: Using a matrix that closely resembles the study samples for calibration and QC is essential for accurate quantification and to account for matrix effects.
Sample Preparation: DNA Extraction and Enzymatic Digestion
-
DNA Extraction: Isolate DNA from the biological matrix (e.g., tissue, cells) using a commercial DNA extraction kit following the manufacturer's protocol.[15] Rationale: Efficient DNA extraction is critical to ensure a representative sample and to remove proteins and other cellular components that can interfere with the analysis.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry (A260/A280 ratio).
-
Internal Standard Spiking: To a known amount of DNA (e.g., 50 µg), add a precise volume of the [¹³C₂,¹⁵N₂]-4-EtdT internal standard working solution. Rationale: Adding the internal standard at the earliest stage of sample preparation ensures it undergoes the same processing as the analyte, providing the most accurate correction for losses.
-
Enzymatic Digestion:
-
Add nuclease P1 and the appropriate buffer to the DNA sample. Incubate at 37°C for 2 hours. Rationale: Nuclease P1 is a 3'-phosphomonoesterase that digests DNA into 3'-deoxynucleoside monophosphates.
-
Add alkaline phosphatase and its corresponding buffer. Incubate at 37°C for another 2 hours. Rationale: Alkaline phosphatase removes the phosphate group, yielding the 2'-deoxynucleosides, which are more amenable to reversed-phase chromatography and ESI-MS analysis.[14]
-
Terminate the reaction by adding a small volume of a weak acid (e.g., acetic acid) or by heat inactivation.
-
Sample Enrichment: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water. Rationale: Conditioning activates the stationary phase and ensures reproducible retention of the analyte.
-
Loading: Load the digested DNA sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. Rationale: This step is crucial for removing matrix components that can cause ion suppression in the ESI source.
-
Elution: Elute the 4-EtdT and the internal standard with a stronger solvent (e.g., 90% methanol in water).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL). Rationale: This step concentrates the analyte, thereby increasing the sensitivity of the assay.[16]
LC-MS/MS Analysis
Liquid Chromatography Parameters
The goal of the chromatographic separation is to resolve 4-EtdT from isomeric and other interfering compounds present in the complex biological matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation for nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion electrospray and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the C18 column. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient is necessary to elute the analyte while separating it from more polar and less polar interferences.[17] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity of the mobile phase. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and peak distortion. |
Mass Spectrometry Parameters
The mass spectrometer is operated in the positive electrospray ionization (+ESI) mode. The key to the high selectivity of this method is the use of Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.[14]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
SRM Transitions
The specific m/z transitions for 4-EtdT and its internal standard must be optimized by infusing the pure compounds into the mass spectrometer. The most abundant and specific transitions should be chosen for quantification and a secondary transition for confirmation. A characteristic fragmentation for 2'-deoxynucleosides is the neutral loss of the 2'-deoxyribose moiety (116.0 Da).[18]
Caption: Fragmentation of 4-EtdT in the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-EtdT | To be determined empirically | To be determined empirically | To be determined empirically |
| [¹³C₂,¹⁵N₂]-4-EtdT | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact m/z values will depend on the chemical formula of 4-EtdT (C₁₂H₁₈N₂O₅) and its stable isotope-labeled counterpart. The precursor ion will be [M+H]⁺ and the product ion will correspond to the protonated this compound base after the loss of the deoxyribose sugar.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the 4-EtdT and the [¹³C₂,¹⁵N₂]-4-EtdT SRM transitions.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 4-EtdT to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of 4-EtdT in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Reporting: The final concentration of 4-EtdT is typically reported as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
Method Validation
For use in regulated studies, the bioanalytical method must be fully validated according to guidelines from regulatory agencies such as the FDA and the recommendations of the International Council for Harmonisation (ICH).[19][20][21] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[22]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[19]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[19]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[22]
Conclusion
This application note provides a comprehensive and robust protocol for the ultrasensitive detection and quantification of the DNA adduct this compound using liquid chromatography-tandem mass spectrometry. The use of stable isotope dilution and SRM ensures the highest level of accuracy, precision, and sensitivity, making this method suitable for applications in toxicology, molecular epidemiology, and drug safety assessment. By understanding the rationale behind each step, researchers can confidently implement and adapt this method for their specific needs.
References
-
Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Retrieved from [Link]
-
Farmer, P. B., & Singh, R. (2008). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 29(10), 1833–1843. Retrieved from [Link]
-
Gu, D. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. UC Riverside. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Li, F., & Wang, Y. (2020). Analysis of DNA adducts by LC-MS/MS with the data-independent acquisition (DIA) method. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Wang, Y., You, C., & Wang, P. (2013). Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells. Analytical chemistry, 85(19), 9322–9329. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 31(3). Retrieved from [Link]
-
Dingley, K. H., Ubick, E. A., Vogel, J. S., Ognibene, T. J., Malfatti, M. A., Kulp, K., & Haack, K. W. (2014). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1105, 147–157. Retrieved from [Link]
-
Grevatt, P. S., Donahue, J. M., & Sinden, R. R. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, 14(9), 1915-1919. Retrieved from [Link]
-
Schoket, B., et al. (2011). Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. Mutagenesis, 26(4), 523-529. Retrieved from [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 99(10), 4021-4034. Retrieved from [Link]
-
Srinivasan, A., & Bhanot, O. S. (1994). Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. Biochemistry, 33(34), 10357-10364. Retrieved from [Link]
-
Grevatt, P. S., Donahue, J. M., & Sinden, R. R. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915-1919. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). othis compound. PubChem Compound Database. Retrieved from [Link]
-
Huh, N., Satoh, M. S., Shiga, J., & Kuroki, T. (1988). Detection of Othis compound in human liver DNA. IARC scientific publications, (89), 292–295. Retrieved from [Link]
-
van Zeeland, A. A., et al. (1985). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. Environmental Health Perspectives, 62, 163-169. Retrieved from [Link]
-
Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. Retrieved from [Link]
-
Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. Retrieved from [Link]
-
Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Semantic Scholar. Retrieved from [Link]
-
Blair, I. A. (2010). (PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. Retrieved from [Link]
-
Rzeppa, S., & Rychlik, M. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of agricultural and food chemistry, 60(12), 3074–3081. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
DNAmod. (n.d.). O(4)-methylthymine. Retrieved from [Link]
-
Evotec. (n.d.). Safety Assessment. Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-16. Retrieved from [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
-
Gad, S. (2013). Safety Assessment in Drug Development. In Encyclopedia of Pharmaceutical Science and Technology, Six Volume Set (Print) (4th ed.). CRC Press. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Assessment | Evotec [evotec.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Protocol for the enzymatic digestion of DNA to measure 4-Ethylthymine
Application Notes and Protocols
Topic: Protocol for the Enzymatic Digestion of DNA to Measure 4-Ethylthymine
Audience: Researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound DNA Adducts via Enzymatic Hydrolysis and LC-MS/MS
Introduction
The formation of DNA adducts, such as this compound (4-EtT), is a critical event in chemical carcinogenesis. These adducts result from the covalent binding of reactive metabolites of chemical carcinogens to DNA, potentially leading to mutations if not repaired.[1][2] The accurate quantification of specific DNA adducts like 4-EtT in biological samples is paramount for assessing cancer risk, understanding mechanisms of genotoxicity, and in the development of therapeutic agents.[3] This application note provides a detailed protocol for the enzymatic digestion of DNA to its constituent deoxynucleosides, a crucial sample preparation step for the subsequent sensitive and specific measurement of 4-EtT by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzymatic hydrolysis is the preferred method for releasing DNA adducts as modified deoxynucleosides, as it is a gentle procedure that avoids the harsh conditions of acid or base hydrolysis which can lead to adduct degradation or the formation of artifacts.[4][5] The protocol described herein employs a combination of well-characterized nucleases and phosphatases to achieve complete and reproducible digestion of DNA, ensuring the accurate quantification of 4-EtT.
Principle of the Method
The complete enzymatic digestion of DNA to individual deoxynucleosides is typically achieved in a two-step process to accommodate the different optimal pH conditions of the enzymes involved.[6][7][8] Initially, DNA is denatured to single strands, followed by digestion with Nuclease P1, which cleaves the phosphodiester bonds in single-stranded DNA and RNA. Subsequently, the pH is adjusted to a more alkaline condition for the activity of Alkaline Phosphatase, which removes the 3'-phosphates from the deoxynucleoside 3'-monophosphates generated by Nuclease P1. This sequential enzymatic reaction yields a mixture of canonical deoxynucleosides and any adducted deoxynucleosides, such as 4-ethyl-2'-deoxythymidine, which can then be analyzed by LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of 4-EtT from biological samples involves several key stages, from DNA isolation to data analysis.
Sources
- 1. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]
- 5. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunochemical Detection of 4-Ethylthymine using Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Ethylthymine as a Biomarker of DNA Damage
Exposure to ethylating agents, present in tobacco smoke and certain environmental pollutants, can lead to the formation of DNA adducts.[1] One such adduct, this compound (4-EtT), is a promutagenic lesion that arises from the covalent bonding of an ethyl group to the O4 position of thymine.[2][3] Unlike some other DNA adducts, 4-EtT is poorly repaired in mammalian cells, leading to its persistence in DNA.[2][4] This persistence increases the likelihood of T-to-C transitions during DNA replication, a type of mutation implicated in carcinogenesis.[3] Consequently, the detection and quantification of 4-EtT in biological samples serve as a crucial biomarker for assessing exposure to ethylating carcinogens and for molecular epidemiology studies.[5][6][7]
Monoclonal antibodies (mAbs) offer a highly specific and sensitive tool for the detection of small molecules like 4-EtT.[8][9] These laboratory-engineered proteins can be designed to bind with high affinity to a specific epitope, in this case, the this compound adduct within a DNA strand.[10] This specificity allows for the development of robust immunochemical assays, such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) and immunofluorescence, to quantify 4-EtT levels in various biological matrices.[9][11]
This document provides a comprehensive guide to the use of monoclonal antibodies for the immunochemical detection of this compound. It details the principles behind the methodologies, provides step-by-step protocols for key applications, and offers insights into data interpretation and assay validation.
Principle of Immunodetection of this compound
The immunochemical detection of this compound relies on the highly specific binding of a monoclonal antibody to the 4-EtT adduct. The generation of such antibodies involves conjugating 4-EtT (a hapten) to a larger carrier protein to elicit a robust immune response.[8] The resulting monoclonal antibodies can then be employed in various immunoassay formats.
dot digraph "Immunoassay_Principle" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Antibody" { label="Monoclonal Antibody"; bgcolor="#F1F3F4"; mAb [label="Anti-4-EtT mAb", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_DNA" { label="DNA Sample"; bgcolor="#F1F3F4"; DNA [label="DNA containing\nthis compound Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Assay" { label="Immunochemical Assay"; bgcolor="#F1F3F4"; Assay [label="Detection Method\n(e.g., ELISA, IF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
DNA -> mAb [label="Specific Binding"]; mAb -> Assay [label="Signal Generation"]; } dot Caption: Principle of this compound immunodetection.
Application 1: Quantitative Analysis of this compound by Competitive ELISA
Competitive ELISA is a highly sensitive method for quantifying the amount of 4-EtT in a sample.[12][13] In this assay, a known amount of 4-EtT-conjugated protein is immobilized on a microplate. The sample containing the unknown amount of 4-EtT is mixed with a limited amount of anti-4-EtT monoclonal antibody and added to the plate. The free 4-EtT in the sample competes with the immobilized 4-EtT for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody, and the resulting signal is inversely proportional to the concentration of 4-EtT in the sample.[14]
Experimental Workflow: Competitive ELISA
dot digraph "Competitive_ELISA_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05", height=0.3, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; coat [label="Coat Plate with\n4-EtT Conjugate", fillcolor="#F1F3F4"]; block [label="Block Wells", fillcolor="#F1F3F4"]; prepare [label="Prepare Standards\n& Samples", fillcolor="#F1F3F4"]; incubate [label="Incubate Sample/Standard\nwith Anti-4-EtT mAb", fillcolor="#F1F3F4"]; add_to_plate [label="Add Mixture\nto Coated Plate", fillcolor="#F1F3F4"]; wash1 [label="Wash Plate", fillcolor="#F1F3F4"]; add_secondary [label="Add Enzyme-conjugated\nSecondary Antibody", fillcolor="#F1F3F4"]; wash2 [label="Wash Plate", fillcolor="#F1F3F4"]; add_substrate [label="Add Substrate", fillcolor="#F1F3F4"]; stop_reaction [label="Stop Reaction", fillcolor="#F1F3F4"]; read [label="Read Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> coat; coat -> block; block -> prepare; prepare -> incubate; incubate -> add_to_plate; add_to_plate -> wash1; wash1 -> add_secondary; add_secondary -> wash2; wash2 -> add_substrate; add_substrate -> stop_reaction; stop_reaction -> read; read -> analyze; } dot Caption: Workflow for competitive ELISA of this compound.
Detailed Protocol: Competitive ELISA for this compound
Materials:
-
High-binding 96-well microplate
-
Anti-4-Ethylthymine monoclonal antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[13]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[13]
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in Assay Buffer. Dilute the DNA samples (previously hydrolyzed to single nucleosides) in the same buffer.
-
Competitive Reaction: In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-4-Ethylthymine monoclonal antibody. Incubate for 1-2 hours at room temperature.[13]
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solution and wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[13]
-
Washing: Wash the plate three times with Wash Buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[15]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[15]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[15]
Data Analysis and Interpretation
The concentration of 4-EtT in the samples is determined by comparing their absorbance values to the standard curve. The standard curve is generated by plotting the absorbance against the logarithm of the 4-EtT concentration. A lower absorbance value indicates a higher concentration of 4-EtT in the sample.
| 4-EtT (pg/mL) | Absorbance (450 nm) |
| 8000 | 0.250 |
| 4000 | 0.450 |
| 2000 | 0.750 |
| 1000 | 1.100 |
| 500 | 1.500 |
| 250 | 1.850 |
| 125 | 2.100 |
| 0 | 2.300 |
Table 1: Example of a standard curve for this compound competitive ELISA.
Application 2: In Situ Detection of this compound by Immunofluorescence
Immunofluorescence (IF) allows for the visualization and localization of 4-EtT adducts within individual cells or tissue sections.[16][17][18] This technique is invaluable for studying the distribution of DNA damage and repair processes at the cellular level.[9] The principle involves using the primary anti-4-EtT monoclonal antibody to bind to the adducts, followed by a fluorophore-conjugated secondary antibody that allows for detection by fluorescence microscopy.[16]
Experimental Workflow: Immunofluorescence
dot digraph "Immunofluorescence_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05", height=0.3, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; prepare_sample [label="Prepare Cells/\nTissue Sections", fillcolor="#F1F3F4"]; fix [label="Fixation", fillcolor="#F1F3F4"]; permeabilize [label="Permeabilization", fillcolor="#F1F3F4"]; block [label="Blocking", fillcolor="#F1F3F4"]; primary_ab [label="Incubate with\nAnti-4-EtT mAb", fillcolor="#F1F3F4"]; wash1 [label="Wash", fillcolor="#F1F3F4"]; secondary_ab [label="Incubate with\nFluorophore-conjugated\nSecondary Antibody", fillcolor="#F1F3F4"]; wash2 [label="Wash", fillcolor="#F1F3F4"]; counterstain [label="Counterstain Nuclei\n(e.g., DAPI)", fillcolor="#F1F3F4"]; mount [label="Mount Coverslip", fillcolor="#F1F3F4"]; visualize [label="Visualize with\nFluorescence Microscope", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prepare_sample; prepare_sample -> fix; fix -> permeabilize; permeabilize -> block; block -> primary_ab; primary_ab -> wash1; wash1 -> secondary_ab; secondary_ab -> wash2; wash2 -> counterstain; counterstain -> mount; mount -> visualize; } dot Caption: Workflow for immunofluorescence detection of this compound.
Detailed Protocol: Immunofluorescence for this compound
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Anti-4-Ethylthymine monoclonal antibody
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Sample Preparation: Grow cells on sterile coverslips or prepare cryo- or paraffin-embedded tissue sections on slides.
-
Fixation: Wash the samples with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[16]
-
Washing: Wash the samples three times with PBS.
-
Permeabilization: Incubate the samples with Permeabilization Buffer for 10 minutes at room temperature to allow the antibodies to access the nuclear DNA.[16][19]
-
Washing: Wash the samples three times with PBS.
-
Blocking: Incubate the samples with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][18]
-
Primary Antibody Incubation: Dilute the anti-4-EtT monoclonal antibody in Antibody Dilution Buffer (e.g., PBS with 1% BSA). Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.[16]
-
Washing: The next day, wash the samples three times with PBS.[16]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.[16]
-
Washing: Wash the samples three times with PBS, protected from light.[16]
-
Counterstaining: Incubate the samples with DAPI solution for 5-10 minutes to stain the nuclei.[18]
-
Mounting: Wash the samples one final time with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.[18]
-
Visualization: Visualize the samples using a fluorescence microscope. The 4-EtT adducts will appear as fluorescent foci within the DAPI-stained nuclei.
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the results, it is crucial to validate the immunochemical assays.[20][21]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability of the antibody to detect only 4-EtT and not other DNA adducts or unmodified bases. | Cross-reactivity with other structurally related compounds should be less than 1%. |
| Sensitivity (LOD/LOQ) | The lowest concentration of 4-EtT that can be reliably detected (Limit of Detection) and quantified (Limit of Quantitation). | Determined by analyzing samples with known low concentrations of 4-EtT. |
| Precision (Intra- and Inter-assay) | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) should typically be <15%. |
| Accuracy | The closeness of the measured value to the true value. | Determined by spike and recovery experiments; recovery should be within 80-120%. |
Table 2: Key parameters for immunoassay validation.
Conclusion
The use of monoclonal antibodies provides a powerful and versatile platform for the sensitive and specific detection of the pro-mutagenic DNA adduct this compound. The competitive ELISA and immunofluorescence protocols detailed in these application notes offer robust methods for quantifying 4-EtT in biological samples and visualizing its cellular distribution. These techniques are invaluable tools for researchers in the fields of toxicology, cancer research, and drug development, enabling a deeper understanding of the mechanisms of DNA damage and repair.
References
-
Brooks, P. J. (2012). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Methods in Molecular Biology, 920, 361–376. Available at: [Link]
-
Maliszewska-Olejniczak, K., et al. (2020). Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. Journal of Visualized Experiments, (159). Available at: [Link]
-
Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. Available at: [Link]
-
National Research Council (US) Committee on Biologic Markers. (1989). DNA Adducts. In: Drinking Water and Health, Volume 9. National Academies Press (US). Available at: [Link]
-
Huang, Y., et al. (2022). Using Immunofluorescence to Detect PM2.5-induced DNA Damage in Zebrafish Embryo Hearts. Journal of Visualized Experiments, (187). Available at: [Link]
-
Maliszewska-Olejniczak, K., et al. (2023). Immunofluroescence Imaging of DNA damage and repair in Cancer Cells. Journal of Visualized Experiments. Available at: [Link]
-
Phillips, D. H., & Farmer, P. B. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222-233. Available at: [Link]
-
Huitfeldt, H. S., et al. (1986). [Immunological detection of carcinogen-DNA adducts]. Tidsskrift for den Norske Laegeforening, 106(34-36), 2965-2968. Available at: [Link]
-
Kang, H., et al. (1992). Highly Sensitive, Specific Detection of O6-methylguanine, O4-methylthymine, and Othis compound by the Combination of High-Performance Liquid Chromatography Prefractionation, 32P Postlabeling, and Immunoprecipitation. Cancer Research, 52(19), 5307-5312. Available at: [Link]
-
Godschalk, R. W., et al. (2002). Modified Immunoenriched (32)P-HPLC Assay for the Detection of O(4)-ethylthymidine in Human Biomonitoring Studies. Chemical Research in Toxicology, 15(3), 439-444. Available at: [Link]
-
Chen, H. J., & Chen, Y. K. (2017). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry (Tokyo, Japan), 6(Spec Iss), S0062. Available at: [Link]
-
Kang, H., et al. (1993). Detection of O6-methylguanine, O4-methylthymine and Othis compound in human liver and peripheral blood leukocyte DNA. Carcinogenesis, 14(7), 1451-1455. Available at: [Link]
-
CRB. (2021). An introduction to modern monoclonal antibody manufacturing. Available at: [Link]
-
Wikipedia. Monoclonal antibody. Available at: [Link]
-
ResearchGate. Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. Available at: [Link]
-
Brown, K. (2010). Methods for the Detection of DNA Adducts. Current Protocols in Toxicology, Chapter 3, Unit 3.8. Available at: [Link]
-
Huh, N., et al. (1988). Detection of Othis compound in human liver DNA. IARC Scientific Publications, (89), 292-295. Available at: [Link]
-
Single Use Support. (2024). Monoclonal antibody production process: a comprehensive guide. Available at: [Link]
-
Umemoto, A., et al. (1989). Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors. Carcinogenesis, 10(1), 123-127. Available at: [Link]
-
Lívia, A., et al. (2011). Smoking-related O4-ethylthymidine Formation in Human Lung Tissue and Comparisons With Bulky DNA Adducts. Mutagenesis, 26(4), 541-546. Available at: [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. Available at: [Link]
-
Wani, A. A., et al. (1993). Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. Carcinogenesis, 14(7), 1439-1444. Available at: [Link]
-
Sino Biological. Competitive ELISA Protocol. Available at: [Link]
-
Grevatt, P. C., et al. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915-1919. Available at: [Link]
-
National Research Council (US) Committee on Comparative Toxicity of Naturally Occurring Carcinogens. (1996). Methods for Evaluating Potential Carcinogens and Anticarcinogens. In: Carcinogens and Anticarcinogens in the Human Diet. National Academies Press (US). Available at: [Link]
-
van Zeeland, A. A., et al. (1985). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. Environmental Health Perspectives, 62, 163-169. Available at: [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available at: [Link]
-
Fernandez-Forner, D., et al. (1991). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Nucleic Acids Research, 19(13), 3643–3648. Available at: [Link]
-
Soffritti, M., & Belpoggi, F. (2007). The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Annals of the New York Academy of Sciences, 1076, 10-21. Available at: [Link]
-
Tennant, R. W., et al. (1995). Identifying chemical carcinogens and assessing potential risk in short-term bioassays using transgenic mouse models. Environmental Health Perspectives, 103(10), 942-950. Available at: [Link]
-
Mire-Sluis, A. R., et al. (2004). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Immunological Methods, 289(1-2), 1-16. Available at: [Link]
Sources
- 1. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified immunoenriched (32)P-HPLC assay for the detection of O(4)-ethylthymidine in human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive, specific detection of O6-methylguanine, O4-methylthymine, and Othis compound by the combination of high-performance liquid chromatography prefractionation, 32P postlabeling, and immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of O6-methylguanine, O4-methylthymine and Othis compound in human liver and peripheral blood leukocyte DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Othis compound in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. DNA-Adduct Technology - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. susupport.com [susupport.com]
- 11. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. DNA Damage Competitive ELISA Kit (EIADNAD) - Invitrogen [thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Stable Isotope Dilution Mass Spectrometry for Accurate 4-Ethylthymine Quantification
Introduction: The Critical Role of 4-Ethylthymine as a Biomarker and the Power of Isotope Dilution
This compound (4-EtT) is a DNA adduct, a form of DNA damage, resulting from the covalent attachment of an ethyl group to the thymine base. This lesion arises from exposure to ethylating agents found in various environmental and dietary sources, as well as endogenous metabolic processes.[1] The presence of 4-EtT in genomic DNA is of significant concern as it is a promutagenic lesion that can lead to T-to-C transition mutations if not repaired before DNA replication.[2] Such mutations can contribute to the initiation of carcinogenesis.[3] Consequently, the accurate quantification of 4-EtT in biological samples is paramount for toxicological risk assessment, biomonitoring of exposure to ethylating agents, and for understanding the mechanisms of DNA repair and mutagenesis.[4][5]
Stable isotope dilution mass spectrometry (SID-MS) has emerged as the gold standard for the quantification of small molecules, including DNA adducts, from complex biological matrices.[6][7][8] This technique offers unparalleled accuracy, precision, and sensitivity by employing a stable isotope-labeled version of the analyte as an internal standard.[9] The internal standard, in this case, a heavier version of 4-EtT (e.g., labeled with deuterium, ¹³C, or ¹⁵N), is spiked into the sample at a known concentration at the earliest stage of sample preparation.[10][11] Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same losses during extraction, purification, and ionization.[6] By measuring the ratio of the native analyte to the labeled internal standard, SID-MS effectively corrects for variations in sample recovery and matrix effects, leading to highly reliable quantification.[11]
These application notes provide a detailed, field-proven protocol for the quantification of 4-EtT in DNA samples using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to guide researchers, scientists, and drug development professionals through the entire workflow, from sample preparation to data analysis, ensuring the generation of robust and reproducible results.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound (4-EtT) standard | Toronto Research Chemicals | Or other reputable supplier |
| [¹³C,¹⁵N₂]-4-Ethylthymine (Internal Standard) | Custom Synthesis | Custom synthesis may be required[12][13] |
| Protease K | Qiagen | Or equivalent |
| RNase A/T1 Mix | Thermo Fisher Scientific | |
| Nuclease P1 | Sigma-Aldrich | From Penicillium citrinum |
| Alkaline Phosphatase | Thermo Fisher Scientific | Calf Intestinal |
| DNA Extraction Kit (e.g., QIAamp DNA Mini Kit) | Qiagen | |
| Solid-Phase Extraction (SPE) Cartridges (e.g., C18) | Waters | For sample cleanup |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | |
| Methanol (LC-MS Grade) | Fisher Scientific | |
| Formic Acid (LC-MS Grade) | Thermo Fisher Scientific | |
| Ammonium Acetate (LC-MS Grade) | Sigma-Aldrich | |
| Ultrapure Water (18.2 MΩ·cm) | Milli-Q System |
Experimental Protocols
Part 1: Synthesis of Stable Isotope-Labeled this compound (Internal Standard)
The availability of a high-purity, stable isotope-labeled internal standard is the cornerstone of the SID-MS method. While some labeled nucleosides are commercially available, custom synthesis is often necessary.[12] A common approach involves the ethylation of a stable isotope-labeled thymine precursor. The exact synthetic route will depend on the desired labeling pattern (e.g., on the ethyl group or the thymine ring). It is crucial to characterize the final product thoroughly by NMR and high-resolution mass spectrometry to confirm its chemical identity and isotopic purity.
Part 2: Sample Preparation - From Biological Matrix to Purified Nucleosides
The goal of sample preparation is to isolate genomic DNA, hydrolyze it into individual nucleosides, and purify the nucleosides for LC-MS/MS analysis.
Step 2.1: Genomic DNA Extraction
-
Tissue/Cell Lysis: Homogenize tissue samples or lyse cultured cells using a buffer containing a chaotropic agent (e.g., guanidine hydrochloride) and Proteinase K to digest proteins.
-
RNA Removal: Treat the lysate with an RNase A/T1 mix to degrade RNA, which can interfere with DNA quantification and downstream analysis.
-
DNA Purification: Purify the genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions. This step removes proteins, lipids, and other cellular components.
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. Assess the purity by checking the A260/A280 ratio (should be ~1.8) and the A260/A230 ratio (should be >2.0).
Step 2.2: Enzymatic Hydrolysis of DNA to Nucleosides
Complete enzymatic hydrolysis is critical for accurate quantification.[14] Insufficient digestion will lead to an underestimation of the adduct levels.[15]
-
Initial Denaturation: Denature the purified DNA by heating at 100°C for 5-10 minutes, followed by rapid cooling on ice. This separates the double-stranded DNA into single strands, making it more accessible to the enzymes.
-
Enzymatic Digestion Cocktail: Prepare a digestion cocktail containing Nuclease P1 and Alkaline Phosphatase in an appropriate buffer.[16][17]
-
Nuclease P1: An endonuclease that cleaves single-stranded DNA and RNA into 5'-mononucleotides.
-
Alkaline Phosphatase: A phosphatase that removes the 5'-phosphate group to yield nucleosides.
-
-
Spiking of Internal Standard: Crucially, add a known amount of the stable isotope-labeled 4-EtT internal standard to the DNA sample before starting the enzymatic digestion. This ensures that the internal standard undergoes the exact same sample processing as the analyte.
-
Incubation: Incubate the mixture at 37°C for 2-4 hours. Some protocols may suggest longer incubation times (e.g., overnight) to ensure complete digestion.[18]
-
Enzyme Deactivation: Stop the reaction by heating at 95°C for 10 minutes or by adding an organic solvent like methanol.
Step 2.3: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly recommended step to remove salts, residual enzymes, and other polar matrix components that can cause ion suppression in the mass spectrometer.[19][20][21][22]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with ultrapure water.
-
Sample Loading: Load the hydrolyzed DNA sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove salts and other highly polar interferences.
-
Elution: Elute the nucleosides (including 4-EtT and the internal standard) with methanol or a mixture of methanol and water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial LC mobile phase for injection into the LC-MS/MS system.
Part 3: LC-MS/MS Analysis
The separation and detection of 4-EtT and its internal standard are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
Step 3.1: Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of nucleosides.[23] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid is commonly employed to achieve good chromatographic resolution and peak shape.
Typical LC Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 50% B over 10 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Step 3.2: Tandem Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application due to its high selectivity and sensitivity.[10] The instrument is set to monitor specific precursor-to-product ion transitions for both the native 4-EtT and the stable isotope-labeled internal standard.
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (4-EtT) | To be determined empirically | To be determined empirically | To be optimized |
| [¹³C,¹⁵N₂]-4-Ethylthymine | Precursor m/z + 3 | Product m/z + 3 | To be optimized |
Note: The exact m/z values and collision energies must be optimized for the specific instrument being used.
Part 4: Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying, known concentrations of the native 4-EtT standard. Analyze these standards using the optimized LC-MS/MS method.
-
Peak Integration: Integrate the chromatographic peaks for both the native 4-EtT and the internal standard in both the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the peak area ratio of the native analyte to the internal standard for each point in the calibration curve and for each unknown sample.
-
Regression Analysis: Plot the peak area ratio against the concentration of the native analyte for the calibration standards and perform a linear regression to generate a calibration curve.
-
Quantification: Determine the concentration of 4-EtT in the unknown samples by interpolating their peak area ratios onto the calibration curve. The final concentration is then normalized to the amount of DNA used in the analysis.
Visualization of the Experimental Workflow
Caption: Workflow for this compound quantification.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating systems to ensure the trustworthiness of the results:
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most critical self-validating component. It co-elutes with the analyte and corrects for variability in extraction efficiency, matrix effects, and instrument response.[6][11]
-
Calibration Curve: The linearity of the calibration curve over the expected concentration range of the samples provides confidence in the accuracy of the quantification.
-
Quality Control Samples: It is highly recommended to include quality control (QC) samples at low, medium, and high concentrations in each analytical run. The accuracy and precision of the measurements for these QC samples should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal concentration).
-
Chromatographic Peak Shape and Retention Time: Consistent peak shapes and retention times for both the analyte and the internal standard across all samples and standards indicate a stable and robust LC method.
By adhering to this detailed protocol and incorporating these self-validating measures, researchers can confidently and accurately quantify this compound in biological samples, contributing to a deeper understanding of DNA damage and its implications in health and disease.
References
Sources
- 1. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 10. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. schd-shimadzu.com [schd-shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. epigentek.com [epigentek.com]
- 19. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. diva-portal.org [diva-portal.org]
- 22. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Ethylthymine in Complex Biological Matrices
Welcome to the technical support center for the analysis of 4-Ethylthymine (4-EtT). This resource is designed for researchers, scientists, and drug development professionals who are working to quantify this critical DNA adduct in complex biological matrices such as tissues, blood, and urine.
This compound is a premutagenic DNA lesion formed by exposure to ethylating agents.[1][2] Its accurate quantification is essential for toxicology studies, carcinogen risk assessment, and understanding the mechanisms of DNA damage and repair. However, measuring 4-EtT, which is often present at extremely low levels (from 0.1–1 adducts per 10⁸ unmodified bases), presents significant analytical challenges.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: From Sample to Signal
This section is structured to follow a typical experimental workflow, addressing common problems at each stage of the analysis.
Workflow Overview: 4-EtT Quantification
Caption: General workflow for 4-EtT quantification.
DNA Extraction & Hydrolysis Issues
Q: I'm seeing very low or no 4-EtT signal. Could the problem be my DNA hydrolysis?
A: Yes, incomplete or inefficient hydrolysis is a primary cause of signal loss. The goal is to quantitatively release the 4-ethyl-2'-deoxythymidine (O4-EtdThd) adduct from the DNA backbone without degrading it. You have two main choices: enzymatic and acid hydrolysis.
-
Expert Insight: While acid hydrolysis is faster, it can be harsh and may degrade certain adducts. Enzymatic hydrolysis is gentler and generally preferred for DNA adduct analysis to preserve the integrity of the modified nucleosides.[4][5] However, incomplete enzymatic digestion can lead to underestimation. Optimization experiments have shown that some nucleases liberate unmodified bases more readily than modified ones, which can skew quantification if the digestion is not complete.[6]
Troubleshooting Steps:
-
Verify Digestion Efficiency: Before analyzing your precious samples, test your enzyme cocktail on a standard DNA sample (e.g., calf thymus DNA). Analyze the digest at different time points (e.g., 2, 6, 12, 24 hours) to ensure the reaction has gone to completion.
-
Enzyme Quality: Ensure your enzymes (like Nuclease P1, DNase I, and Alkaline Phosphatase) are active and have not undergone excessive freeze-thaw cycles.[6][7] Contaminating activities, such as deaminases in some enzyme preps, can also be an issue, though less so for thymine adducts.[8]
-
Consider Microwave-Assisted Hydrolysis: For higher throughput, microwave-assisted enzymatic hydrolysis can reduce digestion times from hours to minutes while maintaining high yields.[7][9]
| Method | Advantages | Disadvantages | Best For |
| Enzymatic Hydrolysis | Gentle, preserves adduct structure.[4] | Slower, requires enzyme optimization, can be costly.[7] | Gold standard for LC-MS/MS analysis of nucleoside adducts. |
| Acid Hydrolysis (Formic Acid) | Fast, inexpensive.[10][11] | Can degrade certain adducts, releases the base (this compound) not the nucleoside. | Applications where the free base is the target analyte. |
Liquid Chromatography (LC) & Mass Spectrometry (MS) Issues
Q: My 4-EtT peak is broad, shows poor shape, or has a shifting retention time. What's wrong?
A: This points to issues with your chromatography or matrix effects. Complex biological samples contain a host of endogenous components (salts, lipids, proteins) that can interfere with the analysis.[12][13]
-
Expert Insight: The "matrix effect" is a major challenge in LC-MS bioanalysis.[14][15] Co-eluting matrix components can suppress or enhance the ionization of your target analyte in the mass spectrometer's source, leading to inaccurate and irreproducible results.[13] This interference can also manifest as poor chromatography.[12]
Troubleshooting Decision Tree:
Caption: Decision tree for LC-related issues.
Solutions:
-
Implement Robust Sample Cleanup: This is non-negotiable. Solid-Phase Extraction (SPE) is highly effective at removing salts and other interferences prior to LC-MS analysis.[16]
-
Optimize Chromatography:
-
Ensure your mobile phases are fresh and correctly prepared. Using 0.1% formic acid is common for good peak shape in reversed-phase chromatography.[17]
-
Adjust your gradient to better separate 4-EtT from co-eluting matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is to use a SIL-IS, such as this compound-d5.[18] This standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[15][19]
Q: I'm not sure which MS/MS transition to monitor for 4-EtT. How do I choose?
A: For quantitative analysis using a triple quadrupole mass spectrometer, you'll use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5][10] The most common and robust transition for modified nucleosides like O4-EtdThd is the neutral loss of the deoxyribose sugar (116 Da).[3][16]
-
Expert Insight: Collision-Induced Dissociation (CID) of the protonated O4-EtdThd precursor ion reliably cleaves the glycosidic bond, producing the protonated this compound base as the major product ion.[3][16] This transition is both specific and efficient, providing excellent sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition |
| O4-Ethyl-2'-deoxythymidine | 271.1 | 155.1 | [M+H]+ → [M+H - 116]+ |
| Internal Standard (e.g., d5-O4-EtdThd) | 276.1 | 160.1 | [M+H]+ → [M+H - 116]+ |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying 4-EtT?
The primary challenge is the combination of extremely low analyte concentration within a highly complex biological matrix.[3][20] This necessitates highly sensitive instrumentation (LC-MS/MS), rigorous sample cleanup to mitigate matrix effects, and the use of a stable isotope-labeled internal standard to ensure accuracy.[15][16]
Q2: Can I use a structural analog as an internal standard instead of an expensive SIL-IS?
While possible, it is not recommended for definitive quantification. A structural analog may have different chromatographic retention and ionization efficiency, meaning it won't perfectly correct for matrix effects experienced by the analyte.[19] If a SIL-IS is unavailable, choose an analog that is as structurally similar as possible and co-elutes with your analyte.[18][21] However, the data will have higher uncertainty.
Q3: How much DNA do I need for a reliable measurement?
This depends on the expected level of the adduct and the sensitivity of your LC-MS/MS system. Modern instruments can achieve detection limits in the picogram range.[6] Typically, analyses start with 10-50 µg of DNA, but successful quantification has been reported with as little as 4 ng of genomic DNA for other modified bases.[3][22]
Q4: My lab doesn't have a triple quadrupole MS. Can I use a high-resolution instrument like a Q-TOF or Orbitrap?
Yes. High-resolution accurate mass (HRAM) instruments offer an alternative. Instead of relying on a specific MRM transition, you can use a narrow mass window to extract the ion chromatogram for the precursor ion's exact mass.[23] The high resolution effectively separates your analyte signal from isobaric interferences. Tandem MS (MS/MS) on these platforms can then be used to confirm identity by verifying the accurate mass of the characteristic fragment ion (the adducted base).[4][23]
Q5: How do I prepare a matrix-matched calibration curve?
A matrix-matched calibration curve is essential for validating the method and understanding the extent of matrix effects.[12] It is prepared by spiking known amounts of the 4-EtT analytical standard into a blank matrix extract (i.e., a DNA hydrolysate from a control sample known to be free of 4-EtT). This curve is then compared to a calibration curve prepared in a neat solvent. A significant difference in the slopes of the two curves indicates the presence of matrix effects.
Detailed Protocol: Enzymatic Hydrolysis & SPE Cleanup
This protocol provides a robust starting point for sample preparation.
I. Enzymatic Hydrolysis of DNA
-
Preparation: To 20 µg of purified DNA in a microfuge tube, add the necessary buffer (e.g., Tris-HCl with MgCl2 and ZnCl2).
-
Initial Digestion: Add DNase I and Nuclease P1. Incubate at 37°C for 2-4 hours. The goal is to digest the DNA into mononucleotides.
-
Dephosphorylation: Add Alkaline Phosphatase to the mixture. This step converts the deoxynucleotides to deoxynucleosides (e.g., O4-ethyl-2'-deoxythymidine), which are more suitable for reversed-phase LC.
-
Final Incubation: Continue incubating at 37°C for another 6-12 hours, or overnight, to ensure complete digestion.[7]
-
Spiking: After digestion and before cleanup, add the SIL-internal standard. This corrects for analyte loss during the SPE step and for matrix effects during LC-MS analysis.
-
Enzyme Removal: Stop the reaction by adding cold ethanol or by using a centrifugal filter with a molecular weight cut-off (e.g., 3 kDa) to remove the enzymes.[16]
II. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water or a weak aqueous buffer.
-
Sample Loading: Load the DNA hydrolysate onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the 4-EtT and other nucleosides using a stronger organic solvent (e.g., 80% methanol).
-
Drying & Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) for injection.
References
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Methods in Chemistry URL: [Link]
-
Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC North America URL: [Link]
-
Title: Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis Source: ResearchGate URL: [Link]
-
Title: Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry Source: SciELO México URL: [Link]
-
Title: Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts Source: SciSpace URL: [Link]
-
Title: Emerging Technologies in Mass Spectrometry-Based DNA Adductomics Source: MDPI URL: [Link]
-
Title: Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection Source: Oxford Academic URL: [Link]
-
Title: Methods and Challenges for Computational Data Analysis for DNA Adductomics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DNA Adductomic Analysis by Data-Independent Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors Source: PubMed URL: [Link]
-
Title: Quantitative analysis of small molecules in biological samples Source: University of Alabama at Birmingham URL: [Link]
-
Title: Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples Source: Oriental Journal of Chemistry URL: [Link]
-
Title: A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models Source: PubMed URL: [Link]
-
Title: Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation Source: Longdom Publishing URL: [Link]
-
Title: Detection of DNA methylation in genomic DNA by UHPLC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Internal Standards Source: YouTube URL: [Link]
-
Title: A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization Source: PubMed URL: [Link]
-
Title: Understanding Internal standards and how to choose them Source: Reddit URL: [Link]
-
Title: Current developments of bioanalytical sample preparation techniques in pharmaceuticals Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example Source: MDPI URL: [Link]
-
Title: Quantification of Global DNA Methylation Status by LC-MS/MS Source: Visikol URL: [Link]
-
Title: Optimization of global DNA methylation measurement by LC-MS/MS and its application in lung cancer patients Source: Taipei Medical University URL: [Link]
-
Title: Quantitative mass spectrometry of unconventional human biological matrices Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Challenges for cysteamine stabilization, quantification, and biological effects improvement Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uab.edu [uab.edu]
- 22. longdom.org [longdom.org]
- 23. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
Common issues and solutions in the solid-phase synthesis of 4-Ethylthymine oligonucleotides
Welcome to the technical support center for the solid-phase synthesis of 4-Ethylthymine (4-EtT) modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these modified nucleic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your synthetic oligonucleotides.
The introduction of modifications like this compound into oligonucleotides is crucial for various applications, from studying mutagenic pathways to developing novel therapeutics. However, the unique chemical properties of the 4-alkoxy group present specific challenges during synthesis, particularly during the final cleavage and deprotection steps. This guide provides in-depth troubleshooting advice and frequently asked questions to address these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on or while troubleshooting the synthesis of this compound oligonucleotides.
Q1: Why can't I use standard ammonium hydroxide for the deprotection of this compound oligonucleotides?
A1: Standard deprotection protocols using ammonium hydroxide or other primary amines are incompatible with this compound. The 4-alkoxy group of thymine is highly susceptible to nucleophilic attack by ammonia, which leads to a chemical transformation of this compound into 5-methylcytosine derivatives.[1][2] This irreversible side reaction results in a final product with an incorrect sequence and compromised biological function.
Q2: What is the recommended deprotection strategy for oligonucleotides containing this compound?
A2: A two-step deprotection protocol is generally recommended.[1] The first step involves the use of a non-nucleophilic base to remove the protecting groups from the exocyclic amines of standard bases (A, G, C) and the cyanoethyl groups from the phosphate backbone. The second step is the cleavage of the oligonucleotide from the solid support. A widely adopted method utilizes a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol.[2]
Q3: What are the key considerations for the this compound phosphoramidite itself?
A3: The stability and purity of the this compound phosphoramidite are critical for successful synthesis. Like all phosphoramidites, it is sensitive to moisture and oxidation.[3] It is crucial to use anhydrous solvents for dissolution and to ensure a dry inert gas atmosphere during synthesis.[4] The choice of protecting groups on the standard nucleobases in your sequence is also important and should be compatible with the milder deprotection conditions required for this compound.[2]
Q4: How can I confirm the successful incorporation and integrity of this compound in my final oligonucleotide?
A4: A combination of analytical techniques is recommended for quality control. High-performance liquid chromatography (HPLC) can be used to assess the purity of the crude and purified oligonucleotide.[5][6] Mass spectrometry (MALDI-TOF or LC-MS) is essential to confirm the molecular weight of the final product, thereby verifying the incorporation of the this compound modification and the absence of undesired side products.[7][8]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to common problems encountered during the synthesis of this compound oligonucleotides.
Issue 1: Low Coupling Efficiency of this compound Phosphoramidite
Q: My trityl monitoring shows a significant drop in coupling efficiency after the addition of the this compound phosphoramidite. What are the potential causes and solutions?
A: Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be particularly pronounced with modified bases.[4] The causes can be multifaceted, ranging from reagent quality to steric hindrance.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Phosphoramidites are extremely sensitive to moisture, which can lead to their hydrolysis and inactivation.[4] | Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite dissolution, are anhydrous (<30 ppm water). Maintain a dry inert gas (Argon or Helium) atmosphere in the synthesizer. |
| Suboptimal Activator | The choice and concentration of the activator are crucial for efficient phosphoramidite coupling.[][10] | Standard activators like tetrazole or its derivatives are generally effective. Consider using a stronger activator if coupling efficiency remains low. Ensure the activator concentration is optimal for your synthesizer and the specific phosphoramidite. |
| Steric Hindrance | The 4-Ethyl group might present some steric bulk, potentially slowing down the coupling reaction compared to standard phosphoramidites. | Increase the coupling time for the this compound phosphoramidite.[11] A double or triple coupling protocol for this specific monomer can significantly improve the yield of the full-length product.[11] |
| Phosphoramidite Quality | The phosphoramidite may have degraded due to improper storage or prolonged exposure to ambient conditions. | Use a fresh vial of the this compound phosphoramidite. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. |
Experimental Protocol: Double Coupling on an Automated Synthesizer
-
Modify Synthesis Cycle: Program your DNA synthesizer to perform a second coupling step specifically for the this compound monomer.
-
First Coupling: The synthesizer will deliver the this compound phosphoramidite and activator to the synthesis column for the standard coupling time.
-
Wash Step: A brief wash with anhydrous acetonitrile is performed.
-
Second Coupling: The synthesizer delivers a fresh aliquot of the this compound phosphoramidite and activator for a second coupling step.
-
Continue Synthesis: The synthesis cycle then proceeds with the capping and oxidation steps as usual.
Issue 2: Presence of Side Products after Deprotection
Q: My HPLC analysis of the crude product shows multiple unexpected peaks, and mass spectrometry indicates the presence of species with incorrect masses. What could be the cause?
A: The appearance of side products is a strong indicator of issues during the cleavage and deprotection steps, a particularly sensitive phase for this compound containing oligonucleotides.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Use of Standard Deprotection Reagents | As mentioned in the FAQs, reagents like ammonium hydroxide will react with the this compound moiety, leading to the formation of 5-methylcytosine derivatives.[1][2] | Strictly avoid the use of ammonia or other primary amines for deprotection. |
| Incomplete Deprotection of Standard Bases | The milder deprotection conditions required for this compound may not be sufficient to completely remove the protecting groups from standard bases (e.g., benzoyl-dA, isobutyryl-dG), leading to a heterogeneous mixture of partially deprotected oligonucleotides. | Use base protecting groups that are more labile and compatible with mild deprotection conditions. For example, phenoxyacetyl (Pac) for dA and dG, and acetyl (Ac) for dC are good choices.[2] |
| Alkylation of Bases | In some non-optimized protocols, side reactions like base alkylation can occur.[1] | Adhere to a well-established two-step deprotection protocol using DBU in ethanol.[1][2] |
Recommended Deprotection Protocol for this compound Oligonucleotides
-
Preparation: After synthesis, thoroughly dry the solid support containing the oligonucleotide under a stream of argon or in a vacuum desiccator.
-
Base Deprotection & Cleavage:
-
Prepare a solution of 0.5 M DBU in anhydrous ethanol.
-
Add the DBU/ethanol solution to the solid support in a sealed vial (e.g., 1 mL for a 1 µmol synthesis).
-
Incubate at room temperature with gentle agitation for 24 hours.
-
-
Oligonucleotide Recovery:
-
Carefully transfer the ethanolic supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of ethanol and combine it with the supernatant.
-
Dry the combined solution using a centrifugal evaporator.
-
-
Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for analysis and purification.
Issue 3: Purification Challenges
Q: I'm having difficulty purifying my this compound oligonucleotide using reverse-phase HPLC. The peaks are broad, or the resolution is poor.
A: Purification of modified oligonucleotides can be challenging. The introduction of the hydrophobic ethyl group on the thymine base can alter the chromatographic behavior of the oligonucleotide.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrophobicity of the Oligonucleotide | The this compound modification increases the overall hydrophobicity of the oligonucleotide, which can lead to strong interactions with the reverse-phase column matrix, resulting in broad peaks. | Optimize the HPLC gradient. A shallower gradient of the organic mobile phase (e.g., acetonitrile) may improve resolution. Consider using a different reverse-phase column with a stationary phase more suited for modified oligonucleotides. |
| Presence of Failure Sequences | Inefficient capping during synthesis can lead to the accumulation of "n-1" and other failure sequences, which can co-elute with the full-length product, causing peak broadening. | If the synthesis was performed with the final 5'-DMT group intact ("DMT-on"), this can be exploited for purification. The highly hydrophobic DMT group allows for excellent separation of the full-length product from the uncapped failure sequences by reverse-phase HPLC.[12] The DMT group is then removed post-purification. |
| Secondary Structures | The oligonucleotide may be forming secondary structures (e.g., hairpins) that can lead to multiple conformations and broad peaks on HPLC. | Perform the HPLC purification at an elevated temperature (e.g., 55-65 °C) to disrupt secondary structures. |
Workflow for DMT-on Purification
By systematically addressing these common issues and implementing the recommended solutions and protocols, you can significantly improve the success rate and quality of your this compound oligonucleotide syntheses.
References
- BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Oligonucleotides Containing 5-Methylcytidine.
-
Fernandez-Forner, D., et al. (1990). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Nucleic Acids Research, 18(20), 5927–5934. Retrieved from [Link]
-
Chemie Brunschwig AG. Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (2008). Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. The Glen Report, 20(2). Retrieved from [Link]
-
Glen Research. Deprotection Guide. Retrieved from [Link]
-
Pomerantz, S. C., & McCloskey, J. A. (2000). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Current protocols in nucleic acid chemistry, 1, A-3. Retrieved from [Link]
-
Borowy-Borowski, H., & Chambers, R. W. (1989). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 28(4), 1471–1477. Retrieved from [Link]
-
Li, B. F., Reese, C. B., & Swann, P. F. (1987). A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine. Nucleic acids research, 15(10), 4061–4069. Retrieved from [Link]
-
Fernandez-Forner, D., et al. (1990). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Nucleic Acids Research, 18(20), 5927–5934. Retrieved from [Link]
-
Guzaev, A. P., & Manoharan, M. (2001). Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties. The Journal of organic chemistry, 66(5), 1798–1804. Retrieved from [Link]
-
ResearchGate. Table 2. Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]
-
GenScript. Oligonucleotide Purification. Retrieved from [Link]
-
ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
Gilar, M., et al. (2003). Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. Oligonucleotides, 13(4), 229–243. Retrieved from [Link]
-
Waters Corporation. Purifying Oligonucleotides. Retrieved from [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Eurofins Genomics. Phosphoramidite Chemistry. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting Failed Reactions in Solid-Phase Oligonucleotide Synthesis.
-
Danaher Life Sciences. Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Pringle, S., et al. (2006). Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. Rapid Communications in Mass Spectrometry, 20(5), 847-856. Retrieved from [Link]
-
Petersen, M. A., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2726. Retrieved from [Link]
-
Done, B., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry, 92(15), 10244-10257. Retrieved from [Link]
-
Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Retrieved from [Link]
-
ResearchGate. (PDF) On-demand synthesis of phosphoramidites. Retrieved from [Link]
- Wincott, F., et al. (2000). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. A simple method for the solid phase synthesis of oligodeoxynucleotides containing O4-alkylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labcluster.com [labcluster.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. atdbio.com [atdbio.com]
Technical Support Center: In Vitro DNA Replication Assays with Alkylated Bases
A Senior Application Scientist's Guide to Navigating Polymerase Stalling and Lesion Bypass
Welcome to the technical support center for in vitro DNA replication assays. This guide is designed for researchers, scientists, and drug development professionals who are investigating the impact of DNA alkylation on replication. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-tested insights to help you troubleshoot and obtain clear, publishable data. Alkylated bases present a significant challenge to the DNA replication machinery, and understanding how to design and troubleshoot these experiments is critical for fields ranging from toxicology to oncology.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no replication product, or only a very faint band, when using my alkylated template?
This is the most common issue encountered. The absence of a product usually points to a fundamental problem with one of the core components of your assay: the template, the primer, the polymerase, or the reaction conditions. Alkylated lesions are potent blockers of DNA synthesis for many polymerases, which can lead to a complete lack of product extension.[1]
Possible Causes & Step-by-Step Solutions:
-
Template DNA Integrity: The chemical reactions used to introduce alkylated bases can also cause unintended damage, such as nicks or abasic sites, which prevent polymerase processivity.[2]
-
Solution: Always run your alkylated template and a non-damaged control template on a denaturing agarose or polyacrylamide gel. The template should appear as a single, sharp band. A smear indicates degradation.[3] If degradation is observed, prepare a fresh template and handle it gently, storing it in a suitable buffer like TE at pH 8.0 to prevent nuclease activity.[3]
-
-
Inefficient Primer Annealing: Suboptimal annealing temperature or poor primer design can prevent the initiation of DNA synthesis.
-
Solution:
-
Verify Primer Design: Ensure your primer is 18-24 base pairs long with a GC content of 45-55% and a melting temperature (Tm) between 55-60°C.[4] Avoid sequences prone to forming secondary structures.
-
Optimize Annealing Temperature: Perform a gradient PCR/primer extension reaction with a range of temperatures, typically starting 5°C below the calculated Tm of the primer pair.[2] This empirical step is crucial for finding the optimal binding temperature.
-
-
-
Inappropriate DNA Polymerase: This is a critical point specific to damaged templates. High-fidelity proofreading polymerases (e.g., Phusion, Q5) are designed to be highly sensitive to DNA damage and will almost certainly stall and stop at an alkylated base.[5]
-
Solution: Choose your polymerase based on your experimental goal.
-
To Demonstrate Stalling: A high-fidelity polymerase or a simple non-proofreading polymerase like the Klenow fragment is an excellent choice. Stalling is the expected and desired result.
-
To Study Lesion Bypass: You must use a specialized translesion synthesis (TLS) polymerase. Human Polymerase η (eta), for example, is known to bypass certain alkylated lesions.[6]
-
-
-
Suboptimal Reaction Conditions: Incorrect concentrations of Mg²⁺, dNTPs, or the absence of a critical component can halt the reaction.
Below is a logical decision tree to guide your troubleshooting process for a lack of product.
Caption: A decision tree for troubleshooting the absence of a replication product.
Q2: My gel shows a distinct band that is shorter than the full-length product only in the lane with the alkylated template. What does this indicate?
This is often the desired result and the primary endpoint of the experiment. It signifies that the DNA polymerase successfully initiated synthesis but was halted at a specific point.
Interpretation:
-
Polymerase Stalling: The shorter band represents the population of DNA strands where the polymerase terminated synthesis upon encountering the alkylated base. The size of this truncated product allows you to map the exact location of the stall. Typically, polymerases stall one base before the lesion.[8]
-
Confirmation: To confirm this, the band should be absent in your negative control lane (which uses an undamaged template) and its size should correspond to the distance from the 5' end of your primer to the position immediately 3' to the alkylated base.
-
Mechanism: Alkylated bases can distort the DNA helix or eliminate the Watson-Crick hydrogen bonding information needed by high-fidelity polymerases, causing a physical barrier to further synthesis.[5]
The diagram below illustrates the two potential outcomes when a polymerase encounters an alkylated base (represented by a red star).
Caption: Potential fates of DNA polymerase at an alkylated base (T*).
Q3: My gel shows a smear or multiple unexpected bands. What is causing this?
Smearing or multiple bands can obscure your results and suggest issues with reaction specificity or sample integrity.
Possible Causes & Step-by-Step Solutions:
-
Nuclease Contamination: Contaminating nucleases in your enzyme preparation or buffers can degrade the template or the newly synthesized product, resulting in a smear.
-
Solution: Use fresh, high-quality reagents, including nuclease-free water.[9] Ensure your lab space and pipettes are clean. If contamination is suspected, prepare all solutions fresh.
-
-
Primer-Dimers or Non-Specific Priming: Primers can sometimes anneal to each other or to secondary sites on the template, leading to unexpected, typically small, product bands.
-
Incomplete Denaturation or RNA Secondary Structure: If analyzing RNA templates or if the DNA template has strong secondary structures, the polymerase may pause or dissociate at these points, creating multiple bands.[10][11]
Experimental Protocol & Data Presentation
Protocol: Primer Extension Assay for Mapping Polymerase Stalling
This protocol is designed to precisely map the termination site of a DNA polymerase on a template containing a site-specific alkylated base.[12]
1. Primer Labeling (5' End-Labeling with ³²P):
- Combine the following in a microfuge tube:
- 10 pmol DNA oligonucleotide primer
- 5 µL 10x T4 Polynucleotide Kinase (PNK) Buffer
- 10 µL [γ-³²P]ATP (6000 Ci/mmol)
- 1 µL T4 PNK (10 U/µL)
- Nuclease-free water to a final volume of 50 µL.
- Incubate at 37°C for 45 minutes.[9]
- Inactivate the enzyme by heating at 65°C for 20 minutes.[9]
- Remove unincorporated nucleotides using a G-25 spin column according to the manufacturer's instructions.[13]
2. Primer-Template Annealing:
- In a new tube, mix:
- 1 pmol of labeled primer
- 2 pmol of template DNA (use both alkylated and non-alkylated control templates in separate reactions)
- 2 µL of 10x Annealing Buffer (e.g., 500 mM HEPES pH 7.5, 1 M KCl).[9]
- Nuclease-free water to a final volume of 20 µL.
- Heat the mixture to 95°C for 2 minutes.
- Allow the mixture to cool slowly to room temperature over 1-2 hours to ensure proper annealing.
3. Extension Reaction:
- To the 20 µL annealed primer-template mix, add:
- 5 µL of 10x Extension Buffer (specific to your polymerase, typically includes MgCl₂)
- 5 µL of dNTP mix (2 mM each)
- 1-2 Units of your chosen DNA Polymerase
- Nuclease-free water to a final volume of 50 µL.
- Incubate at the polymerase's optimal temperature (e.g., 37°C for Klenow Fragment) for 15-30 minutes.
- Stop the reaction by adding 50 µL of 2x Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).[9]
4. Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
- Heat the samples at 95°C for 5 minutes immediately before loading.
- Load the samples onto a high-resolution denaturing (7-8 M Urea) polyacrylamide gel (e.g., 12-15% acrylamide).
- Run the gel until the dye markers have migrated to the desired position.
- Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled products.
Data Presentation: Polymerase Selection
The choice of polymerase is paramount. The table below summarizes key characteristics to guide your selection.
| Polymerase Type | Example Enzymes | Proofreading (3'-5' Exo) | Primary Use with Alkylated Templates | Expected Result |
| High-Fidelity Replicative | Phusion, Q5, Pfu | Yes | Negative control; demonstrating that replicative polymerases cannot bypass the lesion. | Strong stall band; no full-length product. |
| Non-Proofreading | Klenow Fragment, Taq | No | Standard assay for mapping stall sites. | Strong stall band; minimal-to-no full-length product. |
| Translesion Synthesis (TLS) | Pol η (eta), Pol κ (kappa) | No | Investigating error-prone or error-free lesion bypass mechanisms.[6][14] | Reduced stall band intensity; appearance of a full-length product. |
References
-
Maxwell, B. A., & Suo, Z. (2014). Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. Frontiers in Oncology. [Link]
-
Walker, S. E., & Lorsch, J. R. (2016). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. Protocols.io. [Link]
-
Williams, N. L., et al. (2016). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical Research in Toxicology. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Annual Review of Cancer Biology. [Link]
-
Sambrook, J., & Russell, D. W. (2013). The primer extension assay. Cold Spring Harbor Protocols. [Link]
-
Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. PubMed. [Link]
-
ResearchGate. (n.d.). Alkylating agents and DNA polymerases. [Link]
-
You, C., et al. (2017). Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. PNAS. [Link]
-
DeStefano, J. J. (2011). Primer Extension Reactions for the PCR- based α- complementation Assay. Journal of Visualized Experiments. [Link]
-
Wang, Y. (2017). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Analyst. [Link]
-
Azenta Life Sciences. (n.d.). Troubleshooting DNA Templates with Sanger Sequencing. [Link]
-
Moore, P. D., Rabkin, S. D., & Strauss, B. S. (1980). Termination of in vitro DNA synthesis at AAF adducts in the DNA. PNAS. [Link]
-
ResearchGate. (2024). Upper bands and smearing on RNA primer extension assay?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. blog.genewiz.com [blog.genewiz.com]
- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 8. Termination of vitro DNA synthesis at AAF adducts in the DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primer Extension Reactions for the PCR- based α- complementation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08340J [pubs.rsc.org]
Strategies to improve the sensitivity of 4-Ethylthymine detection methods
Welcome to the technical support center for 4-Ethylthymine (4-EtT) detection. This guide is designed for researchers, scientists, and professionals in drug development who are working to accurately quantify this critical DNA adduct. As a marker of DNA damage from ethylating agents, sensitive and reliable detection of 4-EtT is paramount for toxicological studies, cancer research, and biomonitoring of environmental exposures.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. We will delve into the causality behind methodological choices to empower you with the expertise to optimize your assays for maximum sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound and what are their key differences?
The main analytical techniques for 4-EtT detection fall into three categories: chromatographic methods, immunoassays, and electrochemical sensors.
| Method | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Separates 4-EtT from other sample components followed by mass-based detection and quantification. | High specificity and sensitivity, allows for multiplexing (detecting multiple adducts simultaneously). | Requires expensive instrumentation and extensive sample preparation. |
| GC-MS | Separates volatile derivatives of 4-EtT followed by mass-based detection. | High sensitivity, especially with derivatization. | Requires derivatization to make 4-EtT volatile, which can be a multi-step process.[1][2][3] |
| Immunoassays (ELISA, RIA) | Uses specific antibodies to bind to and quantify 4-EtT. | High throughput, relatively inexpensive, does not require extensive instrumentation. | Potential for cross-reactivity with structurally similar compounds, may have lower specificity than MS-based methods.[4][5][6] |
| ³²P-Postlabeling with HPLC | Enzymatic labeling of DNA adducts with ³²P followed by HPLC separation and detection. | Extremely high sensitivity, capable of detecting very low levels of adducts.[7][8][9][10] | Involves handling of radioactive materials, can be labor-intensive.[10] |
| Electrochemical Sensors | Measures changes in electrical properties of a sensor surface upon binding of 4-EtT. | Rapid detection, potential for portability, and high sensitivity.[11][12][13][14][15] | Can be susceptible to interference from other electroactive species in the sample matrix. |
Q2: Why is sample preparation so critical for sensitive 4-EtT detection?
Effective sample preparation is crucial for accurate and sensitive 4-EtT detection because it isolates and concentrates the analyte of interest while removing interfering substances from complex biological matrices like DNA, tissues, and biofluids.[16][17] Improper sample preparation can lead to significant errors, reduced sensitivity, and poor reproducibility.[16][18] Key steps often include DNA extraction, enzymatic or acidic hydrolysis to release the 4-EtT nucleobase or nucleoside, and purification steps like solid-phase extraction (SPE) to remove contaminants that can suppress the signal in downstream analysis.[7][8][16][17][19]
Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis.[1][2] For GC-MS, this typically means increasing the volatility and thermal stability of the analyte.[2][20] this compound, being a polar molecule, is not sufficiently volatile for direct GC analysis. Derivatization, commonly through silylation, replaces active hydrogen atoms with less polar trimethylsilyl (TMS) groups.[2][3][20] This modification makes the 4-EtT derivative more volatile, allowing it to be vaporized and travel through the GC column for separation and subsequent detection by the mass spectrometer.[2][20][21]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) Ratio in HPLC-MS/MS Analysis
A low S/N ratio indicates that the signal from your 4-EtT analyte is weak relative to the background noise, hindering accurate quantification.
Possible Causes & Solutions:
-
Insufficient Sample Concentration: The concentration of 4-EtT in your sample may be below the detection limit of your instrument.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of 4-EtT in the mass spectrometer source, reducing its signal.
-
Solution: Improve your sample cleanup procedure. Utilize SPE cartridges with a different chemistry or add a liquid-liquid extraction step. Optimize the HPLC gradient to better separate 4-EtT from interfering compounds.
-
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for 4-EtT detection.
-
Solution: Perform a thorough optimization of MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy for MS/MS).[23]
-
Issue 2: Poor Peak Shape or Resolution in HPLC
Poor chromatography can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
-
Column Contamination: Buildup of matrix components on the HPLC column can degrade its performance.
-
Solution: Implement a robust column washing protocol between samples. If the column is heavily contaminated, consider replacing it.
-
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for retaining and separating 4-EtT.
-
Solution: Adjust the mobile phase composition, including the organic solvent and the pH of the aqueous phase. Ensure all solvents contain the recommended additives like formic acid to improve peak shape.[23]
-
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Dilute your sample before injection.
-
Issue 3: High Background in Immunoassays (ELISA/RIA)
High background can mask the specific signal from 4-EtT, leading to inaccurate results.
Possible Causes & Solutions:
-
Non-specific Binding: Antibodies may be binding to other molecules in the sample or to the surface of the microplate.
-
Solution: Increase the number of washing steps and the stringency of the wash buffer. Optimize the concentration of the blocking agent (e.g., BSA, non-fat milk).
-
-
Cross-Reactivity of the Antibody: The antibody may be recognizing other structurally similar DNA adducts.
-
Solution: If possible, switch to a more specific monoclonal antibody.[8] Perform competition assays with related compounds to assess the degree of cross-reactivity.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh reagents and use high-purity water.
-
Experimental Protocols & Workflows
Workflow for 4-EtT Detection by HPLC-MS/MS
Caption: Workflow for 4-EtT detection by HPLC-MS/MS.
Protocol: Derivatization of this compound for GC-MS Analysis
This protocol provides a general guideline for silylation, a common derivatization technique for 4-EtT.
Materials:
-
Dried 4-EtT sample extract
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Ensure Sample is Dry: Lyophilize or evaporate the sample to complete dryness. Water will react with the silylating reagent and inhibit the derivatization of 4-EtT.[20]
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous solvent and 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Analyze the sample promptly as silyl derivatives can be sensitive to moisture.[3]
Logical Relationship for Method Selection
Caption: Decision tree for selecting a 4-EtT detection method.
References
-
Kang, H., Konishi, C., Kuroki, T., & Huh, N. (1992). Highly Sensitive, Specific Detection of O6-methylguanine, O4-methylthymine, and Othis compound by the Combination of High-Performance Liquid Chromatography Prefractionation, 32P Postlabeling, and Immunoprecipitation. Cancer Research, 52(19), 5307-5312. [Link]
-
Nehls, P., Rajewsky, M. F., Spiess, E., & D'Incalci, M. (1984). Immunological Quantitation of O4-ethylthymidine in Alkylated DNA: Repair of Minor Miscoding Base in Human Cells. Carcinogenesis, 5(8), 989-994. [Link]
-
Nair, J., Barbin, A., & Bartsch, H. (2002). Modified Immunoenriched (32)P-HPLC Assay for the Detection of O(4)-ethylthymidine in Human Biomonitoring Studies. Chemical Research in Toxicology, 15(2), 269-275. [Link]
-
Huh, N. H., Satoh, M. S., Shiga, J., & Kuroki, T. (1989). Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors. Japanese Journal of Cancer Research, 80(1), 292-295. [Link]
-
Huh, N. H., Satoh, M. S., Shiga, J., & Kuroki, T. (1990). Detection of O6-methylguanine, O4-methylthymine and Othis compound in human liver and peripheral blood leukocyte DNA. IARC Scientific Publications, (105), 107-112. [Link]
-
Huh, N., & Rajewsky, M. F. (1988). Detection of Othis compound in human liver DNA. IARC Scientific Publications, (89), 292-295. [Link]
-
Gupta, R. C. (2000). Methods for testing compounds for DNA adduct formation. Mutation Research, 462(2-3), 305-317. [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Tretyakova, N., Matter, B., & Jones, R. (2019). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Chemical Research in Toxicology, 32(5), 780-803. [Link]
-
Analytik Jena. (n.d.). Sample Preparation – Chemical Analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Dolan, M. E., Scicchitano, D., & Pegg, A. E. (1988). A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization. Cancer Research, 48(11), 3073-3077. [Link]
-
Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
-
Spiess, E., & Nehls, P. (1993). Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. Nucleic Acids Research, 21(23), 5418-5424. [Link]
-
Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]
-
ResearchGate. (2022, July 3). Derivatization for GC-MS analysis? [Forum discussion]. [Link]
-
Dizdaroglu, M., Jaruga, P., Rodriguez, H., & Banda, D. M. (2001). Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring. Free Radical Biology and Medicine, 31(9), 1133-1140. [Link]
-
Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]
-
Maastricht University. (n.d.). Modified immunoenriched (32)P-HPLC assay for the detection of O(4)-ethylthymidine in human biomonitoring studies - Fingerprint. Retrieved from [Link]
-
Singer, B., Chavez, F., Spengler, S. J., & Kusmierek, J. T. (1991). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 12(4), 745-747. [Link]
-
ResearchGate. (n.d.). Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. Retrieved from [Link]
-
Al-Burtamani, S. S., Fatope, M. O., Marwah, R. G., Onifade, A. K., & Al-Saidi, S. H. (2013). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. Asian Pacific Journal of Tropical Biomedicine, 3(1), 69-73. [Link]
-
Verma, D., Singh, M., & Welearegay, T. G. (2024). 4-Ethylphenyl Sulfate Detection by an Electrochemical Sensor Based on a MoS2 Nanosheet-Modified Molecularly Imprinted Biopolymer. ACS Omega, 9(26), 29631-29641. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
de Souza, C. M., de Almeida, A. E., da Silva, R. C., & de Souza, J. M. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. [Link]
-
Kim, Y., & Kim, D. H. (2021). Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells. Biosensors, 11(6), 193. [Link]
-
The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry) [Video]. YouTube. [Link]
-
Al-Attas, A., Al-Taisan, K., Al-Ghamdi, H., & Al-Ghamdi, M. (2023). Electrochemical Detection of Melphalan in Biological Fluids Using a g-C3N4@ND-COOH@MoSe2 Modified Electrode Complemented by Molecular Docking Studies with Cellular Tumor Antigen P53. Molecules, 28(13), 5193. [Link]
-
Douki, T., Court, M., & Cadet, J. (2000). Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 107-115. [Link]
-
El-Ghaffar, M. A., & El-Ghanam, A. (2023). Electrochemical sensor based on bio-inspired molecularly imprinted polymer for sofosbuvir detection. RSC Advances, 13(36), 25304-25313. [Link]
-
Arroyo-Currás, N., Somerson, J., & Plaxco, K. W. (2017). Comparing the Properties of Electrochemical-Based DNA Sensors Employing Different Redox Tags. Journal of Visualized Experiments, (121), 55364. [Link]
-
Delaney, J. C., & Samson, L. D. (2014). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. Methods in Molecular Biology, 1147, 121-131. [Link]
-
International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Retrieved from [Link]
-
Gampala, S., & Pal, S. (2021). Computational challenges in detection of cancer using cell-free DNA methylation. Briefings in Bioinformatics, 22(6), bbab321. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. Immunological quantitation of O4-ethylthymidine in alkylated DNA: repair of minor miscoding base in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive, specific detection of O6-methylguanine, O4-methylthymine, and Othis compound by the combination of high-performance liquid chromatography prefractionation, 32P postlabeling, and immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified immunoenriched (32)P-HPLC assay for the detection of O(4)-ethylthymidine in human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of O6-methylguanine, O4-methylthymine and Othis compound in human liver and peripheral blood leukocyte DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Ethylphenyl Sulfate Detection by an Electrochemical Sensor Based on a MoS2 Nanosheet-Modified Molecularly Imprinted Biopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Detection of Melphalan in Biological Fluids Using a g-C3N4@ND-COOH@MoSe2 Modified Electrode Complemented by Molecular Docking Studies with Cellular Tumor Antigen P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrochemical sensor based on bio-inspired molecularly imprinted polymer for sofosbuvir detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing the Properties of Electrochemical-Based DNA Sensors Employing Different Redox Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
- 17. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 18. youtube.com [youtube.com]
- 19. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. organomation.com [organomation.com]
- 23. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 4-Ethylthymine
Welcome to the technical support center for the analysis of 4-Ethylthymine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a modified nucleobase and potential biomarker for DNA damage, accurate quantification of this compound is critical, yet often complicated by the complex biological samples in which it is measured.
This resource provides in-depth, experience-driven answers to common issues, detailed experimental protocols, and a scientific rationale for each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem for this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In LC-MS/MS, particularly with electrospray ionization (ESI), these interfering components can suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[2]
Biological matrices like plasma, urine, or digested tissue are incredibly complex, containing high concentrations of salts, phospholipids, proteins, and endogenous metabolites.[3] When this compound is analyzed at trace levels, these matrix components can compete for charge in the ESI source or alter the physical properties of the spray droplets, ultimately compromising method sensitivity and reproducibility.[4] Given that this compound is often a low-abundance biomarker of DNA damage, even minor matrix effects can obscure its true concentration.[5]
Q2: What is the "gold standard" for compensating for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[6] A SIL-IS, such as this compound-d5, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).
Causality: Because the SIL-IS has nearly identical physicochemical properties to this compound, it co-elutes chromatographically and experiences the exact same ionization suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification.[6] The SIL-IS is added at the very beginning of the sample preparation process, so it also corrects for analyte loss during extraction steps.[6][8]
Troubleshooting and Optimization Guide
Q3: My this compound signal is low and inconsistent across different plasma samples. How do I confirm if this is a matrix effect?
A3: Low and variable signal is a classic symptom of ion suppression. To confirm and quantify the extent of the matrix effect, a post-extraction spike experiment is the most direct approach.[3] This experiment isolates the matrix's effect on the MS signal from the efficiency of the extraction procedure.
Experimental Protocol: Quantifying Matrix Effects via Post-Extraction Spike
This protocol allows you to calculate the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.[3]
-
Preparation of Solutions:
-
Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 10 ng/mL).
-
Set B (Post-Spike Matrix): Obtain at least five different lots of blank plasma. Process them using your current sample preparation method (e.g., protein precipitation). After the final extraction step, spike the resulting extracts with this compound to the same final concentration as Set A.
-
Set C (Pre-Spike Matrix): (For recovery calculation) Spike blank plasma with this compound before the extraction process.
-
-
LC-MS/MS Analysis:
-
Inject and analyze all samples from Set A and Set B.
-
Calculate the average peak area for each set.
-
-
Calculation:
-
Matrix Factor (MF) = (Average Peak Area in Set B) / (Average Peak Area in Set A)
-
Interpretation:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
-
% Matrix Effect = (1 - MF) * 100
-
An MF value significantly different from 1 confirms that matrix effects are impacting your analysis.
Q4: My post-extraction spike experiment confirmed significant ion suppression. Which sample preparation technique is best to clean up my samples?
A4: Improving sample preparation is the most effective way to combat matrix effects.[9] The goal is to selectively remove interfering matrix components, particularly phospholipids, while maximizing the recovery of this compound.
Here is a comparison of common techniques:
| Technique | Mechanism | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. | Non-selective. Fails to remove phospholipids and salts, which are major sources of ion suppression. | Quick screening assays where high accuracy is not paramount. |
| Liquid-Liquid Extraction (LLE) | Partitioning this compound into an immiscible organic solvent based on pH and polarity. | Can provide a cleaner extract than PPT if the solvent system is optimized. | Can be labor-intensive, requires solvent optimization, may have emulsion issues. | Removing non-polar interferences. A multi-step LLE can improve selectivity.[9] |
| Solid-Phase Extraction (SPE) | Using a solid sorbent to retain the analyte while matrix components are washed away. | Highly selective and effective. Excellent for removing phospholipids and salts. Can be automated.[4] | More expensive and requires method development to select the correct sorbent and optimize wash/elution steps. | Recommended for this compound. Provides the cleanest extracts, leading to minimal matrix effects and the best sensitivity.[5] |
Recommendation: For a low-level biomarker like this compound in a complex matrix, Solid-Phase Extraction (SPE) is the superior choice. A mixed-mode or reversed-phase sorbent is often a good starting point.
dot
Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.
Q5: I've switched to SPE, but still see some ion suppression. What chromatographic or mass spectrometer adjustments can I make?
A5: If a robust sample cleanup isn't sufficient, further optimization of your LC and MS parameters is necessary. The goal is to chromatographically separate this compound from any remaining interfering compounds.
1. Chromatographic Optimization:
-
Improve Separation: The most direct way to prevent co-eluting interferences from causing suppression is to separate them from your analyte peak.[10]
-
Action: Decrease the ramp speed of your chromatographic gradient around the retention time of this compound. A shallower gradient provides higher resolution, giving more time for interfering peaks to elute separately.
-
Action: Experiment with different column chemistries. If you are using a standard C18 column, consider one with a different selectivity (e.g., Phenyl-Hexyl) or a column specifically designed to reduce interactions with problematic compounds, such as those with metal-free hardware.[11]
-
-
Use a Divert Valve: Many modern LC systems have a divert valve that can switch the column flow to waste.[12]
-
Action: Program the divert valve to send the highly polar, unretained matrix components (e.g., salts from a urine sample) that elute at the beginning of the run to waste instead of the MS source. This significantly reduces source contamination and ion suppression in the early part of the chromatogram.
-
2. Mass Spectrometer Source Optimization:
-
Adjust Source Parameters: The settings of your ESI source can influence its susceptibility to matrix effects. While instrument-specific, some general principles apply.[13]
-
Gas Temperatures and Flow Rates: Increasing the desolvation gas temperature and flow can help evaporate the solvent more efficiently, which can sometimes reduce the impact of non-volatile matrix components.[13]
-
Capillary/Spray Voltage: Optimize this voltage by infusing a standard of this compound and adjusting for the most stable and intense signal. Voltages that are too high can cause in-source fragmentation, while voltages that are too low result in poor ionization efficiency.[13][14]
-
-
Consider APCI: If ESI continues to be problematic, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative. APCI is a gas-phase ionization technique and is generally less susceptible to suppression from non-volatile salts and polar compounds than ESI.[2]
dot
Caption: Recommended workflow for this compound analysis using SPE.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. Semantic Scholar. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed. [Link]
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. SpringerLink. [Link]
-
Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. Taylor & Francis Online. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
-
Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
-
How to reduce matrix effect and increase analyte signal in extracted samples? SCIEX. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode? ResearchGate. [Link]
-
Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. ResearchGate. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? PubMed. [Link]
-
Stable Isotope Dilution Assay. Technical University of Munich. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. Future Science. [Link]
-
A Stable Isotope Method for Measurement of Thymidine Incorporation Into DNA. PubMed. [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. ResearchGate. [Link]
-
Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. PubMed. [Link]
Sources
- 1. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 7. brewingscience.de [brewingscience.de]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Post-Labeling Assays for 4-Ethylthymine (4-EtT)
Sources
- 1. Modified immunoenriched (32)P-HPLC assay for the detection of O(4)-ethylthymidine in human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and simultaneous quantification of three smoking-related ethylthymidine adducts in human salivary DNA by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. silicycle.com [silicycle.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative multiple tracer autoradiography: considerations in optimizing precision and accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Storage phosphor imaging technique for detection and quantitation of DNA adducts measured by the 32P-postlabeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of DNA Hydrolysis for 4-Ethylthymine Analysis
Welcome to the technical support center for the optimization of DNA hydrolysis conditions for 4-Ethylthymine (4-EtT) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify this specific DNA adduct. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical DNA hydrolysis step.
The accurate quantification of DNA adducts like this compound is paramount in fields such as toxicology, cancer research, and drug development. The initial hydrolysis of DNA into its constituent nucleosides or bases is a critical step that directly impacts the final analytical outcome, typically measured by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Incomplete or overly harsh hydrolysis can lead to underestimation or degradation of the target analyte, respectively.
This guide provides in-depth, experience-driven advice to help you navigate the complexities of both enzymatic and acidic hydrolysis methods, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which is the better method for this compound analysis: enzymatic or acidic hydrolysis?
A1: The choice between enzymatic and acidic hydrolysis depends on several factors, including the downstream analytical method, the required throughput, and the potential for artifact formation.
-
Enzymatic hydrolysis is generally considered a milder approach, preserving the integrity of the modified nucleoside (4-ethyl-2'-deoxythymidine). This is often the preferred method for LC-MS/MS analysis, which typically quantifies the modified nucleoside.[2] Common enzyme cocktails include nuclease P1 and alkaline phosphatase.[4][5]
-
Acidic hydrolysis , often using formic acid, cleaves the DNA down to the individual nucleobases.[6][7] This method can be faster and more cost-effective but carries the risk of degrading the target adduct or other nucleobases if not carefully optimized.[8] For instance, harsh acidic conditions can lead to the deamination of cytosine to uracil.[9][10]
Q2: Why is DNA denaturation a necessary step before enzymatic hydrolysis?
A2: Denaturation, typically achieved by heating the DNA sample to 95-100°C, is crucial because enzymes like Nuclease P1 preferentially digest single-stranded DNA (ssDNA).[4][5][11][12] By separating the double-stranded DNA into single strands, you provide the enzyme with optimal access to the phosphodiester bonds, leading to a more complete and efficient digestion.
Q3: Can I use a different acid other than formic acid for hydrolysis?
A3: While other acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) have been tested, they are generally not recommended. Studies have shown that these strong acids can rapidly degrade nucleobases, including the target adducts, leading to inaccurate quantification.[10][13] Formic acid has been demonstrated to provide a more controlled hydrolysis with better preservation of purine bases.[13]
Q4: How do I remove the hydrolysis enzymes before LC-MS/MS analysis?
A4: It is critical to remove the enzymes as they can interfere with the LC column and the mass spectrometer. A common method is to inactivate the enzymes by heating the sample (e.g., 95°C for 10 minutes) after digestion is complete.[5] Subsequent protein precipitation using a solvent like cold acetone or methanol, followed by centrifugation, will pellet the denatured enzymes, allowing you to collect the supernatant containing the hydrolyzed nucleosides for analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Detectable this compound Signal
Potential Causes & Solutions:
-
Incomplete DNA Hydrolysis:
-
Enzymatic:
-
Suboptimal Enzyme Activity: Ensure enzymes are stored correctly and have not expired. Prepare fresh working solutions of enzymes for each experiment.[4]
-
Incorrect Buffer pH: Nuclease P1 requires an acidic pH (around 5.0-5.4), while alkaline phosphatase functions optimally at a pH of 7.5-8.0.[4][5] Verify the pH of your buffers.
-
Insufficient Incubation Time: While protocols vary, ensure you are allowing adequate time for each enzymatic step. A typical nuclease P1 digestion is 30-60 minutes, followed by a similar incubation time for alkaline phosphatase.[4][5]
-
-
Acidic:
-
-
Degradation of this compound:
-
Harsh Acidic Conditions: Overly aggressive acid hydrolysis (too high temperature, too long incubation, or overly strong acid) can degrade the 4-EtT adduct.[8] Perform a time-course experiment to determine the optimal hydrolysis time that maximizes 4-EtT release without causing significant degradation.
-
Contaminants in the DNA Sample: Impurities from the DNA extraction process can inhibit enzyme activity or interfere with the hydrolysis reaction. Ensure your DNA is of high purity.[14][15]
-
-
Issues with Downstream Analysis (LC-MS/MS):
-
Matrix Effects: Co-eluting compounds from the sample can suppress the ionization of 4-EtT in the mass spectrometer. Optimize your chromatographic separation to resolve 4-EtT from interfering matrix components.
-
Instrument Sensitivity: Ensure your LC-MS/MS system is tuned and calibrated for the specific mass transitions of this compound.
-
Issue 2: High Variability Between Replicate Samples
Potential Causes & Solutions:
-
Inconsistent Hydrolysis Conditions:
-
Temperature Fluctuations: Ensure uniform and stable heating for all samples during both denaturation and hydrolysis steps. Use a calibrated heat block or water bath.
-
Pipetting Inaccuracies: Precise addition of enzymes and buffers is critical. Use calibrated pipettes and ensure thorough mixing of reagents.
-
-
Incomplete DNA Precipitation or Resuspension:
-
If a precipitation step is used to purify the DNA prior to hydrolysis, ensure the pellet is completely resuspended. Incomplete resuspension will lead to variable amounts of DNA in each reaction.[16]
-
-
Sample Heterogeneity:
-
Ensure the initial DNA sample is thoroughly mixed before aliquoting for hydrolysis to avoid variations in the starting material.
-
Experimental Protocols & Data
Optimized Enzymatic Hydrolysis Protocol
This protocol is a robust starting point for the digestion of DNA to 2'-deoxynucleosides for LC-MS/MS analysis.
Materials:
-
Purified DNA sample
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Alkaline Phosphatase (e.g., Calf Intestinal or Shrimp Alkaline Phosphatase)[17]
-
Sodium Acetate Buffer (e.g., 40 mM, pH 5.2)
-
Tris-HCl Buffer (e.g., 1 M, pH 7.5)
-
Zinc Chloride (ZnCl₂) Solution
Step-by-Step Methodology:
-
DNA Denaturation:
-
Nuclease P1 Digestion:
-
Add sodium acetate buffer (pH 5.0-5.4) and a small amount of ZnCl₂ (to a final concentration of ~0.4 mM) to your denatured DNA.[4]
-
Add Nuclease P1 (e.g., 5 Units).
-
Incubate at 37°C for 30-60 minutes.
-
-
pH Adjustment and Alkaline Phosphatase Digestion:
-
Enzyme Inactivation and Sample Preparation:
-
Heat the sample at 95°C for 10 minutes to inactivate the enzymes.[5]
-
Centrifuge the sample at high speed to pellet the denatured proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Optimized Acidic Hydrolysis Protocol (Formic Acid)
This protocol is suitable for releasing nucleobases, including this compound, from the DNA backbone.
Materials:
-
Purified DNA sample
-
Formic Acid (reagent grade)
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot your DNA sample into a vial suitable for heating.
-
Lyophilize the DNA sample to dryness.
-
-
Hydrolysis:
-
Sample Clean-up:
-
After incubation, cool the sample.
-
Dry the sample completely under a stream of nitrogen or using a vacuum concentrator to remove the formic acid.
-
Reconstitute the sample in the appropriate mobile phase for LC-MS/MS analysis.
-
Table 1: Comparison of DNA Hydrolysis Methods for this compound Analysis
| Parameter | Enzymatic Hydrolysis | Acidic Hydrolysis (Formic Acid) |
| Products | 2'-deoxynucleosides (e.g., 4-ethyl-2'-deoxythymidine) | Nucleobases (e.g., this compound) |
| Conditions | Mild (37°C, near-neutral pH) | Harsh (High temperature, strong acid) |
| Advantages | Preserves adduct structure, high specificity | Fast, cost-effective, high throughput |
| Disadvantages | Slower, more expensive, potential for incomplete digestion | Risk of adduct degradation, less specific |
| Best For | LC-MS/MS analysis of modified nucleosides | GC-MS analysis or when high throughput is required |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in preparing your sample for this compound analysis.
Caption: Comparative workflow for enzymatic and acidic DNA hydrolysis.
References
-
Stone, K. et al. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry. [Link]
-
National Institute of Standards and Technology. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. [Link]
-
National Institutes of Health. (2020). Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. [Link]
-
ResearchGate. (2025). (PDF) Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. [Link]
-
PubMed. (2016). Formic acid hydrolysis/liquid chromatography isotope dilution mass spectrometry: An accurate method for large DNA quantification. [Link]
-
SciELO México. (n.d.). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2016). Where can I find a reliable protocol for DNA digestion with nuclease P1 and alkaline phosphatase?. [Link]
-
National Institutes of Health. (n.d.). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. [Link]
-
ResearchGate. (2020). DNA digestion by Nuclease P1 and alkaline phosphatase?. [Link]
-
Wikipedia. (n.d.). Alkaline phosphatase. [Link]
-
ResearchGate. (2018). How can i prepare the Nuclease P1 for DNA digestion?. [Link]
-
WikiLectures. (2022). Nucleic acid hydrolysis. [Link]
-
Scribd. (n.d.). Hydrolysis of Nucleic Acids. [Link]
-
Roche. (n.d.). Alkaline Phosphatase. [Link]
-
National Institutes of Health. (2020). Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine. [Link]
-
National Institutes of Health. (n.d.). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. [Link]
-
National Institutes of Health. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells. [Link]
-
LCGC International. (n.d.). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. [Link]
-
eScholarship.org. (n.d.). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. [Link]
-
National Institutes of Health. (n.d.). Methods and Challenges for Computational Data Analysis for DNA Adductomics. [Link]
-
National Institutes of Health. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. [Link]
-
National Institutes of Health. (n.d.). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. [Link]
-
Edvotek. (n.d.). TROUBLESHOOTING GUIDE DNA Extraction • Human PCR. [Link]
-
ResearchGate. (n.d.). Dephosphorylation of DNA Fragments with Alkaline Phosphatase. [Link]
-
DNA Genotek. (n.d.). Troubleshooting guide for PG-100 sample collection and extraction. [Link]
-
PubMed. (2021). LC-MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. [Link]
-
Analytical and Bioanalytical Chemistry Research. (2023). Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. [Link]
-
National Institutes of Health. (n.d.). DNA-catalyzed sequence-specific hydrolysis of DNA. [Link]
-
National Institutes of Health. (n.d.). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. [Link]
-
PubMed. (n.d.). A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization. [Link]
-
National Institutes of Health. (n.d.). Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry. [Link]
-
ResearchGate. (2025). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. [Link]
-
PubMed. (n.d.). A Practical Guide to the Measurement and Analysis of DNA Methylation. [Link]
Sources
- 1. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formic acid hydrolysis/liquid chromatography isotope dilution mass spectrometry: An accurate method for large DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. analchemres.org [analchemres.org]
- 14. edvotek.com [edvotek.com]
- 15. neb.com [neb.com]
- 16. dnagenotek.com [dnagenotek.com]
- 17. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 18. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]
Calibration strategies for the accurate measurement of 4-Ethylthymine adducts
Welcome to the technical support center for the accurate measurement of 4-Ethylthymine (4-EtT) DNA adducts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of DNA adduct analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure your measurements are both accurate and reliable. The formation of DNA adducts, such as 4-EtT, is a critical event in chemical carcinogenesis, and their precise quantification is paramount for risk assessment and mechanistic studies.[1] This resource is structured to anticipate and solve the challenges you may face, from initial experimental design to final data interpretation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the calibration and measurement of this compound adducts.
Q1: What is the gold standard method for quantifying 4-EtT DNA adducts?
A1: The consensus in the field points to liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy as the gold standard for its superior selectivity, sensitivity, and accuracy.[2] This approach involves spiking your unknown sample with a known quantity of a stable isotope-labeled version of 4-Ethylthymidine (e.g., ¹³C, ¹⁵N, or ²H labeled). Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. This co-behavior allows it to perfectly account for variations in sample preparation, extraction efficiency, and instrument response, thus correcting for potential losses and matrix effects.[3] The ratio of the native adduct to the labeled standard is used for precise quantification.
Q2: Why is enzymatic hydrolysis the preferred method for DNA digestion in adduct analysis?
A2: Enzymatic hydrolysis is generally preferred because it operates under mild conditions (typically pH 7-8 and 37°C), which minimizes the risk of artifactual adduct formation or degradation of labile adducts that can occur with harsher methods like acid or thermal hydrolysis.[4][5] The goal is to quantitatively release the 4-EtT adduct as its corresponding 2'-deoxynucleoside (4-O-ethylthymidine) for LC-MS/MS analysis. A combination of enzymes, such as Benzonase, phosphodiesterase I, and alkaline phosphatase, ensures complete digestion of the DNA backbone into individual deoxynucleosides.[4]
Q3: I can't find a commercial source for 4-O-ethylthymidine and its stable isotope-labeled analog. What should I do?
A3: It is common for specialized DNA adduct standards not to be commercially available. Therefore, chemical synthesis is often required. The synthesis of 4-O-ethylthymidine can be achieved through established organic chemistry routes. For the stable isotope-labeled internal standard, the synthesis would incorporate precursors containing stable isotopes (e.g., ¹³C, ¹⁵N).[6][7] While complex, this is a critical step for employing the stable isotope dilution method. Collaboration with a synthetic chemistry core facility or a specialized contract research organization may be a practical solution.
Q4: What are the expected MRM transitions for 4-O-ethylthymidine in an LC-MS/MS experiment?
A4: For most 2'-deoxynucleoside adducts analyzed by positive electrospray ionization (ESI) mass spectrometry, the most common and abundant fragmentation pathway is the neutral loss of the 2'-deoxyribose sugar moiety (116.0 Da).[8]
-
Precursor Ion (Q1): This will be the protonated molecule, [M+H]⁺. For 4-O-ethylthymidine (C₁₂H₁₈N₂O₅), the monoisotopic mass is approximately 270.12 Da. Therefore, the precursor ion to monitor would be m/z 271.1.[9]
-
Product Ion (Q3): This will be the protonated this compound base, [M+H - 116]⁺. This corresponds to an m/z of 155.1. Therefore, the primary MRM transition to monitor for quantification would be 271.1 → 155.1 . A secondary, qualifying transition should also be monitored for confirmation.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your 4-EtT adduct measurement workflow.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Signal for 4-EtT Adduct | 1. Incomplete DNA Hydrolysis: The adduct is still locked within the DNA backbone. 2. Low Adduct Abundance: The level of the adduct in your sample is below the instrument's limit of detection. 3. Poor Ionization Efficiency: Suboptimal ESI source conditions. 4. Adduct Degradation: The 4-EtT adduct may be unstable under certain sample processing or storage conditions. | 1. Optimize Digestion: Ensure the activity of your enzymes and optimize incubation time. A simplified one-step digestion protocol can be very effective.[4][5] Verify complete digestion by running a small aliquot on an agarose gel; digested DNA should appear as a low molecular weight smear. 2. Increase Sample Amount: If possible, start with a larger amount of DNA. 3. Tune MS Parameters: Perform an infusion of your 4-EtT standard to optimize source parameters like capillary voltage, gas flow, and temperature. 4. Ensure Proper Storage: Store DNA samples and digests at -80°C and minimize freeze-thaw cycles. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent enzyme activity. 2. Matrix Effects: Co-eluting compounds from the DNA hydrolysate are suppressing or enhancing the ion signal inconsistently.[3][10][11] 3. Instrument Instability: Fluctuations in the LC-MS/MS system performance. | 1. Use an Internal Standard: The use of a stable isotope-labeled internal standard is crucial to correct for this variability.[3] 2. Improve Chromatography: Optimize your LC gradient to separate 4-EtT from interfering matrix components.[11] A post-column infusion experiment can help identify regions of ion suppression. 3. System Suitability: Run a system suitability test with your standards before and after your sample batch to ensure consistent instrument performance. |
| Non-Linear Calibration Curve | 1. Incorrect Standard Concentrations: Errors in the preparation of the stock or working standard solutions. 2. Detector Saturation: The concentration of the highest standard point is too high for the detector's linear range. 3. Isotopic Cross-Contribution: At very high concentrations, the natural isotopes of the analyte can contribute to the signal of the internal standard. | 1. Verify Standard Preparation: Carefully re-prepare standards from a freshly weighed solid or a certified stock solution. Use calibrated pipettes and volumetric flasks.[12][13][14] 2. Adjust Concentration Range: Lower the concentration of your highest standard or dilute the samples to fall within the linear range of the curve. 3. Check for Interference: Analyze a high-concentration standard and monitor the internal standard's MRM channel for any signal. If present, this indicates cross-talk. |
| Unexpected Peaks in Chromatogram | 1. Contamination: Contamination from solvents, plasticware, or carryover from a previous injection. 2. Isomeric Interference: An isomer of 4-EtT or another compound with the same mass and similar fragmentation is present.[15] 3. In-source Fragmentation: The analyte or other compounds are fragmenting within the ion source. | 1. Run Blanks: Inject solvent blanks and procedural blanks to identify the source of contamination. 2. Enhance Chromatography: Improve chromatographic resolution to separate the peak of interest from the interference. A second, qualifying MRM transition is essential for confident identification.[16] 3. Optimize Source Conditions: Adjust source parameters to minimize in-source fragmentation. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. As a scientist, you should always validate and optimize these methods for your specific instrumentation and sample types.
Protocol 1: Preparation of Calibration Standards
Objective: To prepare a set of calibration standards for the quantification of 4-O-ethylthymidine.
Materials:
-
4-O-ethylthymidine (native standard)
-
Stable isotope-labeled 4-O-ethylthymidine (Internal Standard, IS)
-
LC-MS grade methanol and water
-
Calibrated micropipettes and Class A volumetric flasks
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the native standard and the IS into separate vials.
-
Dissolve each in 1 mL of methanol to create 1 mg/mL primary stocks. Sonicate briefly if necessary. Store at -20°C.
-
-
Secondary Stock Solutions (10 µg/mL):
-
Perform a 1:100 dilution of each primary stock in methanol to create 10 µg/mL secondary stocks.
-
-
Internal Standard Working Solution (e.g., 1 ng/mL):
-
Prepare a working solution of the IS at a concentration that will yield a robust signal in your LC-MS/MS system. This concentration will be held constant across all samples and standards.
-
-
Calibration Curve Standards:
-
Perform serial dilutions of the native standard secondary stock to create a series of working standards. A typical range might be 0.01 to 10 ng/mL.
-
For each calibration point, combine a fixed volume of the IS working solution with the appropriate volume of the native standard working solution and dilute to the final volume with your initial mobile phase composition. This ensures the IS concentration is constant across the curve.
-
Protocol 2: Enzymatic Hydrolysis of DNA
Objective: To digest genomic DNA to single deoxynucleosides for LC-MS/MS analysis. This is a simplified one-step protocol adapted from established methods.[4][5]
Materials:
-
Purified DNA sample (10-20 µg)
-
Internal Standard working solution
-
Enzyme Mix: Benzonase, Phosphodiesterase I, Alkaline Phosphatase
-
Digestion Buffer: 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9
Procedure:
-
To your DNA sample (in a microcentrifuge tube), add a known amount of the internal standard.
-
Prepare a fresh "Digest Mix" by adding the enzymes to the Digestion Buffer. The final concentrations of enzymes should be optimized, but a starting point is ~25 Units of Benzonase, ~0.03 Units of Phosphodiesterase I, and ~20 Units of Alkaline Phosphatase per 10 µg of DNA.
-
Add the Digest Mix to the DNA sample.
-
Incubate at 37°C for 6-18 hours in a water bath or incubator.
-
To stop the reaction and precipitate proteins, add an equal volume of cold methanol or acetonitrile. Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant containing the deoxynucleosides to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
Part 4: Visualizing the Workflow
Understanding the relationship between the different stages of the analysis is key to successful execution and troubleshooting.
Caption: Workflow for 4-EtT adduct quantification.
This diagram illustrates the major stages of the analytical process, from initial sample preparation through to final data analysis. Each step is a potential source of variability that must be carefully controlled.
Caption: Principle of Stable Isotope Dilution.
This diagram shows how a known amount of a labeled internal standard is used to determine an unknown amount of the native analyte by measuring their signal ratio in the mass spectrometer.
References
-
Singer, B. (1979). O4-Methyl-, O4-ethyl-, and O4-isopropylthymidine 5'-triphosphates as analogues of thymidine 5'-triphosphate: kinetics of incorporation by Escherichia coli DNA polymerase I. PubMed. [Link]
-
Singh, R., & Farmer, P. B. (2006). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. IntechOpen. [Link]
-
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH National Library of Medicine. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Schumacher, F., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. [Link]
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. NIH National Library of Medicine. [Link]
-
Mei, H. (2017). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Quinlivan, E. P., & Gregory, J. F. (2007). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. ResearchGate. [Link]
-
Li, W., et al. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. NIH National Library of Medicine. [Link]
-
Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. [Link]
-
NCBS. (2011). Ingel Digestion Protocol with Incubation Overnight. National Centre for Biological Sciences. [Link]
-
ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS... ResearchGate. [Link]
-
Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. Silantes. [Link]
-
Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. [Link]
-
Wang, J., & Kool, E. T. (2007). Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA. NIH National Library of Medicine. [Link]
-
Pedroso, E., et al. (1991). Synthesis of Oligonucleotides Containing 4-O-Ethylthymidine. ResearchGate. [Link]
-
Ryze Chemie. (2024). How To Make A Calibration Curve: A Guide (2024). Ryze Chemie. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
-
Volpe, A., et al. (2013). Generation of precise calibration curve for absolute quantification of DNA target by Real-Time PCR. PAGEPress. [Link]
-
LGC Group. (2003). Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. [Link]
-
Scott, L. G., et al. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. MDPI. [Link]
-
UMass Chan Medical School. (n.d.). In-gel Digestion protocol for Mass Spec Analysis. UMass Chan Medical School. [Link]
-
LCMS Methods. (2025). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. YouTube. [Link]
-
Sano, M., et al. (1977). A stable isotope method for measurement of thymidine incorporation into DNA. PubMed. [Link]
-
Grevatt, P. C., et al. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. PubMed. [Link]
-
Shields, A. F., et al. (1990). Utilization of labeled thymidine in DNA synthesis: studies for PET. NIH National Library of Medicine. [Link]
-
PubChem. (n.d.). O4-Ethylthymidine. National Center for Biotechnology Information. [Link]
-
Chen, Y., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. NIH National Library of Medicine. [Link]
Sources
- 1. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. nebiolab.com [nebiolab.com]
- 4. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. O4-Ethylthymidine | C12H18N2O5 | CID 107988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 13. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 14. uknml.com [uknml.com]
- 15. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. forensicrti.org [forensicrti.org]
Validation & Comparative
A Comparative Analysis of 4-Ethylthymine and O⁶-Ethylguanine Mutagenicity: Mechanisms, Repair, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents, a ubiquitous class of compounds found in the environment and used in chemotherapy, exert their effects primarily through the covalent modification of DNA. These modifications, or adducts, can disrupt normal DNA replication and transcription, leading to cytotoxic and mutagenic outcomes. Among the most well-studied and highly mutagenic lesions are O-alkylation products of DNA bases. This guide provides an in-depth comparison of two such critical adducts: 4-Ethylthymine (4-EtT) and O⁶-ethylguanine (O⁶-EtG). We will delve into their chemical nature, mutagenic mechanisms, the cellular repair pathways that counteract them, and the experimental methodologies used to study their effects. Understanding the distinct mutagenic potential and repair kinetics of these two adducts is crucial for assessing the carcinogenic risk of environmental mutagens and for optimizing the efficacy of alkylating chemotherapeutic agents.
Chemical Structure and Formation
Both 4-EtT and O⁶-EtG are formed by the addition of an ethyl group to an oxygen atom on the nucleobase. However, the position of this ethylation dictates the subsequent mispairing properties and mutagenic signature of the adduct.
-
O⁶-ethylguanine (O⁶-EtG): Formed by the ethylation of the O⁶ position of guanine. This modification disrupts the normal Watson-Crick hydrogen bonding face of the guanine base.
-
This compound (4-EtT): Arises from the ethylation of the O⁴ position of thymine. Similar to O⁶-EtG, this adduct alters the hydrogen bonding capabilities of the thymine base.
These adducts are typically induced by N-nitroso compounds, such as N-ethyl-N-nitrosourea (ENU), which are potent mutagens and carcinogens.
Mutagenic Mechanisms: A Tale of Two Transitions
The mutagenicity of both 4-EtT and O⁶-EtG stems from their ability to cause mispairing during DNA replication, leading to specific point mutations known as transitions.
O⁶-Ethylguanine: The G•C → A•T Transition Engine
O⁶-ethylguanine preferentially mispairs with thymine (T) during DNA replication.[1][2] The ethyl group at the O⁶ position forces the guanine base into a rare tautomeric form or alters its hydrogen bonding pattern, allowing it to form a stable base pair with thymine that mimics a canonical Watson-Crick pair.[1][3] This mispairing leads to the incorporation of thymine opposite the O⁶-EtG lesion. In the subsequent round of replication, this newly incorporated thymine correctly pairs with adenine, resulting in a G•C to A•T transition mutation.[1] While O⁶-EtG can also pair with cytosine, the O⁶-EtG•T mispair is often accommodated more readily by the DNA polymerase active site.[1][3]
This compound: Driving the A•T → G•C Transition
Conversely, this compound is a potent inducer of A•T to G•C transition mutations. The ethyl group at the O⁴ position of thymine promotes mispairing with guanine (G).[4][5][6] This 4-EtT•G mispair is structurally accommodated within the DNA helix, leading DNA polymerase to insert guanine opposite the lesion.[5][6][7] In the next replication cycle, this guanine will correctly template the insertion of cytosine, completing the A•T to G•C transition.[7][8] Studies have shown that the 4-EtT•G pairing is formed much more frequently than the non-mutagenic 4-EtT•A pairing.[5][6]
Comparative Mutagenicity and Influencing Factors
While both adducts are highly mutagenic, their relative potency can be influenced by several factors, including the efficiency of cellular DNA repair mechanisms and the fidelity of DNA polymerases. In systems with proficient DNA repair, O⁶-EtG is often repaired more efficiently than 4-EtT.[9][10] Consequently, the less readily repaired 4-EtT can be considered potentially more mutagenic in cells with robust repair systems.[10]
Studies in E. coli have shown that 4-EtT is more mutagenic than O⁶-EtG in repair-competent strains.[9] This difference is largely attributed to the preferential repair of O⁶-EtG.[9] In human cells, the persistence of these lesions also plays a critical role in their mutagenic outcome.
| Adduct | Primary Mutation | Mispairing Partner | Relative Mutagenicity (in repair-proficient cells) |
| O⁶-Ethylguanine (O⁶-EtG) | G•C → A•T | Thymine (T) | Lower (due to efficient repair) |
| This compound (4-EtT) | A•T → G•C | Guanine (G) | Higher (due to slower repair) |
DNA Repair Mechanisms: The Cellular Defense
Cells have evolved sophisticated DNA repair pathways to remove alkylation damage and mitigate its mutagenic consequences. The repair pathways for O⁶-EtG and 4-EtT differ significantly in their efficiency and primary mechanisms.
Repair of O⁶-Ethylguanine
The primary defense against O⁶-EtG is direct reversal by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT) .[11][12] AGT directly transfers the ethyl group from the O⁶ position of guanine to a cysteine residue within its own active site.[12] This is a "suicide" mechanism, as the alkylated AGT is inactivated and subsequently degraded.[12] The efficiency of AGT is a critical determinant of cellular resistance to the mutagenic effects of alkylating agents. In addition to AGT, the nucleotide excision repair (NER) pathway can also contribute to the repair of O⁶-EtG, particularly when AGT is saturated or deficient.[11] The mismatch repair (MMR) system has also been implicated in processing O⁶-EtG lesions.[13]
Repair of this compound
The repair of 4-EtT is generally slower and less efficient than that of O⁶-EtG.[11] While AGT can repair O⁴-alkylthymine adducts, its efficiency for these lesions is significantly lower than for O⁶-alkylguanine adducts.[14] There is evidence for a distinct repair activity specific for O⁴-ethylthymine in human cells, which appears to be different from AGT.[15] The nucleotide excision repair (NER) pathway is also thought to play a role in the removal of 4-EtT, although this process is relatively slow.[8] The less efficient repair of 4-EtT contributes to its high mutagenic potential, as the lesion is more likely to persist through DNA replication.
In Vitro Primer Extension Assays
Primer extension assays are used to assess the ability of a DNA polymerase to bypass a specific lesion and to determine which nucleotide is incorporated opposite the adduct. [5][6]In this assay, a short, radiolabeled primer is annealed to a template strand containing the adduct of interest. A DNA polymerase and deoxynucleoside triphosphates (dNTPs) are then added. The reaction products are separated by gel electrophoresis to determine the extent of primer elongation and the identity of the incorporated nucleotide. This method provides valuable insights into the miscoding potential of an adduct in a controlled, in vitro setting. [5][6]
Conclusion
This compound and O⁶-ethylguanine are both potent mutagenic DNA lesions that arise from exposure to ethylating agents. While they both lead to transition mutations, their mechanisms, resulting mutations, and interactions with the cellular DNA repair machinery are distinct. O⁶-EtG primarily causes G•C → A•T transitions and is a primary target for efficient direct reversal repair by AGT. In contrast, 4-EtT induces A•T → G•C transitions and is repaired more slowly, making it a highly persistent and mutagenic lesion, particularly in cells with proficient AGT activity. A thorough understanding of the comparative mutagenicity of these adducts is essential for fields ranging from toxicology and cancer biology to the development of more effective and less toxic chemotherapeutic strategies.
References
- Singer, B., Chavez, F., & Spengler, S. J. (1986). Site-specific gap-misrepair mutagenesis by Othis compound.
- Swann, P. F. (1990). Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases.
- Dosanjh, M. K., Menichini, P., Eritja, R., & Singer, B. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, 14(9), 1915–1919.
- Saffhill, R. (1985). The competitive miscoding of O6-methylguanine and O6-ethylguanine and the possible importance of cellular deoxynucleoside 5'-triphosphate pool sizes in mutagenesis and carcinogenesis. Chemico-biological interactions, 53(1-2), 143–156.
- Tan, X., Wang, Y., & Wang, Y. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic acids research, 43(19), 9263–9271.
- Dosanjh, M. K., Menichini, P., Eritja, R., & Singer, B. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, 14(9), 1915-1919.
- Dosanjh, M. K., Menichini, P., Eritja, R., & Singer, B. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915-1919.
- Pauly, G. T., Hughes, S. H., & Moschel, R. C. (2002). Mutagenesis in human cells by O(6)-methyl-, O(6)-ethyl-, and O(6)-benzylguanine and O(4)-methylthymine in human cells: effects of O(6)-alkylguanine-DNA alkyltransferase and mismatch repair. Chemical research in toxicology, 15(12), 1609–1618.
- Pauly, G. T., Hughes, S. H., & Moschel, R. C. (1998). Comparison of mutagenesis by O6-methyl- and O6-ethylguanine and O4-methylthymine in Escherichia coli using double-stranded and gapped plasmids. Carcinogenesis, 19(3), 457–462.
- Warren, J. J., & Hamilton, J. W. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions.
- Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer research, 52(7), 2008–2011.
- Lang, A., & Epe, B. (1992). Site-specific mutagenesis induced by single O6-alkylguanines (O6-n-propyl, O6-n-butyl, O6-n-octyl) in vivo. Carcinogenesis, 13(10), 1875–1880.
- Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International journal of molecular sciences, 24(4), 3683.
- Bhanot, O. S., Grevatt, P. C., Donahue, J. M., Gabrielides, C. N., & Solomon, J. J. (1991). Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli. Biochemistry, 30(28), 6969–6976.
- Xu-Welliver, M., Le, X. C., & Pegg, A. E. (1996). Binding and repair of O6-ethylguanine in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context. Carcinogenesis, 17(6), 1257–1263.
- Dolan, M. E., Scicchitano, D., & Pegg, A. E. (1987). Repair of synthetic oligonucleotides containing O6-methylguanine, O6-ethylguanine and O4-methylthymine, by O6-alkylguanine-DNA alkyltransferase.
- Reardon, J. T., & Sancar, A. (1994). A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization. Chemical research in toxicology, 7(4), 511–517.
- Choi, J. Y., & Guengerich, F. P. (2006). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. The Journal of biological chemistry, 281(43), 32369–32378.
- MoBiologie. (2024, July 30). Lecture 9 DNA Damage and Repair Mechanisms Explained [Video]. YouTube.
Sources
- 1. Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive miscoding of O6-methylguanine and O6-ethylguanine and the possible importance of cellular deoxynucleoside 5'-triphosphate pool sizes in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific gap-misrepair mutagenesis by Othis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of mutagenesis by O6-methyl- and O6-ethylguanine and O4-methylthymine in Escherichia coli using double-stranded and gapped plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Mutagenesis by O(6)-methyl-, O(6)-ethyl-, and O(6)-benzylguanine and O(4)-methylthymine in human cells: effects of O(6)-alkylguanine-DNA alkyltransferase and mismatch repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repair of synthetic oligonucleotides containing O6-methylguanine, O6-ethylguanine and O4-methylthymine, by O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A human DNA repair activity specific for Othis compound: identification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Ethylthymine Repair by DNA Glycosylases: A Guide for Researchers
This guide provides an in-depth comparative analysis of the enzymatic repair of 4-Ethylthymine (4-EtT), a significant mutagenic DNA lesion. We will explore the roles of different DNA glycosylases, present comparative performance data, and detail the experimental methodologies crucial for research in this field. This document is intended for researchers, scientists, and professionals in drug development who are focused on DNA repair, mutagenesis, and cancer biology.
Introduction: The Threat of this compound
Exposure of DNA to ethylating agents, such as the potent carcinogen N-ethyl-N-nitrosourea (ENU), results in the formation of various DNA adducts. Among these, O-alkylated thymine derivatives are particularly insidious due to their miscoding potential. This compound (4-EtT) is a pro-mutagenic lesion that preferentially pairs with guanine instead of adenine during DNA replication.[1][2] This mispairing leads to T:A to C:G transition mutations, compromising genomic integrity and contributing to carcinogenesis.[3][4][5] Given its direct role in mutagenesis, understanding the cellular mechanisms for 4-EtT repair is of paramount importance.
The primary defense against such base lesions is the Base Excision Repair (BER) pathway, a multi-step process initiated by a class of enzymes known as DNA glycosylases. These enzymes are responsible for recognizing and excising the damaged base, creating an apurinic/apyrimidinic (AP) site that is subsequently processed by other BER enzymes to restore the correct DNA sequence.
The Key Players: DNA Glycosylases in Alkylation Repair
While several DNA repair pathways exist, the BER pathway, initiated by DNA glycosylases, is central to the removal of small base lesions like 4-EtT. The efficiency and substrate specificity of these glycosylases can vary significantly. Key enzymes implicated in the repair of alkylated bases include:
-
Alkyladenine DNA Glycosylase (AAG) : Also known as N-methylpurine DNA glycosylase (MPG), AAG is a monofunctional glycosylase in humans that recognizes and removes a broad spectrum of damaged purines, including 3-methyladenine and 7-methylguanine.[6][7] Its role in repairing alkylated pyrimidines is less pronounced.
-
Escherichia coli AlkA : The bacterial counterpart to human AAG, AlkA also exhibits broad substrate specificity for alkylated bases.[8]
-
Thymine DNA Glycosylase (TDG) : TDG is a key enzyme in maintaining epigenetic stability and repairing G:T and G:U mismatches that arise from the deamination of 5-methylcytosine and cytosine, respectively.[9][10] Its substrate range also includes other modified pyrimidines.[11]
Other repair mechanisms, such as Nucleotide Excision Repair (NER) and direct reversal by alkyltransferases (like O6-alkylguanine-DNA alkyltransferase, AGT), also contribute to the overall defense against alkylation damage.[12][13] However, studies have shown that the repair of O-ethylated thymines, including 4-EtT, can be slow and may not be efficiently handled by these alternative pathways in human cells.[14]
Comparative Performance of Glycosylases on this compound
The efficacy of a DNA glycosylase is determined by its ability to recognize the specific lesion and catalyze the cleavage of the N-glycosidic bond. Unfortunately, direct, comprehensive kinetic data comparing multiple glycosylases on a 4-EtT substrate is sparse in the literature. However, existing studies provide critical insights into their relative roles.
Research has indicated that the repair of various ethylated thymidine lesions, including O4-ethylthymidine, shows a negligible role for the AAG glycosylase in mammalian cells.[15] This suggests that AAG, despite its broad specificity for alkylated purines, is not a primary enzyme for the repair of 4-EtT. This inefficiency is a crucial piece of information, as it implies that 4-EtT lesions are likely to persist longer if other repair mechanisms are not robust.
The following table summarizes the known activities and specificities of relevant DNA repair enzymes on alkylated bases, highlighting the current understanding of 4-EtT repair.
| Enzyme/Pathway | Organism | Substrate(s) | Activity on this compound (4-EtT) | Supporting Evidence/Comments |
| AAG/MPG | Human | 3-methyladenine, 7-methylguanine, hypoxanthine, ethenoadenine[6][7] | Negligible | Studies using nonreplicative vectors in mammalian cells showed that Aag depletion did not significantly alter the properties of O4-EtdT lesions.[15] |
| AlkA | E. coli | Broad range of alkylated purines and pyrimidines | Potentially low | While a broad substrate enzyme, its primary targets are lesions like 3-methyladenine. Specific kinetic data on 4-EtT is limited. |
| TDG | Human | G:T and G:U mismatches, 5-formylcytosine, 5-carboxylcytosine[10][11] | Not a primary substrate | TDG's main role is in repairing deamination products and oxidized methylcytosines. It is not known to be a significant repair enzyme for 4-EtT.[9][16] |
| Alkyltransferases (e.g., AGT) | Human | O6-alkylguanine, O4-alkylthymine | Low to moderate | Human AGT (hAGT) has poor activity on O4-methylthymine, and by extension, likely on 4-EtT. Certain bacterial or engineered AGTs show higher proficiency.[13] |
| Nucleotide Excision Repair (NER) | Human, E. coli | Bulky DNA adducts | Low | NER can repair O-alkylated bases, but its recognition of non-bulky adducts like 4-EtT is relatively poor.[12][13] |
Mechanistic Insights: The "Why" Behind Substrate Specificity
The differences in repair efficiency among DNA glycosylases stem from the architecture of their active sites. These enzymes flip the target nucleotide out of the DNA helix and into a specific recognition pocket. For AAG, the active site is well-suited for accommodating damaged purines. The larger ethyl group at the O4 position of thymine, compared to a methyl group or the hydrogen in an undamaged base, likely creates steric hindrance within the active site of enzymes like AAG, preventing efficient binding and catalysis.
This highlights a critical concept in DNA repair: the potential for competition between repair pathways. For some lesions, a glycosylase might bind tightly but fail to excise the base, inadvertently shielding the lesion from other repair enzymes that could resolve it.[17][18] This enzymatic "dead end" can have significant consequences for genome stability.
Experimental Protocols: Measuring Glycosylase Activity
A robust and reproducible method for assessing glycosylase activity is essential for comparative studies. The Oligonucleotide Cleavage Assay is a gold standard for this purpose. It directly measures the excision of a specific lesion from a synthetic DNA substrate.
Detailed Step-by-Step Methodology: Oligonucleotide Cleavage Assay
This protocol is designed to measure the excision of 4-EtT from a double-stranded DNA oligonucleotide.
1. Preparation of the 4-EtT DNA Substrate: a. Synthesize a single-stranded DNA oligonucleotide (e.g., 30-40 nucleotides long) containing a single this compound residue at a defined position. b. Purify the oligonucleotide using High-Performance Liquid Chromatography (HPLC) to ensure homogeneity. c. Label the 5' end of the oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection. Alternatively, a fluorescent label (e.g., FAM) can be used for non-radioactive detection. d. Anneal the labeled, 4-EtT-containing strand to its complementary unlabeled strand in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature. This creates the double-stranded substrate.
2. Glycosylase Reaction: a. Prepare a reaction buffer suitable for the specific glycosylase being tested (a typical buffer is 20 mM Tris-HCl pH 7.6, 75 mM KCl, 1 mM EDTA, 1 mM DTT, and 10 µg/mL Bovine Serum Albumin).[19] b. In a microcentrifuge tube, combine the reaction buffer, the purified DNA glycosylase (at a concentration determined by titration, e.g., 10-100 nM), and the radiolabeled or fluorescently labeled 4-EtT DNA substrate (e.g., 10-50 nM). c. For kinetic studies, it is crucial to use enzyme concentrations that are in excess of the substrate for single-turnover kinetics, which measures the rate of the chemical step without being limited by product release.[11][20] d. Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes) to create a time course. e. Stop the reaction in each aliquot by adding a solution that denatures the protein, such as a loading buffer containing formamide and EDTA, or by adding NaOH.
3. Analysis of Products: a. The excision of 4-EtT by the glycosylase leaves an abasic (AP) site. This AP site is chemically labile and can be cleaved by treatment with a hot alkali solution (e.g., 0.1 M NaOH at 90°C for 10 minutes). b. Load the samples onto a denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 7 M urea). c. Separate the cleaved product from the full-length substrate by electrophoresis. The cleaved product will migrate faster. d. Visualize the bands. For radiolabeled substrates, use phosphorimaging. For fluorescently labeled substrates, use a gel imager with the appropriate excitation and emission filters. e. Quantify the intensity of the substrate and product bands for each time point. The percentage of substrate converted to product can then be plotted against time to determine the reaction rate.
Visualizing the Workflow & Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate the oligonucleotide cleavage assay workflow and the Base Excision Repair pathway.
Caption: Workflow for the Oligonucleotide Cleavage Assay.
Caption: The Base Excision Repair (BER) Pathway for 4-EtT.
Conclusion and Implications for Future Research
The comparative analysis reveals that this compound is a challenging lesion for the cell's primary DNA glycosylases, particularly the well-characterized AAG enzyme. Its inefficient removal means that 4-EtT has a higher probability of persisting until DNA replication, where it can direct the incorporation of guanine and lead to mutation.
For researchers and drug development professionals, these findings have several key implications:
-
Understanding Mutagenesis: The inefficiency of AAG in repairing 4-EtT helps explain the high mutagenic potential of ethylating agents.
-
Targeting DNA Repair: In the context of cancer therapy, some treatments rely on inducing DNA damage. Understanding which lesions are poorly repaired can inform the design of combination therapies. For instance, inhibiting a secondary repair pathway for 4-EtT could potentiate the effects of ethylating chemotherapeutic agents.
-
Future Directions: There is a clear need for more direct comparative kinetic studies of various DNA glycosylases on 4-EtT substrates. Such data would provide a more quantitative understanding of repair efficiencies and could help identify novel repair activities or uncover unexpected substrate specificities in other glycosylases.
By continuing to dissect the intricate mechanisms of DNA repair, we can gain deeper insights into the etiology of cancer and develop more effective strategies for its prevention and treatment.
References
-
Site-specific gap-misrepair mutagenesis by Othis compound. PubMed.
-
Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. PubMed.
-
Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, Oxford Academic.
-
Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. Oxford Academic.
-
Comparison of the relative mutagenicities of O-alkylthymines site-specifically incorporated into phi X174 DNA. PubMed.
-
Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. PubMed.
-
A Human DNA Repair Activity Specific for Othis compound: Identification and Partial Characterization. PubMed.
-
Alternative pathways for the in vivo repair of O6-alkylguanine and O4-alkylthymine in Escherichia coli: the adaptive response and nucleotide excision repair. PubMed.
-
Human DNA glycosylase enzyme TDG repairs thymine mispaired with exocyclic etheno-DNA adducts. PubMed.
-
Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. PubMed Central.
-
Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. PubMed.
-
Illustration of protocol for intracellular DNA glycosylase activity assay. ResearchGate.
-
Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase. PubMed Central.
-
Mechanisms of DNA damage, repair and mutagenesis. PubMed Central.
-
Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. National Institutes of Health.
-
Direct repair of 3,N-4-ethenocytosine by the human ALKBH2 dioxygenase is blocked by the AAG/MPG glycosylase. ResearchGate.
-
DNA-3-methyladenine glycosylase. Wikipedia.
-
Roles of Aag, Alkbh2, and Alkbh3 in the Repair of Carboxymethylated and Ethylated Thymidine Lesions. PubMed.
-
Pre-steady-state kinetics shows differences in processing of various DNA lesions by Escherichia coli formamidopyrimidine-DNA glycosylase. National Institutes of Health.
-
Thymine DNA Glycosylase Is Essential for Active DNA Demethylation by Linked Deamination-Base Excision Repair. National Institutes of Health.
-
The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer. PubMed Central.
-
Thymine DNA glycosylase exhibits negligible affinity for nucleobases that it removes from DNA. PubMed Central.
-
A rapid, safe, and quantitative in vitro assay for measurement of uracil-DNA glycosylase activity. PubMed.
-
Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. National Institutes of Health.
-
Decoding the Catalytic Strategy for DNA Alkylation Repair by AlkA: Insights from MD Simulations and QM/MM Calculations. ChemRxiv, Cambridge Open Engage.
-
DNA Glycosylases Define the Outcome of Endogenous Base Modifications. MDPI.
-
Assay design for analysis of human uracil DNA glycosylase. Rowan University.
-
Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair. Methods in Enzymology.
-
General scheme of the experiment. (A) Structure and lengths of the DNA. ResearchGate.
-
Rapid excision of oxidized adenine by human thymine DNA glycosylase. PubMed Central.
-
Inhibitors of DNA Glycosylases as Prospective Drugs. PubMed Central.
-
Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase. NSF Public Access Repository.
-
Thymine DNA glycosylase is essential for active DNA demethylation by linked deamination-base excision repair. Fox Chase Cancer Center.
-
Resolving DNA Damage: Epigenetic Regulation of DNA Repair. MDPI.
Sources
- 1. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Site-specific gap-misrepair mutagenesis by Othis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the relative mutagenicities of O-alkylthymines site-specifically incorporated into phi X174 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymine DNA glycosylase exhibits negligible affinity for nucleobases that it removes from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid excision of oxidized adenine by human thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative pathways for the in vivo repair of O6-alkylguanine and O4-alkylthymine in Escherichia coli: the adaptive response and nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Roles of Aag, Alkbh2, and Alkbh3 in the Repair of Carboxymethylated and Ethylated Thymidine Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of DNA Glycosylases as Prospective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Ethylthymine: A Comparative Guide to a Specific Biomarker of DNA Alkylation Damage
For researchers, scientists, and drug development professionals dedicated to the intricate fields of toxicology, oncology, and pharmacology, the precise measurement of DNA damage is paramount. It serves as a critical endpoint for assessing the genotoxic potential of novel chemical entities, understanding mechanisms of carcinogenesis, and developing targeted therapies. While a host of biomarkers exist, each with its own merits and limitations, this guide provides an in-depth validation of 4-Ethylthymine (4-EtT) as a highly specific and persistent biomarker of ethylating agent-induced DNA damage. We will objectively compare its performance against two widely recognized biomarkers of DNA damage: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative stress, and O6-methylguanine (O6-MeG), a key indicator of methylation damage. This guide is designed to equip you with the technical insights and experimental frameworks necessary to make informed decisions when selecting the most appropriate biomarker for your research endeavors.
The Imperative for Specific and Sensitive DNA Damage Biomarkers
DNA, the blueprint of life, is under constant assault from a myriad of endogenous and exogenous agents. These insults can lead to a variety of DNA lesions, which, if not properly repaired, can result in mutations, genomic instability, and ultimately, diseases such as cancer.[1] The ability to accurately detect and quantify specific types of DNA damage is therefore a cornerstone of modern biomedical research. An ideal biomarker should be chemically stable, specific to a particular type of damage or exposure, readily detectable with high sensitivity, and its levels should correlate with a biological effect.
This compound (4-EtT): A Hallmark of Ethylation Damage
This compound is a DNA adduct formed when an ethyl group covalently binds to the O4 position of a thymine base. This type of damage is primarily induced by ethylating agents, a class of compounds found in tobacco smoke, certain industrial chemicals, and some chemotherapeutic drugs.[2][3] The formation of 4-EtT is a significant event in mutagenesis as it can lead to T:A to C:G transition mutations during DNA replication due to its propensity to mispair with guanine.[4]
One of the key attributes of 4-EtT as a biomarker is its remarkable persistence in tissues. Studies have shown that 4-EtT is repaired relatively slowly in human cells, allowing it to accumulate and serve as a long-term dosimeter of exposure to ethylating agents.[3][5] This persistence is particularly valuable in epidemiological studies and for monitoring chronic exposures.
Comparative Analysis: 4-EtT vs. 8-oxo-dG and O6-MeG
To truly appreciate the utility of 4-EtT, it is essential to compare its characteristics with other established DNA damage biomarkers.
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): The Oxidative Stress Sentinel
8-oxo-dG is one of the most abundant and extensively studied markers of oxidative DNA damage, arising from the attack of reactive oxygen species (ROS) on guanine bases.[6][7] It is a potent mutagenic lesion that can lead to G:C to T:A transversions.[6]
O6-methylguanine (O6-MeG): A Key Lesion from Methylating Agents
O6-methylguanine is a highly mutagenic DNA adduct formed by methylating agents.[6] Similar to 4-EtT, it is a pro-mutagenic lesion that can cause G:C to A:T transition mutations if not repaired.[6] The repair of O6-MeG is primarily carried out by the O6-alkylguanine-DNA alkyltransferase (AGT) protein.
Here, we present a comparative summary of these three key biomarkers:
| Feature | This compound (4-EtT) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | O6-methylguanine (O6-MeG) |
| Type of Damage | DNA Alkylation (Ethylation) | DNA Oxidation | DNA Alkylation (Methylation) |
| Primary Inducing Agents | Ethylating agents (e.g., in tobacco smoke, N-nitroso compounds)[2][3] | Reactive Oxygen Species (ROS) from endogenous and exogenous sources[6][7] | Methylating agents (e.g., N-nitroso compounds, temozolomide)[6] |
| Specificity | High for ethylating agents | General marker of oxidative stress | High for methylating agents |
| Mutagenic Potential | High (T:A → C:G transitions)[4] | High (G:C → T:A transversions)[6] | High (G:C → A:T transitions)[6] |
| Primary Repair Pathway | Nucleotide Excision Repair (NER), though relatively slow[5] | Base Excision Repair (BER)[6] | O6-Alkylguanine-DNA Alkyltransferase (AGT)[6] |
| Persistence in Tissue | High, due to slow repair[3][5] | Generally repaired efficiently, but can accumulate under chronic stress | Repair is efficient if AGT is active |
| Analytical Methods | LC-MS/MS, Immunoassays[3] | LC-MS/MS, HPLC-ECD, ELISA, Comet Assay[8][9][10] | LC-MS/MS, Immunoassays |
| Typical Applications | Biomonitoring of exposure to ethylating agents (e.g., smoking), carcinogenesis research | Studies of oxidative stress-related diseases (e.g., cancer, neurodegeneration, aging) | Monitoring exposure to methylating agents, predicting response to chemotherapy |
Experimental Validation of this compound: A Step-by-Step Protocol
The gold standard for the quantification of 4-EtT in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, allowing for the accurate measurement of adduct levels even in complex matrices. Below is a detailed protocol for the analysis of 4-EtT in tissue DNA.
Protocol: Quantification of this compound in Tissue DNA by LC-MS/MS
1. DNA Isolation
-
Excise 50-100 mg of tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and proteinase K.
-
Perform a standard phenol-chloroform extraction followed by ethanol precipitation to isolate high-quality genomic DNA.
-
Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 ratio (should be ~1.8).
2. DNA Hydrolysis
-
To 50 µg of DNA, add a solution of DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer.
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of the DNA into individual deoxynucleosides.
-
The rationale for enzymatic hydrolysis is to release the 4-ethyl-2'-deoxythymidine (4-EtdT) from the DNA backbone for subsequent analysis without introducing artifactual damage that can occur with acid hydrolysis.
3. Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides, including 4-EtdT, with methanol.
-
Dry the eluate under a gentle stream of nitrogen.
4. LC-MS/MS Analysis
-
Reconstitute the dried sample in a small volume of mobile phase (e.g., 100 µL).
-
Inject an aliquot (e.g., 10 µL) onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific multiple reaction monitoring (MRM) transition for 4-EtdT (e.g., m/z 257.1 → 141.1, corresponding to the transition from the protonated molecule to the ethylated thymine base).
-
For absolute quantification, a stable isotope-labeled internal standard (e.g., [d5-ethyl]-4-EtdT) should be added to the sample prior to hydrolysis.
5. Data Analysis
-
Integrate the peak areas for both the analyte (4-EtdT) and the internal standard.
-
Generate a standard curve using known amounts of 4-EtdT and the internal standard.
-
Calculate the concentration of 4-EtdT in the original DNA sample, typically expressed as the number of adducts per 10^7 or 10^8 normal nucleotides.
Visualizing the Concepts
To further clarify the key processes and relationships discussed in this guide, we provide the following diagrams generated using Graphviz.
Caption: Formation of the this compound DNA adduct.
Caption: Experimental workflow for 4-EtT quantification.
Caption: Decision tree for biomarker selection.
Conclusion: The Strategic Value of this compound
In the landscape of DNA damage biomarkers, this compound emerges as a powerful tool for specifically and sensitively detecting exposure to ethylating agents. Its high persistence in tissues provides a unique advantage for long-term molecular dosimetry. While 8-oxo-dG remains the cornerstone for assessing oxidative stress and O6-MeG is critical for understanding methylation damage and therapeutic responses, 4-EtT fills a crucial niche for researchers investigating the etiological role of ethylating agents in carcinogenesis and other pathologies. By understanding the distinct characteristics and applying the robust analytical methodologies outlined in this guide, researchers can confidently select and validate the most appropriate biomarker to advance their scientific inquiries and contribute to the development of novel diagnostics and therapeutics.
References
-
Singer, B., & Spengler, S. J. (1986). Site-specific gap-misrepair mutagenesis by Othis compound. Environmental health perspectives, 70, 141–146. [Link]
-
Pauly, G. T., Hughes, S. H., & Moschel, R. C. (2002). Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. Journal of Biological Chemistry, 277(46), 43987–43993. [Link]
-
He, Y., Wang, M., & El-Bayoumy, K. (2020). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 8(4), 89. [Link]
-
Tom-Toth, A., Godschalk, R., Schoket, B., & van Schooten, F. J. (2011). Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts. Mutagenesis, 26(4), 529–534. [Link]
-
Barros, S. P., Silva, A. M., & de Almeida, I. T. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Molecules, 27(5), 1620. [Link]
-
National Research Council (US) Committee on Biologic Markers. (1989). Biologic Markers in Reproductive Toxicology. National Academies Press (US). [Link]
-
Loft, S., Vistisen, K., Ewertz, M., Tjønneland, A., Overvad, K., & Poulsen, H. E. (1992). Oxidative stress in humans: validation of biomarkers of DNA damage. FEBS letters, 313(1), 83–85. [Link]
-
Ravanat, J. L., Douki, T., Duez, P., Gremaud, E., Herbert, K., Hoet, P., ... & Cadet, J. (2002). Oxidative stress in humans: validation of biomarkers of DNA damage. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 512(2-3), 107–116. [Link]
-
Olinski, R., Gackowski, D., Foksinski, M., Rozalski, R., Roszkowski, K., & Jaruga, P. (2002). Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer. Medical Science Monitor, 8(6), RA133-RA142. [Link]
Sources
- 1. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific gap-misrepair mutagenesis by Othis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress in humans: validation of biomarkers of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and Mass Spectrometry for 4-Ethylthymine Quantification
In the fields of toxicology, pharmacology, and cancer research, the precise quantification of DNA adducts like 4-Ethylthymine (4-EtT) is paramount. These molecular lesions, often resulting from exposure to alkylating agents, serve as critical biomarkers for assessing DNA damage and repair, and for evaluating the genotoxic potential of new chemical entities. The choice of analytical methodology is a critical decision point that dictates the sensitivity, specificity, and ultimate reliability of the data generated.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for 4-EtT quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a self-validating system, this document will not only outline the theoretical underpinnings of each method but will also present a structured cross-validation workflow, complete with experimental protocols and comparative performance data. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific research needs.
At a Glance: Key Performance Differences
While both HPLC-UV and LC-MS/MS are powerful analytical tools, they differ significantly in their performance characteristics for the analysis of 4-EtT. HPLC-UV is a robust and cost-effective method suitable for applications where adduct levels are relatively high.[1] In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for detecting trace levels of adducts in complex biological matrices.[1][2][3][4]
| Feature | HPLC-UV | LC-MS/MS |
| Detection Principle | Light Absorbance | Mass-to-Charge Ratio (m/z)[2] |
| Sensitivity | Lower (ng/mL to µg/mL range) | Higher (pg/mL to fg/mL range)[2][5] |
| Specificity | Moderate (Prone to co-elution interference)[2][6] | Excellent (High-confidence identification)[2][6] |
| Cost & Complexity | Lower initial investment, simpler operation[1][2] | Higher initial investment, more complex operation[1][2] |
| Confirmation | Based on retention time | Retention time and mass fragmentation pattern[1] |
The Rationale for Cross-Validation
Cross-validation is a critical process in analytical chemistry that involves assessing the data generated from two or more distinct methods to ensure reliability and consistency.[7][8] In the context of 4-EtT quantification, cross-validating an established, robust HPLC-UV method with a highly sensitive and specific LC-MS/MS method provides a comprehensive understanding of the analytical landscape. This process is essential for:
-
Method Validation: It ensures that a validated method produces consistent and reliable results across different analytical platforms.[8]
-
Data Integrity: It strengthens the confidence in the generated data, which is crucial for regulatory submissions and pivotal research findings.[8]
-
Understanding Method Limitations: It clearly delineates the strengths and weaknesses of each technique, guiding the selection of the most appropriate method for a given study's objectives.
The following sections will detail the experimental design and protocols for a comprehensive cross-validation study, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guidelines.[9][10][11][12][13]
Experimental Design & Protocols
A robust cross-validation study requires a well-defined workflow, from sample preparation to data analysis. The following diagram illustrates the key stages of this process.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS for this compound quantification.
Part 1: Sample Preparation from Biological Matrix
The initial step in any bioanalytical workflow is the effective isolation and concentration of the target analyte from the complex biological matrix.[14][15] For 4-EtT, this typically involves the enzymatic hydrolysis of DNA extracted from cells or tissues.
Protocol for DNA Extraction and Hydrolysis:
-
Genomic DNA Isolation: Extract high molecular weight genomic DNA from cell pellets or tissue samples using a commercially available kit, following the manufacturer's instructions.[16]
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry (A260/A280 ratio).
-
Enzymatic Digestion: To 50 µg of genomic DNA, add a cocktail of nuclease P1, phosphodiesterase I, and alkaline phosphatase in a suitable buffer. This enzymatic cascade digests the DNA into individual nucleosides.[5]
-
Protein Precipitation: For samples from plasma or serum, a protein precipitation step using a solvent like acetonitrile is often necessary to remove larger proteins.[14]
-
Solid Phase Extraction (SPE): Utilize a mixed-mode cation exchange SPE cartridge to clean up the DNA hydrolysate. This step is crucial for removing interfering salts and other polar matrix components, and for concentrating the 4-EtT adduct.[14]
-
Elution and Reconstitution: Elute the 4-EtT from the SPE cartridge with a methanolic ammonia solution. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.[17]
Part 2: HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Protocol:
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 265 nm).
-
Quantification: Generate a calibration curve using certified reference standards of 4-EtT. Quantify the samples by comparing their peak areas to this curve.
Part 3: LC-MS/MS Method
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Protocol:
-
Chromatographic Column: UPLC C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis times.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. For instance, this could be m/z 155.1 → 128.1. An isotopically labeled internal standard is highly recommended for accurate quantification.[18][19]
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the specific MRM transition.[5]
-
-
Quantification: Create a calibration curve using a serial dilution of the 4-EtT standard, with a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics from the cross-validation of the two methods. These values are representative and will vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | Guideline Acceptance Criteria (FDA/ICH)[9][10][13] |
| Linearity (r²) | >0.995 | >0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 pg/mL | - |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~1.5 pg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 85-115% | 95-105% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
Interpreting the Results: A Causality-Driven Discussion
The superior sensitivity of LC-MS/MS is evident from the significantly lower LOD and LOQ values.[2][3][4] This is because mass spectrometry directly measures the mass of the molecule, a highly specific property, whereas UV detection relies on the less specific property of light absorption.[2] Consequently, for studies involving low-level exposure to genotoxic agents or for analyzing small biological samples, LC-MS/MS is the indispensable choice.
The enhanced specificity of LC-MS/MS is another key advantage.[2][6] In complex biological matrices, co-eluting compounds can interfere with the UV signal of 4-EtT, leading to inaccurate quantification.[6] The use of MRM in LC-MS/MS provides two levels of mass filtering (precursor ion and product ion), which virtually eliminates such interferences, ensuring high-confidence identification and quantification.
However, the robustness, lower cost, and simpler operation of HPLC-UV make it a valuable tool for certain applications.[1] For in vitro studies with high concentrations of 4-EtT or for routine quality control of synthetic standards, HPLC-UV can provide reliable and accurate data without the need for the significant capital investment and specialized expertise required for LC-MS/MS.[2]
Logical Framework for Method Selection
The decision-making process for selecting the appropriate analytical technique can be visualized as follows:
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS for this compound analysis.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS provides a comprehensive and robust framework for the accurate quantification of this compound. While HPLC-UV serves as a reliable and cost-effective workhorse for high-concentration samples in simple matrices, the unparalleled sensitivity and specificity of LC-MS/MS establish it as the gold standard for trace-level analysis in complex biological samples.[1][2][4]
Ultimately, the choice of methodology should be driven by the specific requirements of the research question, taking into account the expected analyte concentration, matrix complexity, and available resources. By understanding the capabilities and limitations of each technique, as detailed in this guide, researchers can confidently select the most appropriate tool to generate high-quality, defensible data in their pursuit of scientific advancement.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9][11]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
LCGC International. (2005). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. [Link]
-
Zybina, A. (2023). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
-
Wikipedia. (2023). Cross-validation (analytical chemistry). [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003–2018. [Link]
-
Basit, S., et al. (2019). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology, 1907, 187-197. [Link]
-
Kellner, S., et al. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 107-124. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. activemotif.jp [activemotif.jp]
- 17. agilent.com [agilent.com]
- 18. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Semantic Scholar [semanticscholar.org]
Decoding Damaged DNA: A Comparative Guide to the Miscoding Frequency of 4-Ethylthymine and Other Thymine Analogs
For researchers in genetics, toxicology, and drug development, understanding the mutagenic potential of DNA adducts is paramount. Alkylating agents, a common class of DNA-damaging compounds, can modify DNA bases, leading to mispairing during replication and transcription, ultimately resulting in mutations. Among these modified bases, O-alkylated thymine derivatives are of significant interest due to their persistence and mutagenic consequences. This guide provides an in-depth comparison of the miscoding frequency of 4-Ethylthymine (O4-EtT) with other critical thymine analogs, supported by experimental data and detailed protocols to empower your own investigations.
The Specter of Miscoding: Why O-Alkylated Thymine Matters
During DNA replication, high-fidelity DNA polymerases ensure the accurate copying of the genetic code. However, the presence of a modified base, such as Othis compound, can deceive the polymerase machinery. The ethyl group at the O4 position of the thymine ring disrupts the normal Watson-Crick hydrogen bonding with adenine. Instead, it promotes a wobble base pair with guanine, leading to a T•G mispair. If this mispair is not corrected by the cell's DNA repair mechanisms, it will result in a T→C transition mutation in the subsequent round of replication. The frequency at which these mispairing events occur is a direct measure of the mutagenic potential of the adduct.
A Head-to-Head Comparison: Miscoding Frequencies of Thymine Analogs
The mutagenic potential of a thymine analog is not a monolithic property; it varies significantly depending on the nature and position of the chemical modification. Below is a comparative analysis of the miscoding frequencies of several key thymine analogs, with a focus on how they stack up against this compound.
| Thymine Analog | Primary Miscoding Partner | Predominant Mutation | Miscoding Frequency |
| Othis compound (O4-EtT) | Guanine (G) | T→C Transition | High (up to 82.3% in human cells)[1] |
| O4-Methylthymine (O4-MeT) | Guanine (G) | T→C Transition | High (up to 57.7% in human cells)[1] |
| O2-Ethylthymine (O2-EtT) | Adenine (A) / Thymine (T) | T→A Transversion | Low to Moderate[2][3] |
| Thymine Glycol | Guanine (G) | T→C Transition | Low (~0.3% in E. coli) |
| 5-Bromouracil (5-BrU) | Guanine (G) | T→C Transition | Moderate (2-4 fold higher than thymine)[1] |
| 5-Fluorouracil (5-FU) | Guanine (G) | T→G Transversion | Varies depending on cellular context |
Insights from the Data:
-
O4-Alkylthymines are Potent Mutagens: Both Othis compound and O4-Methylthymine exhibit a high propensity for mispairing with guanine, leading to significant rates of T→C transitions. Notably, Othis compound demonstrates a higher miscoding frequency in human cells compared to its methyl counterpart, suggesting the size of the alkyl group can influence mutagenicity.[1]
-
Positional Isomers Matter: The location of the ethyl group is critical. O2-Ethylthymine, an isomer of Othis compound, shows a different miscoding profile, primarily causing T→A transversions at a lower frequency.[2][3] This underscores the importance of precise structural analysis when assessing the genotoxicity of DNA adducts.
-
Oxidative Damage vs. Alkylation: Thymine glycol, a product of oxidative DNA damage, is significantly less mutagenic than O4-alkylated thymines. While it also predominantly leads to T→C transitions, the frequency is orders of magnitude lower.
-
Halogenated Uracils - A Different Mechanism: 5-Bromouracil and 5-Fluorouracil, analogs often used in research and chemotherapy, induce mutations through a different mechanism. Their electronegative halogen atoms increase the probability of tautomeric shifts or ionization, leading to mispairing with guanine.[3] 5-Bromouracil is a known mutagen that increases the frequency of T→C transitions, while 5-Fluorouracil can induce a characteristic T>G transversion signature.[1][4]
Experimental Workflow: Determining Miscoding Frequency
To empirically determine the miscoding frequency of a thymine analog, a robust and reproducible experimental workflow is essential. The following primer extension assay is a widely accepted method for quantifying the fidelity of DNA synthesis opposite a site-specific DNA lesion.
Experimental Design and Causality
The core of this assay is to present a DNA polymerase with a template containing a single, site-specifically placed thymine analog and measure which of the four standard deoxynucleoside triphosphates (dNTPs) it incorporates opposite the lesion. The relative efficiency of incorporation of the "incorrect" nucleotide versus the "correct" one provides a quantitative measure of miscoding.
Caption: Workflow for determining miscoding frequency using a primer extension assay.
Step-by-Step Protocol: Primer Extension Assay for Miscoding Analysis
1. Preparation of the DNA Substrate:
-
Rationale: A synthetic oligonucleotide template containing the thymine analog at a specific position is the cornerstone of this experiment. A complementary primer, typically radiolabeled at the 5' end for visualization, is also required.
-
Procedure:
-
Synthesize a single-stranded DNA oligonucleotide (typically 30-50 nucleotides in length) containing the thymine analog of interest at a defined position.
-
Synthesize a complementary primer (typically 15-20 nucleotides) that anneals to the template, with its 3' end positioned just before the lesion site.
-
End-label the primer with ɣ-³²P-ATP using T4 polynucleotide kinase for subsequent visualization by autoradiography. Alternatively, a fluorescently labeled primer can be used for detection on an automated sequencer.
-
Anneal the labeled primer to the template oligonucleotide by heating to 95°C and slowly cooling to room temperature.
-
2. Primer Extension Reaction:
-
Rationale: This step mimics in vivo DNA replication in a controlled in vitro setting. The choice of DNA polymerase is critical; often, an exonuclease-deficient version (e.g., Klenow fragment exo-) is used to prevent proofreading of misincorporated bases, thus providing a direct measure of the polymerase's insertion fidelity.
-
Procedure:
-
Set up four separate reaction tubes, each containing the annealed primer-template duplex, reaction buffer, and a specific DNA polymerase.
-
To each tube, add one of the four dNTPs (dATP, dCTP, dGTP, or dTTP) at a known concentration.
-
Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Allow the reaction to proceed for a defined period.
-
Terminate the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
-
3. Analysis of Reaction Products:
-
Rationale: Denaturing polyacrylamide gel electrophoresis (PAGE) separates the DNA fragments based on size with single-nucleotide resolution. This allows for the visualization and quantification of the primer extension products.
-
Procedure:
-
Denature the samples by heating to 95°C before loading onto a high-resolution denaturing polyacrylamide gel.
-
Run the gel until the primer and extension products are well-separated.
-
Expose the gel to a phosphor screen or X-ray film for autoradiography.
-
Scan the phosphor screen or develop the film to visualize the bands corresponding to the unextended primer and the primer extended by one nucleotide.
-
4. Quantification and Calculation of Miscoding Frequency:
-
Rationale: The intensity of the bands on the autoradiogram is proportional to the amount of product. By comparing the intensity of the band corresponding to the incorporation of an incorrect nucleotide to the intensity of the band for the correct nucleotide, the miscoding frequency can be calculated.
-
Procedure:
-
Quantify the intensity of the bands using densitometry software.
-
Calculate the percentage of incorporation for each dNTP.
-
The miscoding frequency for a particular incorrect nucleotide is calculated as: (Intensity of incorrect incorporation band / Sum of intensities of all incorporation bands) x 100%.
-
Chemical Structures and Miscoding Propensities
The subtle differences in the chemical structures of thymine analogs have profound effects on their base-pairing properties.
Caption: Comparison of base pairing for Thymine, Othis compound, and 5-Bromouracil.
Conclusion and Future Directions
The miscoding frequency of Othis compound is significantly high, positioning it as a potent mutagenic DNA lesion. Its propensity to mispair with guanine, leading to T→C transitions, is a critical factor in the genotoxicity of ethylating agents. When compared to other thymine analogs, the data clearly indicates that the type and position of the alkyl group, as well as the presence of other modifications like halogens, dramatically influence the mutagenic outcome.
For researchers in drug development, understanding these miscoding frequencies is crucial for predicting the potential long-term genotoxic effects of new chemical entities. For toxicologists and cancer researchers, this knowledge aids in elucidating the molecular mechanisms underlying chemical carcinogenesis.
The experimental protocols outlined in this guide provide a robust framework for assessing the miscoding potential of novel DNA adducts. Future research in this area will likely focus on the role of different DNA polymerases, including the specialized translesion synthesis (TLS) polymerases, in bypassing these lesions and how the surrounding DNA sequence context influences miscoding frequency. By continuing to unravel the intricate interplay between DNA damage, replication fidelity, and repair, we can gain deeper insights into the fundamental processes that safeguard genomic integrity and the mechanisms that lead to disease.
References
-
Translesion synthesis of O4-alkylthymidine lesions in human cells. Nucleic Acids Research, 44(19), 9256–9265. [Link]
-
In vitro DNA replication implicates O2-ethyldeoxythymidine in transversion mutagenesis by ethylating agents. Nucleic Acids Research, 20(3), 587–594. [Link]
-
Ionization of bromouracil and fluorouracil stimulates base mispairing frequencies with guanine. The Journal of Biological Chemistry, 268(21), 15935–15943. [Link]
-
The fidelity of DNA polymerases during in vitro replication of a template containing 5-bromouracil at a specific site. Mutation Research, 214(2), 273-280. [Link]
-
5-Fluorouracil treatment induces characteristic T>G mutations in human cancer. Nature Communications, 10(1), 4571. [Link]
Sources
- 1. The fidelity of DNA polymerases during in vitro replication of a template containing 5-bromouracil at a specific site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionization of bromouracil and fluorouracil stimulates base mispairing frequencies with guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil treatment induces characteristic T>G mutations in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Formation Rates of 4-Ethylthymine: In Vivo vs. In Vitro
For researchers, toxicologists, and drug development professionals, understanding the formation of DNA adducts is paramount in assessing the genotoxic potential of chemical compounds and environmental exposures. Among these, 4-Ethylthymine (4-EtT), a miscoding DNA lesion, serves as a critical biomarker for exposure to ethylating agents. This guide provides an in-depth comparison of the formation rates of 4-EtT in complex biological systems (in vivo) versus controlled laboratory settings (in vitro), offering insights into the causal factors that govern these processes.
The Significance of this compound in DNA Damage and Repair
This compound is a DNA adduct formed when an ethyl group covalently binds to the O4 position of a thymine base. This modification is of significant concern as it can interfere with DNA replication and transcription, leading to mutations if not repaired. Specifically, 4-EtT can cause A:T to G:C transition mutations. Its persistence in tissues is a key factor in the initiation of carcinogenesis. Therefore, accurately quantifying its formation rate is crucial for risk assessment and the development of therapeutic interventions.
Formation of this compound: A Tale of Two Environments
The rate at which 4-EtT forms is not a fixed value but is profoundly influenced by its environment. The intricate and dynamic nature of a living organism stands in stark contrast to the simplified and controlled conditions of a test tube, leading to significant differences in adduct formation kinetics.
In Vivo Formation of this compound: A Complex Interplay of Biological Processes
In a living organism, the formation of 4-EtT is a multifaceted process influenced by the absorption, distribution, metabolism, and excretion (ADME) of the parent ethylating agent.
Key Factors Influencing In Vivo Formation Rates:
-
Metabolic Activation: Many ethylating agents require metabolic activation by enzymes, primarily cytochrome P450s in the liver, to become reactive electrophiles capable of ethylating DNA. The rate of this activation is tissue-specific and can vary between individuals due to genetic polymorphisms.
-
Cellular Uptake and Distribution: The ethylating agent must reach the nucleus and the DNA within it. The efficiency of this transport depends on the physicochemical properties of the compound and the cell membrane.
-
DNA Repair Mechanisms: Living cells possess sophisticated DNA repair pathways to remove adducts like 4-EtT. The efficiency of these repair systems, which can vary between tissues and individuals, directly impacts the net accumulation of 4-EtT. While O6-alkylguanine-DNA alkyltransferase (AGT) is a primary repair enzyme for some alkylated bases, the repair of Othis compound is generally slower and may involve other mechanisms[1][2].
-
Cellular Proliferation: The rate of cell division can influence the persistence of 4-EtT. If the adduct is not repaired before DNA replication, it can lead to the fixation of mutations.
Studies have detected 4-EtT in various human tissues, including the liver and lungs, with levels correlating with exposure to ethylating agents from sources like tobacco smoke. For instance, O(4)-etT levels in the lung tissue of smokers were found to be significantly higher than in non-smokers, indicating its formation and accumulation in vivo[3]. Levels of O(4)-ethylthymidine in smokers' salivary DNA have been measured at approximately 4.2 ± 8.0 adducts per 10^8 normal nucleotides[4].
In Vitro Formation of this compound: A Controlled Chemical Reaction
In a laboratory setting, the formation of 4-EtT is a more direct chemical reaction between an ethylating agent and DNA. This controlled environment allows for the precise study of the kinetics and mechanisms of adduct formation, free from the complexities of a biological system.
Key Factors Influencing In Vitro Formation Rates:
-
Concentration of Reactants: The rate of 4-EtT formation is directly proportional to the concentrations of the ethylating agent and the DNA.
-
Chemical Reactivity of the Ethylating Agent: The intrinsic chemical properties of the ethylating agent, such as its electrophilicity, determine its reactivity towards the oxygen atoms in the DNA bases. For example, N-ethyl-N-nitrosourea (ENU) is a potent ethylating agent that readily forms 4-EtT in vitro[5].
-
DNA Structure and Sequence: The accessibility of the O4 position of thymine can be influenced by the local DNA sequence and conformation. Studies have shown that the frequency of alkylation at specific sites in DNA is dependent on the neighboring nucleotides[6].
-
Reaction Conditions: Parameters such as pH, temperature, and ionic strength can significantly affect the rate of the ethylation reaction. For instance, the ethylation of nucleophilic sites in DNA by ENU is dependent on ionic strength[3].
In vitro studies are invaluable for determining the second-order rate constants of adduct formation and for understanding the mutagenic potential of specific lesions without the confounding factors of cellular repair[7][8].
Quantitative Comparison of this compound Formation
Directly comparing the absolute formation rates of 4-EtT in vivo and in vitro is challenging due to the disparate nature of these systems. However, we can summarize the key differentiating factors and observed outcomes in a comparative table.
| Feature | In Vivo Formation | In Vitro Formation |
| Environment | Complex, multi-compartmental biological system | Simplified, controlled chemical system |
| Influencing Factors | ADME, metabolic activation, DNA repair, cellular proliferation | Concentration of reactants, chemical reactivity, DNA structure, reaction conditions |
| Rate Determinants | Bioavailability and metabolic activation of the ethylating agent, efficiency of DNA repair | Intrinsic chemical kinetics of the ethylation reaction |
| Observed Levels | Measured as adduct levels in tissues (e.g., adducts per 10^8 nucleotides)[3][4] | Determined by kinetic studies (e.g., second-order rate constants)[7][8] |
| Variability | High, due to inter-individual and inter-tissue differences in metabolism and repair | Low, with high reproducibility under defined conditions |
| Significance | Reflects the actual biological burden and risk of DNA damage in a living organism | Provides fundamental mechanistic and kinetic data on adduct formation |
Experimental Protocol: Quantification of this compound in DNA by LC-MS/MS
A highly sensitive and specific method for quantifying 4-EtT is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for this analysis.
Materials:
-
DNA sample (from tissues or in vitro reaction)
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Internal standard (e.g., isotope-labeled this compound)
-
LC-MS/MS system
Methodology:
-
DNA Isolation and Purification: Extract and purify DNA from the biological or experimental sample to remove proteins and other contaminants.
-
DNA Digestion: Enzymatically digest the DNA to its constituent nucleosides.
-
Addition of Internal Standard: Spike the digested sample with a known amount of the internal standard to correct for variations in sample processing and instrument response.
-
Solid-Phase Extraction (SPE): Use SPE to enrich the sample for the 4-EtT adduct and remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the purified sample onto an LC column for separation of the nucleosides.
-
Introduce the eluent into the mass spectrometer.
-
Use selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions of both 4-EtT and the internal standard.
-
-
Data Analysis: Calculate the concentration of 4-EtT in the original DNA sample based on the ratio of the peak areas of 4-EtT to the internal standard and the initial amount of DNA.
Visualizing the Formation Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical pathway of 4-EtT formation and the experimental workflow for its quantification.
Caption: Formation pathway of this compound from an ethylating agent.
Caption: Experimental workflow for this compound quantification.
Conclusion: Bridging the Gap Between In Vitro and In Vivo Data
References
-
Dolan, M. E., O'Plachecki, J., & Pegg, A. E. (1990). A human DNA repair activity specific for Othis compound: identification and partial characterization. Carcinogenesis, 11(8), 1419–1423. [Link]
-
Nehls, P., Rajewsky, M. F., Spiess, E., & Werner, D. (1984). Ethylation of nucleophilic sites in DNA by N-ethyl-N-nitrosourea depends on chromatin structure and ionic strength. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 150(1-2), 13-21. [Link]
-
Godschalk, R. W., Nair, J., van Schooten, F. J., Risch, A., Drings, P., Kayser, K., ... & Bartsch, H. (2002). Smoking-related O4-ethylthymidine formation in human lung tissue and comparisons with bulky DNA adducts. Mutagenesis, 17(6), 487-492. [Link]
-
Dolan, M. E., Scicchitano, D., & Pegg, A. E. (1988). Alteration of O6-alkylguanine-DNA alkyltransferase activity in rat tissues by such agents as dacarbazine, procarbazine, and 2-chloroethyl-nitrosoureas. Cancer research, 48(5), 1184-1188. [Link]
- Singer, B., & Grunberger, D. (1983). Molecular biology of mutagens and carcinogens. Springer Science & Business Media.
-
Georgiadis, P., Xu, Y., & Rajewsky, M. F. (1993). DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea. Carcinogenesis, 14(9), 1915-1919. [Link]
-
Dosanjh, M. K., Menichini, P., Eritja, R., & Singer, B. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T. G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, 14(9), 1915-1919. [Link]
-
Huh, N., Satoh, M. S., Shiga, J., Rajewsky, M. F., & Kuroki, T. (1989). Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors. Cancer research, 49(1), 93-97. [Link]
- Singer, B., Chavez, F., & Spengler, S. J. (1986). Both O4-methylthymine and Othis compound preferentially form alkyl T-G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, 7(1), 15-18.
- Huh, N., & Rajewsky, M. F. (1986). Enzymatic elimination of O6-ethylguanine and stability of Othis compound in the DNA of malignant neural cell lines exposed to N-ethyl-N-nitrosourea in culture. Carcinogenesis, 7(3), 435-439.
-
Ali, R. B., Teo, A. K., Oh, H. K., Chuang, L. S., & Li, B. F. (1994). Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. Carcinogenesis, 15(9), 1869-1874. [Link]
- Goth, R., & Rajewsky, M. F. (1974). Persistence of O6-ethylguanine in rat-brain DNA: correlation with nervous system-specific carcinogenesis by ethylnitrosourea. Proceedings of the National Academy of Sciences, 71(3), 639-643.
- Um, S. J., & Huh, N. (1988). Immunoanalytical detection of Othis compound in liver DNA of individuals with or without malignant tumors.
-
Wright, P. E., Marwood, J. F., & Cheek, D. B. (1989). In vivo versus in vitro comparison of endotracheal tube airflow resistance. American Review of Respiratory Disease, 140(1), 10-16. [Link]
- Singer, B. (1975). The specificity of different classes of ethylating agents toward various sites in RNA. Biochemistry, 14(4), 772-782.
-
Hsieh, H. J., Wang, C. K., & Chen, H. J. (2014). Detection and simultaneous quantification of three smoking-related ethylthymidine adducts in human salivary DNA by liquid chromatography tandem mass spectrometry. Toxicology letters, 224(1), 104-111. [Link]
- Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical research in toxicology, 27(3), 355-367.
-
Medical News Today. (2022). In vivo vs. in vitro: What is the difference?. [Link]
- Swenberg, J. A., Dyroff, M. C., Bedell, M. A., Popp, J. A., Huh, N., Kirstein, U., & Rajewsky, M. F. (1984). O4-Ethyldeoxythymidine, but not O6-ethyldeoxyguanosine, accumulates in hepatocyte DNA of rats exposed continuously to diethylnitrosamine. Proceedings of the National Academy of Sciences, 81(6), 1692-1695.
Sources
- 1. Effects of ethylating agents on DNA synthesis in vitro: implications for the mechanism of carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ethylation of nucleophilic sites in DNA by N-ethyl-N-nitrosourea depends on chromatin structure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and simultaneous quantification of three smoking-related ethylthymidine adducts in human salivary DNA by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alkylation with N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea on the secondary structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Mutational signature of 4-Ethylthymine compared to other DNA lesions
A Comparative Guide to the Mutational Signature of 4-Ethylthymine
This guide provides an in-depth comparison of the mutational signature of this compound (4-EtT) against other critical DNA lesions. We will explore the underlying biochemical mechanisms, the resulting genetic footprints, and the state-of-the-art methodologies used to characterize these signatures. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and DNA repair research.
Introduction: The Significance of O-Alkylated DNA Lesions
DNA alkylation, the addition of an alkyl group to the DNA molecule, is a constant threat to genomic integrity. It can arise from both endogenous metabolic byproducts and exposure to exogenous agents, including environmental pollutants and chemotherapeutic drugs[1][2]. While nitrogen atoms in purine bases are the most frequent sites of alkylation, it is the O-alkylation of bases that often carries the most significant mutagenic potential[3][4].
Among these, O-alkylated thymidines like this compound (O4-EtT) are particularly insidious. Unlike bulkier adducts that stall replication, O4-EtT is a miscoding lesion. It structurally mimics cytosine, leading to the erroneous incorporation of guanine during DNA replication[5][6][7]. If not repaired, this mispairing event becomes locked in as a T•A to C•G transition mutation in the subsequent round of replication. Understanding the unique signature of O4-EtT is crucial for deciphering the etiology of cancers linked to specific alkylating agents and for designing more effective therapeutic strategies.
The Definitive Mutational Signature of this compound (O4-EtT)
The defining mutational characteristic of O4-EtT is its high propensity to induce T>C transitions . This signature is a direct consequence of the lesion's stereochemistry. The ethyl group at the O4 position of thymine disrupts the normal Watson-Crick hydrogen bonding with adenine. Instead, it promotes the formation of a stable wobble base pair with guanine[6][7].
In vitro primer extension assays have conclusively shown that DNA polymerases preferentially incorporate dGMP opposite O4-EtT[6][7][8]. Studies in E. coli have demonstrated that O4-alkyldT lesions are highly mutagenic, resulting almost exclusively in T→C mutations at frequencies approaching 100% in some contexts[3][9]. This high mutagenic efficiency underscores its importance as a driver of pathogenesis upon exposure to ethylating agents like N-ethyl-N-nitrosourea (ENU).
DNA Repair and Polymerase Interaction
The persistence of O4-EtT, and thus its mutagenic potential, is heavily dependent on the cell's DNA repair capacity. In E. coli, the Ogt alkyltransferase can repair O4-methylthymine and, to a lesser extent, O4-EtT[9]. In mammalian cells, nucleotide excision repair (NER) plays a role, though repair can be inefficient, allowing the lesion to persist through replication[4]. When the replication fork encounters an unrepaired O4-EtT, specialized translesion synthesis (TLS) polymerases, such as DNA polymerase η (Pol η), may be recruited to bypass the lesion, often incorporating guanine opposite the damaged base[10].
Caption: Mutagenic pathway of Othis compound leading to a T>C transition.
Comparative Analysis with Other Prevalent DNA Lesions
To appreciate the specificity of the O4-EtT signature, it is essential to compare it with the signatures of other well-characterized DNA lesions.
| Lesion Type | Causative Agent(s) | Primary Mutational Signature | Mispairing Partner | Primary Repair Pathway |
| This compound (O4-EtT) | Ethylating agents (e.g., ENU) | T>C Transition | Guanine (G) | Alkyltransferases (Ogt), NER |
| O6-Methylguanine (O6-MeG) | Methylating agents (e.g., MNU, TMZ) | G>A Transition | Thymine (T) | MGMT (Direct Reversal) |
| 8-Oxoguanine (8-oxoG) | Reactive Oxygen Species (ROS) | G>T Transversion | Adenine (A) | Base Excision Repair (BER) |
| Pyrimidine (6-4) Photoproduct | UV Radiation | C>T Transition | Adenine (A) | Nucleotide Excision Repair (NER) |
| Cyclobutane Pyrimidine Dimer (CPD) | UV Radiation | C>T Transition, CC>TT Tandem | Adenine (A) | Nucleotide Excision Repair (NER) |
O6-Methylguanine (O6-MeG): The G>A Transition
Like O4-EtT, O6-MeG is a highly mutagenic O-alkylation adduct, but it forms on guanine. It preferentially mispairs with thymine during replication[11]. This O6-MeG•T mispair, if unrepaired, results in a G>A transition , a hallmark of exposure to methylating agents[12]. The primary defense against O6-MeG is the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage by transferring the methyl group to one of its own cysteine residues[12]. This direct reversal mechanism is highly efficient and contrasts with the more complex NER pathway sometimes involved in O4-EtT repair.
8-Oxoguanine (8-oxoG): The G>T Transversion
8-oxoG is one of the most common lesions resulting from oxidative stress[13]. During DNA replication, 8-oxoG can adopt a syn conformation, allowing it to form a Hoogsteen base pair with adenine[13]. This misincorporation of adenine opposite 8-oxoG leads to a characteristic G>T transversion upon the next round of replication[14]. This signature, termed Signature 36 in some cancer contexts, is a clear footprint of oxidative damage[14][15]. The main repair pathway for 8-oxoG is Base Excision Repair (BER), initiated by the OGG1 DNA glycosylase, which recognizes and excises the oxidized base[13]. This enzymatic pathway is fundamentally different from the repair mechanisms for alkylation damage.
UV-Induced Photoproducts: The C>T Transition at Dipyrimidine Sites
Ultraviolet (UV) radiation primarily generates cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) photoproducts by covalently linking adjacent pyrimidines[16]. These bulky lesions distort the DNA helix. When a replication fork encounters a CPD containing cytosine, TLS polymerases often insert adenine opposite the damaged base, a rule known as the 'A-rule'. This leads to a signature C>T transition [16][17]. A unique feature of the UV signature is the high frequency of tandem CC>TT mutations, which is considered a hallmark of UV exposure[17]. The sole repair pathway for these bulky adducts in humans is Nucleotide Excision Repair (NER)[16][18]. While both UV damage and O4-EtT can cause T>C/C>T transitions, the strong sequence context (dipyrimidine sites) for UV damage distinguishes the two signatures.
Caption: Key differences in mutational outcomes for major DNA lesions.
Experimental Workflows for Signature Determination
Characterizing a mutational signature is a multi-step process that requires robust and validated experimental systems. The choice of method depends on the research question, from assessing the general mutagenicity of a compound to defining its precise genomic footprint.
Initial Mutagenicity Screening: The Ames Test
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds[19][20]. The causality behind this choice is its cost-effectiveness and speed for initial screening. It uses specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth[19]. The assay measures the rate at which a test compound causes reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on a histidine-free medium[21].
Protocol: Ames Test for Alkylating Agents
This protocol is a self-validating system because it includes both negative (vehicle) and positive controls to establish a baseline and confirm the sensitivity of the bacterial strains.
-
Strain Preparation: Grow overnight cultures of S. typhimurium tester strains (e.g., TA100 for base-pair substitutions, TA98 for frameshifts) at 37°C in nutrient broth[21][22].
-
Metabolic Activation (Optional but Recommended): For many alkylating agents, mutagenicity is dependent on metabolic activation. Prepare an S9 fraction from rat liver homogenates. This mixture contains cytochrome P450 enzymes that can metabolize pro-mutagens into their active forms[21].
-
Test Mixture Preparation: In a sterile tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for a direct-acting mutagen), and 50 µL of the test compound at various concentrations[21]. Include a vehicle control (e.g., DMSO) and a known positive control (e.g., sodium azide for TA100).
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test mixture. Vortex briefly and pour onto a minimal glucose agar plate[22]. The trace histidine is critical; it allows the bacteria to undergo replication, which is necessary to fix the mutation.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours[20].
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies significantly above the spontaneous background rate of the negative control indicates a positive mutagenic result[22].
Mechanistic Insight: Site-Directed Mutagenesis and Bypass Assays
To definitively link a specific lesion like O4-EtT to a specific mutation, site-directed mutagenesis is the gold standard. This technique allows for the creation of a DNA template containing a single, site-specifically placed lesion.
Protocol: In Vitro Lesion Bypass Assay
-
Template Preparation: Synthesize a short single-stranded oligonucleotide containing a single O4-EtT lesion at a defined position.
-
Primer Annealing: Anneal a shorter, radiolabeled primer to the template, with its 3' end just upstream of the lesion.
-
Polymerase Reaction: Incubate the primer-template duplex with a specific DNA polymerase (e.g., human Pol η) and a mixture of all four dNTPs[6].
-
Gel Electrophoresis: Stop the reaction at various time points and resolve the products on a denaturing polyacrylamide sequencing gel.
-
Analysis: The position of the bands on the gel reveals both bypass efficiency (percentage of primers extended beyond the lesion) and fidelity (identity of the base inserted opposite the lesion, determined by running parallel sequencing reactions). This directly visualizes the T>C miscoding event.
Genome-Wide Profiling: Next-Generation Sequencing (NGS)
NGS-based approaches provide the most comprehensive view of a mutagen's impact across the entire genome or exome[23][24]. The rationale is to capture the full spectrum of mutations, including their frequency, type, and sequence context, which collectively define the mutational signature.
Caption: Workflow for determining a mutational signature using NGS.
This workflow is self-validating through the use of an untreated control population of cells. Somatic variant calling specifically identifies mutations that arose after exposure to the mutagen, subtracting the background of pre-existing mutations and allowing for a clean signal of the agent's specific mutational effect.
Conclusion
The mutational signature of this compound is a highly specific T>C transition driven by its propensity to mispair with guanine. This signature is distinct from the G>A transitions caused by O6-MeG, the G>T transversions from 8-oxoG, and the C>T transitions at dipyrimidine sites induced by UV radiation. A multi-tiered experimental approach, from rapid screening with the Ames test to definitive genome-wide analysis via NGS, allows researchers to accurately identify and characterize these molecular footprints. For professionals in drug development and toxicology, understanding these distinct signatures is paramount for assessing the mutagenic risk of new chemical entities and for elucidating the mechanisms of carcinogenesis.
References
-
Alexandrov, L. B., et al. (2013). Signatures of mutational processes in human cancer. Nature, 500(7463), 415–421. [Link]
-
Sanderson, B. J., & Shield, A. J. (1996). Mutagenic damage to mammalian cells by therapeutic alkylating agents. Mutation Research/Reviews in Genetic Toxicology, 355(1-2), 41-57. [Link]
-
Xie, Y., et al. (2018). A Specific Mutational Signature Associated with DNA 8-Oxoguanine Persistence in MUTYH-defective Colorectal Cancer. EBioMedicine, 27, 91-99. [Link]
-
Wang, P., et al. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Nucleic Acids Research, 43(19), 9264–9274. [Link]
-
Poulos, R. C., et al. (2016). BRAF/NRAS Wild-Type Melanomas Have a High Mutation Load Correlating with Histologic and Molecular Signatures of UV Damage. Cancer Research, 76(11), 3121-3130. [Link]
-
Pfeifer, G. P. (2020). UV Signature Mutations. Photochemistry and Photobiology, 96(4), 740-751. [Link]
-
Wang, P., et al. (2015). Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells. Journal of Biological Chemistry, 290(41), 25026-25034. [Link]
-
Bhanot, O. S., et al. (1994). Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA. Carcinogenesis, 15(7), 1391–1397. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104–120. [Link]
-
Pleşca, D. A., et al. (2014). UVA-induced DNA damage and mutations in human melanocytes: relevance for melanoma mutations. Nucleic Acids Research, 42(17), 10936–10946. [Link]
-
Saffhill, R. (1989). Site-specific gap-misrepair mutagenesis by Othis compound. Mutation Research/DNA Repair, 219(2), 147-153. [Link]
-
Kim, S., et al. (2022). Evaluation of potential of targeted sequencing through mutational signature simulation. Scientific Reports, 12(1), 1-10. [Link]
-
Mao, P., et al. (2019). Biochemical reconstitution of UV-induced mutational processes. Nucleic Acids Research, 47(11), 5723–5733. [Link]
-
ResearchGate. (n.d.). Mutational and 8-oxo-dG signatures. [Link]
-
Meier, B., et al. (2021). Mutational signatures are jointly shaped by DNA damage and repair. Nature Communications, 12(1), 1-13. [Link]
-
Supek, F., & Lehner, B. (2017). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research, 45(10), 5786–5796. [Link]
-
National Cancer Institute. (2021). Impact of the Next Generation Sequencing Workflows on Mutational Signature Analyses. [Link]
-
Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127. [Link]
-
Singer, B., et al. (1993). Both O4-methylthymine and Othis compound Preferentially Form Alkyl T.G Pairs That Do Not Block in Vitro Replication in a Defined Sequence. Carcinogenesis, 14(9), 1915–1921. [Link]
-
Fleming, A. M., & Burrows, C. J. (2020). 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal?. Accounts of Chemical Research, 53(8), 1573–1583. [Link]
-
Pilati, C., et al. (2017). A Specific Mutational Signature Associated with DNA 8-Oxoguanine Persistence in MUTYH-defective Colorectal Cancer. Cell Reports, 18(7), 1698-1707. [Link]
-
Mao, P., & Smerdon, M. J. (2017). UV-Induced DNA Damage and Mutagenesis in Chromatin. Photochemistry and Photobiology, 93(1), 213-224. [Link]
-
ResearchGate. (n.d.). Mutational and 8-oxo-dG signatures a Combined mutational signature (C>A...). [Link]
-
Loechler, E. L. (1989). Mechanism of mutagenesis by O6-methylguanine. Environmental Health Perspectives, 81, 91-95. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]
-
Kaina, B., et al. (2021). O6-methylguanine-DNA methyltransferase (MGMT): a key player in cancer risk and therapy. British Journal of Cancer, 124(4), 693-703. [Link]
-
National Cancer Institute. (2021). Beyond the Signature: Exposing Mutational Patterns of Cancer. [Link]
-
Wikipedia. (n.d.). Ames test. [Link]
-
Supek, F., & Lehner, B. (2015). Mutational signatures and mutable motifs in cancer genomes. Genome Biology, 16(1), 1-15. [Link]
-
Malik, C. K., et al. (2015). DNA Polymerases η and ζ Combine to Bypass O2-[4-(3-Pyridyl)-4-oxobutyl]thymine, a DNA Adduct Formed from Tobacco Carcinogens. Journal of Biological Chemistry, 290(35), 21346–21357. [Link]
-
Singer, B., et al. (1993). Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence. Carcinogenesis, 14(9), 1915-1921. [Link]
-
Reinson, T., et al. (2015). Next-Generation Sequencing and Mutational Analysis: Implications for Genes Encoding LINC Complex Proteins. Methods in Enzymology, 564, 297-319. [Link]
-
ResearchGate. (n.d.). Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence. [Link]
-
Saffhill, R. (1985). In vitro miscoding of alkylthymines with DNA and RNA polymerases. Chemical-Biological Interactions, 53(1-2), 121-130. [Link]
-
Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
-
Hansen, T., et al. (2014). Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains. Toxicological Sciences, 137(1), 138-149. [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
-
Addgene. (n.d.). Site Directed Mutagenesis Protocol. [Link]
-
Wikipedia. (n.d.). Mutational signatures. [Link]
-
ResearchGate. (n.d.). Modified Site-directed Mutagenesis Protocol. [Link]
-
Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. [Link]
-
Patra, A., et al. (2013). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical Research in Toxicology, 26(11), 1648–1655. [Link]
Sources
- 1. Mutagenic damage to mammalian cells by therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Site-specific gap-misrepair mutagenesis by Othis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells | Semantic Scholar [semanticscholar.org]
- 10. In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. mdpi.com [mdpi.com]
- 14. A Specific Mutational Signature Associated with DNA 8-Oxoguanine Persistence in MUTYH-defective Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. UV Signature Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UV-Induced DNA Damage and Mutagenesis in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ames test - Wikipedia [en.wikipedia.org]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 23. Significance and limitations of the use of next-generation sequencing technologies for detecting mutational signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of potential of targeted sequencing through mutational signature simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: Targeting 4-Ethylthymine in a Landscape of Alkylated DNA Adducts
For researchers in toxicology, carcinogenesis, and drug development, the precise detection of specific DNA adducts is paramount. 4-Ethylthymine (4-EtT), a mutagenic lesion induced by ethylating agents, serves as a critical biomarker for assessing DNA damage and repair. Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput method for quantifying these adducts. However, the utility of these assays is fundamentally dependent on the antibody's ability to distinguish 4-EtT from a milieu of structurally similar alkylated bases. This guide provides an in-depth evaluation of the specificity of anti-4-EtT antibodies, supported by experimental data and detailed protocols to empower researchers in their selection and application of these vital reagents.
The Imperative of Specificity in DNA Adduct Analysis
Evaluating Antibody Specificity: The Competitive ELISA
The gold standard for quantifying antibody specificity is the competitive enzyme-linked immunosorbent assay (ELISA). This technique leverages the principle of competitive binding to determine the relative affinity of an antibody for its target antigen versus other structurally related molecules.
The Causality Behind the Competitive ELISA Workflow
The competitive ELISA is designed as a self-validating system for specificity. By immobilizing the target antigen (e.g., a protein conjugate of 4-EtT) on the microplate, we create a defined and constant binding target. The antibody is pre-incubated with a potential inhibitor (the free alkylated base or nucleoside) before being added to the well. If the antibody has a high affinity for the inhibitor, it will be sequestered in the solution and thus be unavailable to bind to the coated antigen. This results in a reduced signal, and the degree of signal reduction is directly proportional to the antibody's affinity for the inhibitor. By testing a panel of different alkylated bases as inhibitors, we can quantitatively map the antibody's specificity profile.
Caption: Competitive ELISA workflow for antibody specificity.
Detailed Protocol for Competitive ELISA
This protocol is a generalized framework and may require optimization for specific antibodies and reagents.[1][2][3][4]
-
Antigen Coating:
-
Dilute the 4-EtT-protein conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition:
-
Prepare a series of dilutions for each inhibitor (4-EtT, O2-ethylthymidine, O4-methylthymine, etc.) in assay buffer (e.g., blocking buffer).
-
In separate tubes, pre-incubate a fixed, subsaturating concentration of the primary anti-4-EtT antibody with each dilution of the inhibitors for 1 hour at room temperature.
-
Add 100 µL of the antibody-inhibitor mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution (e.g., 2 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) for each compound. The lower the IC50, the higher the antibody's affinity for that compound.
-
Comparative Specificity Data of Anti-4-Ethylthymine Antibodies
The following table summarizes the cross-reactivity of a high-titer rabbit antiserum developed against O4-ethyldeoxythymidine, as determined by radioimmunoassay. The data is presented as the amount of inhibitor required to achieve 50% inhibition of tracer-antibody binding.
| Inhibitor | Amount for 50% Inhibition (pmol) | Relative Cross-Reactivity (%) |
| O4-ethylthymidine | 0.26 | 100 |
| Thymidine | > 10,000 | < 0.0026 |
| O2-ethylthymidine | Not explicitly stated, but implied to be significantly higher than O4-ethylthymidine | Low |
| Unmodified DNA components | Negligible inhibition | Extremely Low |
Data synthesized from a study by Huh, N. et al. (1987) which utilized a competitive radioimmunoassay, a technique with similar principles to competitive ELISA.[5]
As the data indicates, the antiserum exhibits high specificity for O4-ethylthymidine, with negligible recognition of the unmodified base, thymidine. This high degree of specificity is crucial for accurately quantifying 4-EtT in biological samples where unmodified bases are present in vast excess. While specific quantitative data for other alkylated bases like O2-ethylthymidine was not provided in the abstract, the development of highly specific monoclonal antibodies has been a focus in the field to further improve the distinction between different adducts.
Orthogonal Validation: The Dot Blot Assay
While competitive ELISA is excellent for quantitative analysis of specificity, a dot blot assay provides a more qualitative, yet powerful, visual confirmation of an antibody's binding profile.
The Rationale of Dot Blotting for Specificity Assessment
In a dot blot assay, DNA samples containing different known adducts are directly spotted onto a membrane. The membrane is then probed with the anti-4-EtT antibody. A strong signal should only be observed for the spots containing 4-EtT. Any signal detected in spots with other alkylated bases would indicate cross-reactivity. This method is particularly useful for a rapid screening of antibody specificity against a panel of different modified DNA samples.
Caption: Dot blot assay workflow for specificity validation.
Detailed Protocol for Dot Blot Assay
This protocol is a general guide and should be optimized for your specific experimental conditions.[6][7][8][9]
-
Sample Preparation and Application:
-
Denature DNA samples containing known adducts (and a negative control) by heating at 95-100°C for 10 minutes, followed by rapid cooling on ice.
-
Spot 1-2 µL of each denatured DNA sample directly onto a nitrocellulose or positively charged nylon membrane.
-
Allow the spots to air dry completely.
-
(Optional for nylon membranes) Cross-link the DNA to the membrane using a UV cross-linker.
-
-
Blocking:
-
Immerse the membrane in blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-4-EtT antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Conclusion and Future Perspectives
The available data strongly indicates that high-quality polyclonal and monoclonal antibodies against this compound can be generated with excellent specificity, showing minimal cross-reactivity with the corresponding unmodified base. The use of rigorous validation assays, such as competitive ELISA and dot blot, is essential for confirming this specificity and ensuring the reliability of experimental data. As our understanding of the diverse landscape of DNA adducts continues to grow, the demand for highly characterized and exquisitely specific antibodies will only increase. Researchers are encouraged to adopt these validation practices to ensure the integrity and reproducibility of their findings in the critical fields of toxicology and cancer research.
References
-
Huh, N., Satoh, M. S., Shiga, J., Rajewsky, M. F., & Kuroki, T. (1987). Immunological Quantitation of O4-ethylthymidine in Alkylated DNA: Repair of Minor Miscoding Base in Human Cells. Japanese Journal of Cancer Research, 78(7), 645-652. [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from [Link]
-
Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]
-
Oxford Biomedical Research. (2001). How to Obtain Reproducible Quantitative ELISA Results. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Immunological quantitation of O4-ethylthymidine in alkylated DNA: repair of minor miscoding base in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. caymanchem.com [caymanchem.com]
- 8. promega.com [promega.com]
- 9. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Ethylthymine for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work inherently involves the handling of novel and potent chemical compounds. Among these is 4-Ethylthymine, a modified pyrimidine base utilized in various research applications, noted as a potential carcinogenic DNA lesion.[1] Its structural similarity to natural DNA bases underscores the critical importance of meticulous handling and disposal to ensure personnel safety and environmental protection.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of a robust safety culture. This document is intended to supplement, not replace, the specific protocols established by your institution's Environmental Health & Safety (EHS) department and regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[2][3]
Foundational Principle: Hazard Assessment & Waste Segregation
This compound is an alkylating agent analogue, a class of compounds known for their potential to modify DNA, which can lead to cytotoxic or carcinogenic effects.[1][4][5] Although a specific, detailed toxicological profile for this compound is not widely available, its classification as a potential DNA lesion necessitates that it be treated as a hazardous substance.[1]
The Cardinal Rule: All waste streams containing this compound—solid, liquid, or contaminated labware—must be segregated from non-hazardous waste at the point of generation.[6] Cross-contamination can create complex, unknown hazardous mixtures and violate regulatory frameworks like the Resource Conservation and Recovery Act (RCRA).[2][3]
Operational Disposal Protocol
The following step-by-step process outlines the disposal pathway for various forms of this compound waste.
Immediately upon generation, categorize the waste. This initial decision dictates the entire disposal workflow.
| Waste Category | Examples | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated weigh boats, gloves, bench paper, pipette tips. | Labeled, sealed, chemically compatible container for hazardous solid waste. |
| Liquid Waste | Solutions containing this compound, reaction mixtures, solvent rinsates. | Labeled, sealed, chemically compatible container for hazardous liquid waste (e.g., glass or polyethylene).[2] |
| Contaminated Sharps | Needles, syringes, broken glass, or other items that can puncture skin. | Puncture-proof, labeled sharps container. |
| Empty Containers | The original reagent bottle that held this compound. | Treat as hazardous waste until properly decontaminated.[6] |
Proper containment is a critical control point to prevent accidental exposure and ensure compliant disposal.
-
Compatibility: Containers must be made of material that does not react with the waste.[7] For this compound solutions, which may be in organic solvents, glass or appropriate high-density polyethylene (HDPE) bottles are typically suitable.
-
Condition: Use containers in good condition with secure, leak-proof screw caps.[7]
-
Labeling: This is non-negotiable. The EPA requires that each container is clearly marked with the words "Hazardous Waste ".[8] The label must also include:
-
The full chemical name: "This compound " (avoiding abbreviations).
-
An indication of the hazards (e.g., "Toxic," "Caution: Potential Carcinogen").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Laboratories that generate hazardous waste must establish one or more SAAs.[7][8]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
-
Storage: Keep waste containers tightly sealed except when actively adding waste.[6] Store them in a well-ventilated area, such as a chemical fume hood or a designated cabinet, away from incompatible materials.[2]
-
Volume Limits: Per federal guidelines, you may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved from the SAA within three days.[7][9]
The original container of this compound is considered hazardous waste even when "empty," as residual amounts remain.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve this compound.[6]
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and added to your hazardous liquid waste container for this compound.[6]
-
Consult EHS: Subsequent rinsates may potentially be disposed of down the drain, but this is highly dependent on your institution's specific policies and local wastewater regulations. Always consult your EHS department before drain disposal of any chemical rinsate. [6][10]
-
Final Disposal: After triple rinsing, deface the original label and dispose of the container as directed by your EHS office (e.g., in a designated glass or plastic recycling bin).
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: Schedule a waste pickup with your institution's EHS department or designated hazardous waste broker.[6][11]
-
Documentation: Ensure all required paperwork is completed accurately. This "cradle-to-grave" tracking is a legal requirement.[8]
-
Transportation: Do not move hazardous waste between different SAAs.[8] EHS professionals are trained to transport the waste to a central accumulation area (CAA) before it is sent to a licensed treatment, storage, and disposal facility (TSDF).[8][11]
Visualizing the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the procedural flow for handling this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Emergency Procedures: Spills
In the event of a spill, prompt and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.[6]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.[6]
-
-
Major Spill:
By integrating these procedures into your daily laboratory operations, you contribute to a safer research environment and ensure that our scientific pursuits do not come at the cost of environmental health.
References
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2023). American Laboratory. Available from: [Link]
-
Othis compound. Pharmaffiliates. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
othis compound. PubChem, National Institutes of Health (NIH). Available from: [Link]
-
Chemotherapy. Wikipedia. Available from: [Link]
-
Den Engelse, L., et al. (1987). Formation and stability of alkylated pyrimidines and purines... PubMed. Available from: [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health (NIH). Available from: [Link]
-
Chemical Waste. The University of Texas at Austin, Environmental Health & Safety. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Formation and stability of alkylated pyrimidines and purines (including imidazole ring-opened 7-alkylguanine) and alkylphosphotriesters in liver DNA of adult rats treated with ethylnitrosourea or dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. nems.nih.gov [nems.nih.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 4-Ethylthymine
As a Senior Application Scientist, I understand that navigating the safety requirements for novel or specialized reagents is paramount to both groundbreaking research and the well-being of our scientific community. This guide addresses the safe handling of 4-Ethylthymine (CAS No. 10557-55-8), a compound recognized for its utility in cancer research as a marker for DNA lesions.[1]
Given that this compound is a potential carcinogenic DNA lesion, and comprehensive toxicological data is not fully available, we must adopt the precautionary principle.[1][2] This means treating the compound with a high degree of caution, assuming it may be hazardous upon inhalation, ingestion, or skin contact. This protocol is designed to establish a self-validating system of safety, ensuring that every step, from receipt to disposal, is underpinned by robust protective measures.
Hazard Assessment & Risk Mitigation
This compound is a derivative of thymine, a fundamental component of DNA. Its ethylated form is associated with DNA damage and mutagenesis, which is the basis of its scientific interest and also the primary reason for stringent handling protocols.[3][4] While a specific Safety Data Sheet (SDS) with exhaustive hazard classifications for this compound is not consistently available, data from structurally related compounds and general chemical safety principles mandate a cautious approach.[5][6]
The primary risks associated with handling this compound, particularly in its solid (powder) form, are:
-
Inhalation: Airborne particles can be inhaled, posing a direct risk to the respiratory tract and enabling systemic absorption.
-
Dermal Contact: Direct skin contact can lead to local irritation or absorption of the chemical.
-
Ocular Exposure: Contact with the eyes can cause serious irritation or damage.[6]
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
Our defense strategy is built on the hierarchy of controls, prioritizing engineering and administrative measures before relying on Personal Protective Equipment (PPE).
-
Engineering Controls: The primary engineering control is a certified Chemical Fume Hood. All handling of powdered this compound and volatile solutions must be performed within a fume hood to contain dust and vapors.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific task being performed. The following table provides a clear summary of the required equipment for common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Unpacking/Inventory | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Standard Lab Coat | Not Required (unless package is compromised) |
| Weighing Solid Compound | Chemical Safety Goggles & Face Shield | Double-gloved Nitrile or Neoprene Gloves | Chemically Resistant Lab Coat | Required if outside a fume hood (N95 minimum) |
| Preparing Stock Solutions | Chemical Safety Goggles & Face Shield | Double-gloved Nitrile or Neoprene Gloves | Chemically Resistant Lab Coat | Not Required (when performed in a fume hood) |
| Handling Dilute Solutions | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Standard Lab Coat | Not Required (when performed in a fume hood) |
| Waste Disposal | Chemical Safety Goggles | Double-gloved Nitrile or Neoprene Gloves | Chemically Resistant Lab Coat | Not Required |
PPE Selection Flowchart
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the task and available engineering controls.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Preparation & Pre-Handling:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the hood for handling this compound to prevent cross-contamination.
-
Assemble all necessary materials (spatulas, weigh paper, tubes, solvents) inside the fume hood before retrieving the compound.
-
Don the appropriate PPE as determined by the risk assessment (see table and flowchart). Inspect all PPE, particularly gloves, for any signs of degradation or punctures.[7]
2. Handling the Solid Compound (e.g., Weighing):
-
Perform all manipulations within the fume hood sash at the lowest practical height.
-
Open the container slowly to avoid creating airborne dust.
-
Use a dedicated, clearly labeled spatula.
-
To minimize static and dust, consider using anti-static weigh boats or a specialized powder handling enclosure if available.
-
Tare the balance with the weigh boat, carefully add the desired amount of this compound, and close the primary container immediately.
-
When transferring the powder to a vessel for dissolution, do so carefully to prevent dust from puffing up.
3. Handling Solutions:
-
Add solvent to the powdered compound slowly to avoid splashing.
-
Keep containers covered or sealed when not in immediate use.
-
Use a bottle-top dispenser or pipette with disposable tips for transferring solutions to minimize aerosol generation.
4. Post-Handling & Decontamination:
-
Decontaminate the dedicated spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose lab cleaner. Collect all cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination: remove outer gloves, face shield/goggles, lab coat, then inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency & Spill Response
1. Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5]
-
Inhalation: Move the affected person to fresh air.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.
2. Spill Containment:
-
Small Powder Spill (inside fume hood): Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully collect the material using a scoop or soft brush and place it into a sealed container for hazardous waste disposal.[8]
-
Large Spill or Spill Outside of a Fume Hood: Evacuate the immediate area and prevent entry. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without appropriate respiratory protection and training.[8]
Disposal Plan
Proper disposal is a critical final step in the safe handling lifecycle of this compound.
-
Waste Segregation: All materials that have come into direct contact with this compound are considered hazardous waste. This includes empty containers, used gloves, weigh boats, pipette tips, and contaminated bench paper.[9]
-
Waste Collection:
-
Collect solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[10]
-
-
Prohibited Disposal: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash, biohazard bags, or down the sanitary sewer.[11]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.[10]
This guide provides a comprehensive framework for the safe handling of this compound. By integrating these practices into your standard operating procedures, you can effectively mitigate risks, ensuring a safe environment for your critical research.
References
-
Pharmaffiliates. Othis compound.
-
LGC Standards. (2024). SAFETY DATA SHEET: TRC-E677523-100MG - O4-Ethylthymidine-d5.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
CHEMM. Personal Protective Equipment (PPE).
-
ChemView. Section 2. Hazards identification.
-
Clearsynth. Othis compound | CAS No. 10557-55-8.
-
Cayman Chemical. (2025). Safety Data Sheet acc. to OSHA HCS.
-
Merck Millipore. (2024). SAFETY DATA SHEET.
-
Xena Workwear. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide.
-
BenchChem. Personal protective equipment for handling 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: Thymine.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
University of Texas at Austin Environmental Health & Safety. Chemical Waste.
-
Carl ROTH. (2024). Safety Data Sheet: Thymine.
-
Northwestern University. Hazardous Waste Disposal Guide.
-
ResearchGate. (2008). Both O4-methylthymine and Othis compound preferentially form alkyl T·G pairs that do not block in vitro replication in a defined sequence.
-
PubChem. othis compound.
-
Oxford Academic. (1991). Both O4-methylthymine and Othis compound preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence.
-
PubMed. Induction and processing of promutagenic Othis compound lesion in specific gene segments of plasmid DNA.
-
PubMed. Efficient repair of O6-ethylguanine, but not Othis compound or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. nswai.org [nswai.org]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
